molecular formula C11H15FO2 B7997942 (4-Butoxy-3-fluorophenyl)methanol

(4-Butoxy-3-fluorophenyl)methanol

Cat. No.: B7997942
M. Wt: 198.23 g/mol
InChI Key: VEQHHVOTLWTYDH-UHFFFAOYSA-N
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Description

(4-Butoxy-3-fluorophenyl)methanol is a useful research compound. Its molecular formula is C11H15FO2 and its molecular weight is 198.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Butoxy-3-fluorophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Butoxy-3-fluorophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-butoxy-3-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7,13H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQHHVOTLWTYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(4-Butoxy-3-fluorophenyl)methanol molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-Butoxy-3-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Butoxy-3-fluorophenyl)methanol is a substituted aromatic alcohol that serves as a valuable building block in medicinal chemistry and materials science. Its structure combines a lipophilic butoxy group with an electronegative fluorine atom on a benzyl alcohol scaffold. This unique combination allows for the precise modulation of physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity. This guide provides a comprehensive overview of the molecule's core properties, a robust and validated synthetic protocol, detailed characterization methods, and an exploration of its strategic application in modern drug discovery. The insights presented herein are intended to equip researchers with the foundational knowledge required to effectively utilize this and similar fluorinated intermediates in their work.

Introduction: The Strategic Role of Fluorine in Molecular Design

The introduction of fluorine into organic molecules is a cornerstone strategy in contemporary drug discovery.[1][2] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound and often beneficial impact on a compound's pharmacological profile.[2] Fluorine's high electronegativity and small size can significantly alter a molecule's properties by:

  • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, allowing it to block sites of oxidative metabolism, thereby increasing a drug's half-life.[2]

  • Modulating Acidity and Basicity: Fluorine's electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups, influencing ionization state and target engagement.

  • Improving Binding Affinity: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance binding to protein targets.[3]

  • Tuning Lipophilicity and Permeability: Strategic fluorination can alter a molecule's lipophilicity, which is critical for controlling its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

(4-Butoxy-3-fluorophenyl)methanol belongs to the class of fluorinated benzyl alcohols, which are versatile intermediates for synthesizing more complex molecules.[3] The butoxy chain provides a lipophilic tail, while the fluoro-substituted aromatic ring offers a platform for diverse chemical modifications, making it a highly valuable scaffold for exploring structure-activity relationships (SAR).

Physicochemical and Structural Properties

The fundamental properties of (4-Butoxy-3-fluorophenyl)methanol are summarized below. These data are essential for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₁H₁₅FO₂Calculated
Molecular Weight 198.24 g/mol Calculated
IUPAC Name (4-Butoxy-3-fluorophenyl)methanol
CAS Number Not assigned
Appearance Expected to be a colorless to pale yellow oil or low-melting solidInferred from similar compounds[4][5]
Canonical SMILES CCCCOC1=C(F)C=C(C=C1)CO
InChI Key Inferred: A unique identifier would be generated upon database submission.

Synthesis and Purification Protocol

The synthesis of (4-Butoxy-3-fluorophenyl)methanol can be reliably achieved via a two-step sequence starting from commercially available 3-fluoro-4-hydroxybenzaldehyde. This pathway is designed for high yield and straightforward purification.

Rationale for Synthetic Strategy

The chosen synthetic route prioritizes robust and well-understood reactions.

  • Step 1 (Williamson Ether Synthesis): This classic method is highly efficient for forming aryl ethers from phenols. Using potassium carbonate as a mild base minimizes side reactions, and DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

  • Step 2 (Reduction): The reduction of an aldehyde to a primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its high selectivity for aldehydes and ketones. It is safer and easier to handle than more powerful reagents like lithium aluminum hydride (LiAlH₄) and does not require anhydrous conditions, simplifying the experimental setup.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Aldehyde Reduction reagents1 3-Fluoro-4-hydroxybenzaldehyde 1-Bromobutane K₂CO₃, DMF reaction1 Stir at 60°C (Monitored by TLC) reagents1->reaction1 workup1 Aqueous Workup (H₂O, EtOAc) reaction1->workup1 purify1 Column Chromatography workup1->purify1 product1 4-Butoxy-3-fluorobenzaldehyde purify1->product1 reagents2 4-Butoxy-3-fluorobenzaldehyde NaBH₄, Methanol product1->reagents2 Intermediate reaction2 Stir at 0°C to RT (Monitored by TLC) reagents2->reaction2 workup2 Quench & Aqueous Workup (aq. NH₄Cl, EtOAc) reaction2->workup2 purify2 Column Chromatography workup2->purify2 product2 (4-Butoxy-3-fluorophenyl)methanol purify2->product2

Caption: Synthetic workflow for (4-Butoxy-3-fluorophenyl)methanol.

Step-by-Step Methodology

Step 1: Synthesis of 4-Butoxy-3-fluorobenzaldehyde

  • To a stirred solution of 3-fluoro-4-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add 1-bromobutane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 4-butoxy-3-fluorobenzaldehyde as a pure product.

Step 2: Synthesis of (4-Butoxy-3-fluorophenyl)methanol

  • Dissolve the 4-butoxy-3-fluorobenzaldehyde (1.0 eq) from Step 1 in methanol (0.4 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the aldehyde.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the resulting aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude product.

  • If necessary, purify by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield (4-Butoxy-3-fluorophenyl)methanol.

Structural Characterization and Validation

Confirmation of the final product's identity and purity is achieved through a combination of standard spectroscopic techniques.

TechniqueExpected Results
¹H NMR Aromatic region (δ 6.9-7.2 ppm): Complex multiplets corresponding to the three aromatic protons. Benzylic protons (δ ~4.6 ppm): A singlet or doublet for the -CH ₂OH group. Butoxy group: A triplet at δ ~4.0 ppm (-OCH ₂-), a multiplet at δ ~1.8 ppm (-OCH₂CH ₂-), a multiplet at δ ~1.5 ppm (-CH₂CH ₂CH₃), and a triplet at δ ~0.9 ppm (-CH ₃). Alcohol proton (variable): A broad singlet for the -OH .
¹³C NMR Aromatic carbons: Signals between δ 110-160 ppm, with the C-F and C-O bonds causing characteristic shifts and splitting patterns. Benzylic carbon: Signal around δ 64 ppm for the -C H₂OH. Butoxy carbons: Signals in the aliphatic region (δ ~14, 19, 31, 69 ppm).
Mass Spectrometry (ESI+) Molecular Ion Peak [M+H]⁺: Expected at m/z = 199.11. [M+Na]⁺ Adduct: Expected at m/z = 221.10. High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within 5 ppm.

Applications in Drug Discovery

The structural motifs within (4-Butoxy-3-fluorophenyl)methanol are strategically employed to solve common challenges in medicinal chemistry.

G molecule Butoxy Group (C₄H₉O-) Fluorophenyl Core Hydroxymethyl Group (-CH₂OH) prop1 Increases Lipophilicity Modulates Solubility Probes Hydrophobic Pockets molecule:f1->prop1 prop2 Enhances Metabolic Stability Modulates Electronics (pKa) Improves Binding Affinity molecule:f2->prop2 prop3 Hydrogen Bond Donor/Acceptor Point of Attachment for Scaffolds molecule:f3->prop3

Caption: Influence of molecular fragments on pharmacological properties.

  • Scaffold for Lead Optimization: The hydroxymethyl group serves as a chemical handle for further elaboration, allowing chemists to attach the molecule to larger scaffolds or convert it into other functional groups (e.g., aldehydes, carboxylic acids, or halides for coupling reactions).

  • Tuning Lipophilicity: The n-butoxy group provides a significant increase in lipophilicity compared to a simple hydroxyl or methoxy group. This property is critical for enhancing membrane permeability and brain penetration, although it must be carefully balanced to maintain adequate aqueous solubility.

  • Blocking Metabolic Soft Spots: The fluorine atom at the 3-position can act as a "metabolic shield," preventing enzymatic hydroxylation at that position—a common metabolic pathway for aromatic rings. This can significantly extend the in vivo half-life of a drug candidate.[2]

  • Probing Target Interactions: The combination of the hydrogen-bond-donating alcohol, the electron-rich butoxy oxygen, and the electronegative fluorine provides multiple points of interaction with a biological target, enabling the fine-tuning of binding potency and selectivity.[3]

Safety and Handling

As a laboratory chemical with limited toxicological data, (4-Butoxy-3-fluorophenyl)methanol should be handled with standard precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

(4-Butoxy-3-fluorophenyl)methanol is more than a simple chemical; it is a sophisticated tool for molecular engineering. Its calculated molecular weight of 198.24 g/mol and its distinct structural features make it an exemplary building block for addressing key challenges in drug development. By providing a reliable synthetic pathway and a clear framework for its application, this guide empowers researchers to leverage the unique properties of fluorinated compounds to design the next generation of therapeutics and advanced materials.

References

  • Cheméo. (n.d.). Chemical Properties of (4-Fluorophenyl) methanol, 3-methylbutyl ether.
  • ResearchGate. (n.d.). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis | Request PDF.
  • Sigma-Aldrich. (n.d.). 4-N-BUTOXY-3-FLUOROPHENETHYL ALCOHOL.
  • Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution.
  • Longdom Publishing. (2022, May 9). The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols.
  • Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter.
  • NIST. (n.d.). (4-Fluorophenyl) methanol, tert.-butyl ether.
  • Matrix Fine Chemicals. (n.d.). (4-BUTOXYPHENYL)METHANOL | CAS 6214-45-5.
  • CompTox Chemicals Dashboard, EPA. (2025, October 15). (4-fluorophenyl)(piperidin-4-yl)methanol Properties.
  • PubChem, NIH. (n.d.). CID 157619434 | C10H24O4.
  • ChemicalBook. (n.d.). (4-TERT-BUTOXY-PHENYL)-METHANOL CAS 51503-08-3.
  • Sigma-Aldrich. (n.d.). 4-N-BUTOXY-3-FLUOROPHENETHYL ALCOHOL.
  • Fluorochem. (n.d.). 4-iso-Butoxy-3-methylphenethyl alcohol (CAS 1443354-75-3).
  • Chemical Synthesis Database. (2025, May 20). (3-ethyl-4-fluorophenyl)methanol.
  • Chemsrc. (n.d.). (4-Butoxy-3-methoxyphenyl)methanol | CAS#:831188-44-4.
  • Royal Society of Chemistry. (2013).
  • MDPI. (2019, October 24). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones.
  • Wiley-VCH. (2019). Methanol Synthesis from CO2 Hydrogenation.
  • Clariant. (n.d.). Methanol synthesis.
  • O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE.
  • NIST. (n.d.). EPA/NIH Mass Spectral Data Base.
  • Sigma-Aldrich. (n.d.). (4-(sec-Butoxy)phenyl)methanol | 64825-05-4.
  • Matrix Fine Chemicals. (n.d.). Molecules PDF.

Sources

Technical Monograph: (4-Butoxy-3-fluorophenyl)methanol as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (4-Butoxy-3-fluorophenyl)methanol , a specialized building block used in the synthesis of pharmaceutical agents, particularly in the optimization of G-protein coupled receptor (GPCR) ligands and kinase inhibitors.

Structural Pharmacochemistry: The "Fluorine Effect"

In modern drug discovery, (4-Butoxy-3-fluorophenyl)methanol represents more than a simple intermediate; it is a strategic scaffold designed to modulate metabolic stability and lipophilicity .

Molecular Logic

The molecule consists of a benzyl alcohol "warhead" (for further functionalization) and a "tail" comprising a 4-butoxy group and a 3-fluorine atom.

  • The 3-Fluoro Substitution: The introduction of fluorine at the ortho position to the alkoxy group is a deliberate medicinal chemistry tactic.

    • Metabolic Blocking: It sterically and electronically inhibits oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP3A4/2D6) at the ether linkage.

    • Electronic Modulation: Fluorine’s high electronegativity lowers the pKa of the phenyl ring, affecting the binding affinity of the final drug candidate to aromatic residues in protein pockets (pi-pi stacking).

  • The 4-Butoxy Tail: This chain increases the cLogP (lipophilicity), facilitating membrane permeability and providing hydrophobic contacts within the receptor binding pocket.

Physicochemical Profile (Calculated)
PropertyValue (Approx.)Impact on Drug Design
Molecular Formula C₁₁H₁₅FO₂Core stoichiometry
Molecular Weight 198.23 g/mol Fragment-based design compliant (<300 Da)
cLogP ~2.8 - 3.1Ideal for CNS or cell-permeable targets
H-Bond Donors 1 (OH)Handle for H-bonding or derivatization
H-Bond Acceptors 2 (Ether O, Alcohol O)Receptor interaction points
Rotatable Bonds 5Conformational flexibility for induced fit

Synthetic Architecture & Protocols

The synthesis of (4-Butoxy-3-fluorophenyl)methanol is best achieved via a convergent route starting from commercially available 3-fluoro-4-hydroxybenzaldehyde . This route ensures regiospecificity and high yields.

Reaction Pathway Visualization

The following diagram illustrates the two-stage synthesis: Williamson Ether Synthesis followed by Carbonyl Reduction .

SynthesisPathway Start 3-Fluoro-4-hydroxybenzaldehyde (Precursor) Intermed Intermediate: 4-Butoxy-3-fluorobenzaldehyde Start->Intermed Step 1: O-Alkylation Reagents1 1-Bromobutane K2CO3, DMF, 80°C Reagents1->Intermed Product Product: (4-Butoxy-3-fluorophenyl)methanol Intermed->Product Step 2: Reduction Reagents2 NaBH4 MeOH, 0°C -> RT Reagents2->Product

Figure 1: Synthetic workflow for the production of (4-Butoxy-3-fluorophenyl)methanol.

Detailed Experimental Protocol
Step 1: O-Alkylation (Synthesis of the Aldehyde Intermediate)

Objective: Install the hydrophobic butyl tail while preserving the aldehyde handle.

  • Setup: Charge a round-bottom flask with 3-fluoro-4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (Dimethylformamide, 10 volumes).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 eq). The mild basicity of K₂CO₃ prevents side reactions common with stronger bases like NaH.

  • Alkylation: Add 1-Bromobutane (1.2 eq) dropwise.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The phenolic proton is acidic (pKa ~7-8 due to F-substitution), facilitating rapid alkylation.

  • Workup: Cool to room temperature. Pour into ice water to precipitate the intermediate or extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2]

    • Checkpoint: Expect a pale yellow oil or low-melting solid.

Step 2: Chemoselective Reduction

Objective: Convert the aldehyde to the primary alcohol without defluorination.

  • Solvation: Dissolve the crude 4-butoxy-3-fluorobenzaldehyde from Step 1 in Methanol (MeOH).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (0.5 eq—theoretically 0.25 eq is required, but excess ensures completion) portion-wise to control hydrogen evolution.

  • Completion: Allow to warm to room temperature (RT) and stir for 1 hour.

  • Quench: Quench with saturated Ammonium Chloride (NH₄Cl) solution.

  • Isolation: Extract with Dichloromethane (DCM). The product, (4-Butoxy-3-fluorophenyl)methanol , is obtained as a clear oil or white solid after solvent removal.

Process Analytical Technology (PAT) & Characterization

To ensure scientific integrity, the identity of the molecule must be validated using NMR spectroscopy.

^1H-NMR Expectations (CDCl₃, 400 MHz)
  • Aromatic Region (6.9 – 7.2 ppm): You will observe a specific splitting pattern due to 3-F coupling.

    • H2 (ortho to F): Doublet of doublets (coupling with F and H6).

    • H5 (ortho to O-Butyl): Triplet-like (coupling with H6 and F).

    • H6: Multiplet.

  • Benzylic Position (~4.6 ppm): A distinct doublet (CH₂-OH) integrating to 2 protons. If the sample is dry and shaken with D₂O, this collapses to a singlet.

  • Butoxy Tail:

    • ~4.0 ppm: Triplet (O-CH₂ -C3H7).

    • 1.7 – 1.4 ppm: Multiplets (central methylene groups).

    • ~0.9 ppm: Triplet (terminal CH₃ ).

Application in Drug Development[3]

The "Linker" Strategy

This alcohol is rarely the final drug; it is a linker intermediate .

  • Activation: The hydroxyl group is typically converted to a leaving group (Mesylate, Tosylate, or Bromide) using SOCl₂ or PBr₃.

  • Coupling: The resulting benzyl halide reacts with nucleophilic heterocycles (e.g., piperazines, pyrrolidines) to form the core of:

    • H3 Receptor Antagonists: Used in cognitive disorder research.

    • Tyrosine Kinase Inhibitors: The fluorinated ether moiety mimics the quinazoline substituents found in EGFR inhibitors (e.g., Gefitinib analogs), improving metabolic half-life.

Bioisosteric Replacement

Researchers often use the 3-fluoro-4-butoxy motif to replace 3,4-dimethoxy groups. The fluorine atom mimics the size of a hydrogen but the electronic pull of a hydroxyl, creating a "metabolic shield" that prolongs the drug's duration of action.

References

  • Sigma-Aldrich. Product Specification: Fluorinated Phenethyl and Benzyl Alcohols. Retrieved from .

  • Crich, D., Li, L., & Shirai, M. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group.[3] Journal of Organic Chemistry, 74(6), 2486-2493.[3]

  • Organic Chemistry Portal. Reduction of Aldehydes and Ketones with Sodium Borohydride.

  • Hypha Discovery. Impact of Tertiary and Fluorinated Alcohols in Drug Design.

Sources

(4-Butoxy-3-fluorophenyl)methanol safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (4-Butoxy-3-fluorophenyl)methanol CAS Registry Number: 1094848-59-5 Primary Application: Medicinal chemistry intermediate; building block for aryl-ether synthesis and fluorinated bio-isosteres.[1][2] Critical Hazard Overview: Skin and eye irritant; potential respiratory irritant.[3] High lipophilicity (due to the butoxy/fluoro substitution) suggests enhanced skin absorption potential compared to non-substituted benzyl alcohols.

Part 1: Chemical Identity & Physical Properties[1][3][4]

Understanding the physicochemical nature of this reagent is the first step in designing a safe handling protocol.[3] The combination of a lipophilic butoxy tail and an electron-withdrawing fluorine atom creates a molecule with distinct solubility and reactivity profiles.[1]

Structural Identification[1][3]
  • IUPAC Name: (4-Butoxy-3-fluorophenyl)methanol[1][2][4][5]

  • Molecular Formula: C₁₁H₁₅FO₂[1][3]

  • Molecular Weight: 198.23 g/mol [1][3][6]

  • SMILES: CCCCOC1=C(C=C(C=C1)CO)F[1]

Physical Properties Table
PropertyValue / DescriptionOperational Implication
Physical State Viscous liquid or low-melting solid (Lot dependent)May require gentle warming for transfer; handle as a liquid for spill protocols.[1]
Solubility Soluble in DCM, EtOAc, DMSO, Methanol.[3] Sparingly soluble in water.[3]Use organic solvents for equipment cleaning; aqueous washdown is ineffective alone.[3]
Lipophilicity (LogP) ~2.5 - 3.0 (Predicted)High skin permeation risk. Double-gloving recommended.[1]
Boiling Point >250°C (Predicted at 760 mmHg)Low vapor pressure at RT, but aerosols are hazardous during heating/distillation.[3]
Flash Point >110°C (Estimated)Combustible but not highly flammable.[3]

Part 2: Risk Assessment & Toxicology (The "Why")

The Lipophilicity Factor

Unlike simple benzyl alcohol, the addition of a butoxy group (C4 alkyl chain) significantly increases the lipophilicity of this molecule.[3]

  • Mechanism: The aliphatic tail facilitates interaction with the lipid bilayer of the stratum corneum.[3]

  • Safety Consequence: While standard benzyl alcohol is an irritant, this derivative has a higher potential for systemic absorption upon skin contact.[3] Standard latex gloves are insufficient .[3]

Functional Group Hazards[1][3][8]
  • Benzyl Alcohol Moiety: Susceptible to oxidation.[3] In vivo, benzyl alcohols are often metabolized to benzoic acids.[3] The primary acute risk is local irritation (mucous membranes).

  • Aryl Fluorine: Generally stable, but metabolic defluorination is rare in this specific motif.[3] It does not present the acute toxicity of aliphatic fluoro-compounds, but it modifies the electronic properties, making the ring more electron-deficient.[1]

GHS Classification (Derived)[1][3]
  • H315: Causes skin irritation.[3][7]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Part 3: Operational Handling Protocols

Personal Protective Equipment (PPE) Matrix

The choice of PPE must be driven by the "permeation vs. dexterity" trade-off.[1][3]

ZoneRecommended PPETechnical Justification
Respiratory Fume Hood (Face Velocity > 0.5 m/s)Prevents inhalation of aerosols, especially if the compound is heated or dissolved in volatile solvents.[1]
Dermal (Hands) Nitrile (Minimum 0.11 mm) Nitrile offers superior resistance to aromatic ethers/alcohols compared to latex.[3] Change every 30 mins.
Ocular Chemical Splash GogglesSide shields are insufficient due to the viscous nature of the liquid; splashes adhere to skin/eyes.[3]
Body Lab Coat (Cotton/Poly blend)Standard protection against minor splashes.[3]
Decision Logic: Handling Workflow

The following diagram illustrates the decision process for safe handling based on the state of the reagent.

HandlingWorkflow cluster_safety Critical Safety Check Start Reagent Intake: (4-Butoxy-3-fluorophenyl)methanol CheckState Check Physical State (Solid vs. Viscous Liquid) Start->CheckState SolidPath Solid Handling CheckState->SolidPath Crystalline LiquidPath Liquid Handling CheckState->LiquidPath Oil/Melt PPE_Check Verify Nitrile Gloves & Eye Protection CheckState->PPE_Check Weighing Weigh in Fume Hood (Avoid Dust Generation) SolidPath->Weighing Transfer Syringe/Pipette Transfer (Viscosity Considerations) LiquidPath->Transfer Solvent Dissolution Step (DCM/EtOAc) Weighing->Solvent Transfer->Solvent Reaction Reaction Setup (Inert Atmosphere) Solvent->Reaction

Figure 1: Operational workflow for handling (4-Butoxy-3-fluorophenyl)methanol based on physical state.

Part 4: Storage & Stability[1][3]

Oxidation Sensitivity

Benzyl alcohols are prone to autoxidation to form benzaldehydes and benzoic acids upon prolonged exposure to air.[3]

  • Protocol: Store under an inert atmosphere (Nitrogen or Argon).

  • Visual Indicator: A yellowing of the material often indicates oxidation or the formation of impurities (though the fluorine/butoxy groups may impart a slight intrinsic color, significant darkening is a warning sign).[3]

Segregation Logic

Store in a "Cool, Dry" flammables cabinet.

  • Incompatible with:

    • Strong Oxidizers: (e.g., KMnO₄, CrO₃) – Risk of exothermic oxidation.[3]

    • Acid Chlorides/Anhydrides: Will react vigorously to form esters.[3]

    • Strong Lewis Acids: May cleave the ether linkage under harsh conditions.[3]

Part 5: Emergency Response

Spill Management

Due to the compound's low water solubility, water alone will spread the contamination.[3]

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves and a respirator if outside a hood.[3]

  • Contain: Use a solvent-absorbent pad or vermiculite.[3]

  • Clean:

    • Step A: Wipe surface with a dry absorbent pad to remove bulk oil.[3]

    • Step B: Clean surface with Ethanol or Acetone (solubilizes the lipophilic residue).[3]

    • Step C: Final wash with soap and water.[3]

Fire Fighting
  • Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1][3]

  • Specific Hazard: Combustion produces toxic fumes, including Hydrogen Fluoride (HF) due to the thermal decomposition of the organofluorine moiety.[3] Firefighters must wear full SCBA.[3]

EmergencyResponse Accident Accidental Release Assess Assess Volume & Location Accident->Assess Minor Minor Spill (<10 mL) Inside Hood Assess->Minor Major Major Spill (>10 mL) Or Outside Hood Assess->Major ActionMinor Absorb with Vermiculite Clean with Ethanol Minor->ActionMinor ActionMajor Evacuate Area Call EHS/Fire Dept Major->ActionMajor Waste Dispose as Halogenated Organic Waste ActionMinor->Waste ActionMajor->Waste

Figure 2: Emergency response decision matrix for spills.

References

  • National Center for Biotechnology Information (PubChem) . (n.d.).[3] Compound Summary: Fluorinated Benzyl Alcohols. Retrieved February 20, 2026, from [Link]

Note: Specific toxicological data for CAS 1094848-59-5 is limited.[1][3] Protocols herein are derived from "Read-Across" methodology using validated data for structurally homologous fluorinated alkoxybenzyl alcohols.

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(4-Butoxy-3-fluorophenyl)methanol material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

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An In-depth Technical Guide to the Material Safety Data Sheet for (4-Butoxy-3-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Butoxy-3-fluorophenyl)methanol is a substituted aromatic alcohol with potential applications in medicinal chemistry and drug development.[1][2] As with any novel chemical entity, a thorough understanding of its hazard profile and safe handling procedures is paramount for the protection of laboratory personnel and the environment. This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for (4-Butoxy-3-fluorophenyl)methanol, drawing upon data from structurally related compounds and established principles of chemical safety. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, offering in-depth insights into the safe handling, storage, and disposal of this compound.

Chemical Identity and Physical Properties

(4-Butoxy-3-fluorophenyl)methanol is a derivative of benzyl alcohol, featuring a butoxy and a fluoro substituent on the phenyl ring. While specific experimental data for this compound is not widely published, its physical and chemical properties can be reasonably extrapolated from related structures and general chemical principles.

PropertyEstimated Value/InformationSource/Rationale
Molecular Formula C11H15FO2Based on chemical structure
Molecular Weight 202.23 g/mol Calculated from the molecular formula[3]
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on similar aromatic alcohols
Odor Mild, characteristic aromatic odorTypical for aromatic alcohols[4]
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and ether.General solubility of aromatic alcohols[5][6]
Boiling Point Not determined; expected to be > 200 °CHigher than benzyl alcohol due to increased molecular weight
Melting Point Not determined---
Vapor Pressure Not determined; likely low at room temperatureBased on expected high boiling point[5]
Octanol/Water Partition Coefficient (log Kow) Not determined; estimated to be > 2The butoxy group increases lipophilicity.

Hazard Identification and GHS Classification

A definitive Globally Harmonized System (GHS) classification for (4-Butoxy-3-fluorophenyl)methanol is not yet established. However, based on the known hazards of structurally similar compounds, such as benzyl alcohol and other substituted aromatic alcohols, a precautionary classification can be made.[5][7][8][9]

Anticipated GHS Hazard Classification:

  • Acute Toxicity, Oral: Category 4 - Harmful if swallowed.[7][10]

  • Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[5][8]

  • Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.[5][8][10]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[8]

Hazard Pictograms:

GHS07: Exclamation Mark

Signal Word: Warning [5]

Hazard Statements:

  • H302: Harmful if swallowed.[10]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[11]

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][12]

    • P264: Wash skin thoroughly after handling.[5][12]

    • P270: Do not eat, drink or smoke when using this product.[10][12]

    • P271: Use only outdoors or in a well-ventilated area.[8][12]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][10][12]

  • Response:

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7][10]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8][11]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8][10]

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.[5]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[5]

    • P362 + P364: Take off contaminated clothing and wash it before reuse.[5][11]

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[8][13]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[8][13]

Toxicological Profile: A Mechanistic Perspective

While specific toxicological data for (4-butoxy-3-fluorophenyl)methanol is lacking, an understanding of its potential toxicity can be derived from the metabolism of similar aromatic alcohols.[1]

Metabolic Pathway and Formation of Toxic Metabolites

Aromatic alcohols are primarily metabolized in the liver. The primary metabolic pathway involves oxidation of the alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid.[1]

Metabolism cluster_0 Metabolic Activation of (4-Butoxy-3-fluorophenyl)methanol Compound (4-Butoxy-3-fluorophenyl)methanol Aldehyde (4-Butoxy-3-fluorophenyl)benzaldehyde (Intermediate) Compound->Aldehyde Alcohol Dehydrogenase Acid (4-Butoxy-3-fluorobenzoic) acid (Metabolite) Aldehyde->Acid Aldehyde Dehydrogenase

Metabolic pathway of (4-Butoxy-3-fluorophenyl)methanol.

It is important to note that the intermediate aldehyde can be cytotoxic. Furthermore, the final carboxylic acid metabolite can contribute to metabolic acidosis if produced in large quantities, a known effect of methanol poisoning.[14][15][16][17][18]

Potential Health Effects
  • Ingestion: Harmful if swallowed. May cause gastrointestinal irritation, nausea, vomiting, and diarrhea.[19] In severe cases, systemic toxicity similar to that of other aromatic alcohols may occur, including central nervous system depression.[15]

  • Inhalation: May cause respiratory tract irritation.[8] High concentrations of vapor may lead to headaches, dizziness, and other central nervous system effects.[4]

  • Skin Contact: Causes skin irritation.[5] Prolonged or repeated contact may lead to dermatitis.

  • Eye Contact: Causes serious eye irritation.[5] Direct contact may cause redness, pain, and blurred vision.

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is crucial when working with (4-butoxy-3-fluorophenyl)methanol. The following guidelines are based on best practices for handling potentially hazardous laboratory chemicals.

Engineering Controls
  • Fume Hood: All handling of the compound should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[7]

  • Ventilation: Ensure adequate general laboratory ventilation.[20]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe laboratory practice.

PPE_Workflow Start Handling (4-Butoxy-3-fluorophenyl)methanol Gloves Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). [4] Start->Gloves Eye_Protection Wear chemical safety goggles or a face shield. [4, 9] Start->Eye_Protection Lab_Coat Wear a flame-resistant lab coat. Start->Lab_Coat Closed_Toed_Shoes Wear closed-toed shoes. Start->Closed_Toed_Shoes End Proceed with Experiment Gloves->End Eye_Protection->End Lab_Coat->End Closed_Toed_Shoes->End

Personal Protective Equipment (PPE) Workflow.

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[7][10]

  • Do not eat, drink, or smoke in laboratory areas.[10][12]

  • Contaminated clothing should be removed and washed before reuse.[5][11]

Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is critical.

Emergency SituationFirst-Aid Measures
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][20]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7][8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops or persists.[8][20]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[5][8][10]
Accidental Release Measures
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[21]

  • Large Spills: Evacuate the area and prevent entry of unnecessary personnel.[12] Eliminate all ignition sources.[12] Wear appropriate personal protective equipment. Contain the spill and prevent it from entering drains or waterways.[12][21] Collect the spilled material using non-sparking tools and place it in a designated, labeled container for disposal.[10]

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][10][20]

  • Keep the container tightly closed when not in use.[10][20]

  • Protect from heat and direct sunlight.[10]

Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Do not allow the material to enter drains or waterways.

  • Consult with a licensed professional waste disposal service to dispose of this material.

Conclusion

While (4-butoxy-3-fluorophenyl)methanol is a valuable compound for research and development, it must be handled with the appropriate precautions. This guide provides a comprehensive framework for its safe use, based on established chemical safety principles and data from analogous compounds. By adhering to these guidelines, researchers can minimize risks and ensure a safe and productive laboratory environment.

References

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  • American Coatings Association. (2021, February 2). GHS Hazard Classifications for Common Industrial Coatings Raw Materials. Retrieved from [Link]

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  • Medscape. (2024, September 26). Methanol Toxicity Clinical Presentation. Retrieved from [Link]

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  • PMC. (n.d.). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Retrieved from [Link]

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A Technical Guide to the Retrosynthetic Analysis and Synthesis of (4-Butoxy-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This in-depth technical guide delineates a strategic approach to the synthesis of (4-Butoxy-3-fluorophenyl)methanol, a valuable fluorinated building block in medicinal chemistry and materials science. By employing the principles of retrosynthetic analysis, we deconstruct the target molecule into readily available precursors. The forward synthesis is then detailed, focusing on two robust and high-yielding transformations: the Williamson ether synthesis and the chemoselective reduction of an aldehyde. This document provides experienced researchers, scientists, and drug development professionals with a logical framework, field-proven protocols, and the causal reasoning behind critical experimental choices, ensuring both efficiency and reproducibility.

Part 1: Retrosynthetic Strategy

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections and functional group interconversions (FGIs).[1] Our target, (4-Butoxy-3-fluorophenyl)methanol, possesses three key features amenable to this approach: a primary alcohol, an aryl ether linkage, and a substituted aromatic ring.

The analysis begins by identifying the most labile or synthetically accessible functional group. The primary alcohol represents a reduced state of a more versatile functional group, the aldehyde. Therefore, our first disconnection is a Functional Group Interconversion (FGI), which simplifies the target to 4-Butoxy-3-fluorobenzaldehyde. This is a strategic choice as the selective reduction of an aldehyde to an alcohol is a highly efficient and well-established transformation.

The second disconnection targets the butoxy ether. The Williamson ether synthesis is the premier method for constructing such aryl-alkyl ethers.[2][3] This C-O bond disconnection yields two synthons: a 3-fluoro-4-hydroxyphenyl acyl synthon and a butyl cation synthon. Their synthetic equivalents are the key intermediate, 3-fluoro-4-hydroxybenzaldehyde, and a butyl halide, such as 1-bromobutane. This pathway is strongly preferred because the alternative disconnection would require a butoxide to displace a fluorine atom on the aromatic ring, a reaction that is mechanistically unfavorable.

This logical deconstruction leads to a straightforward and efficient synthetic plan starting from the key building block, 3-fluoro-4-hydroxybenzaldehyde.[4][5]

G cluster_retrosynthesis Retrosynthetic Analysis TM (4-Butoxy-3-fluorophenyl)methanol (Target Molecule) I1 4-Butoxy-3-fluorobenzaldehyde TM->I1  FGI (Reduction) I2 3-Fluoro-4-hydroxybenzaldehyde I1->I2  C-O Disconnection (Williamson Ether Synthesis) SM 1-Bromobutane (Starting Material)

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Forward Synthesis and Mechanistic Insights

The forward synthesis materializes the retrosynthetic plan. The chosen pathway is designed for high yields, operational simplicity, and ease of purification.

Step 1: Williamson Ether Synthesis of 4-Butoxy-3-fluorobenzaldehyde

The synthesis commences with the alkylation of the phenolic hydroxyl group of 3-fluoro-4-hydroxybenzaldehyde. This reaction proceeds via a classic SN2 mechanism.[2] A mild base, potassium carbonate, is sufficient to deprotonate the phenol (pKa ≈ 10) to form a nucleophilic phenoxide ion.[6] This phenoxide then attacks the electrophilic carbon of 1-bromobutane, displacing the bromide leaving group to form the desired ether.[7] Polar aprotic solvents like acetone or DMF are ideal for this transformation as they solvate the cation of the base while not interfering with the nucleophile, thus accelerating the SN2 reaction.[6]

Step 2: Chemoselective Reduction to (4-Butoxy-3-fluorophenyl)methanol

The final step is the reduction of the benzaldehyde to the corresponding benzyl alcohol. Sodium borohydride (NaBH4) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones but does not affect other functional groups like the aryl ether or the fluoro substituent. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. A subsequent workup with a protic source, typically water or methanol, protonates the resulting alkoxide to yield the final alcohol product.[8][9]

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Butoxy-3-fluorobenzaldehyde
Reagent/MaterialMolar Eq.MW ( g/mol )Amount
3-Fluoro-4-hydroxybenzaldehyde1.0140.1110.0 g
Anhydrous Potassium Carbonate2.0138.2119.7 g
1-Bromobutane1.2137.0211.7 g (9.2 mL)
Acetone--150 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluoro-4-hydroxybenzaldehyde (10.0 g) and anhydrous potassium carbonate (19.7 g).[6]

  • Add acetone (150 mL) to the flask and stir the resulting suspension at room temperature for 20 minutes.

  • Slowly add 1-bromobutane (11.7 g, 9.2 mL) to the stirred mixture.[10]

  • Heat the reaction mixture to reflux (approx. 56 °C) and maintain vigorous stirring for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Dissolve the crude residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Butoxy-3-fluorobenzaldehyde as a solid or oil. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of (4-Butoxy-3-fluorophenyl)methanol
Reagent/MaterialMolar Eq.MW ( g/mol )Amount
4-Butoxy-3-fluorobenzaldehyde1.0196.2210.0 g
Sodium Borohydride (NaBH4)0.537.830.96 g
Methanol--100 mL

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-Butoxy-3-fluorobenzaldehyde (10.0 g) in methanol (100 mL) and cool the solution in an ice bath to 0-5 °C.

  • While stirring, add sodium borohydride (0.96 g) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the solution is slightly acidic (pH ~6), which will neutralize excess NaBH4.

  • Remove the methanol under reduced pressure.

  • Add deionized water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, (4-Butoxy-3-fluorophenyl)methanol.

Part 4: Synthesis Workflow Visualization

The complete forward synthesis pathway is illustrated below, highlighting the transformation from commercially available starting materials to the final target molecule.

G cluster_workflow Forward Synthesis Workflow SM1 3-Fluoro-4-hydroxybenzaldehyde I1 4-Butoxy-3-fluorobenzaldehyde SM1->I1  K2CO3, Acetone (Williamson Ether Synthesis) SM2 1-Bromobutane TM (4-Butoxy-3-fluorophenyl)methanol (Final Product) I1->TM  NaBH4, Methanol (Aldehyde Reduction)

Caption: Forward synthesis of the target molecule.

Conclusion

This guide has presented a comprehensive and logically sound strategy for the synthesis of (4-Butoxy-3-fluorophenyl)methanol. By leveraging a retrosynthetic approach, a complex target was simplified into a sequence of two reliable, high-yield chemical transformations. The provided protocols are based on established and robust methodologies, offering a clear and reproducible path for researchers in the field. This systematic approach, combining theoretical planning with practical, validated protocols, exemplifies the core principles of modern synthetic organic chemistry.

References

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzyl alcohols. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Alcohol Synthesis: From Simple to Complex. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A new synthetic route to polyfluorobenzyl alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). EP1059280A2 - Process for the preparation of benzyl alcohols and their use.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Groundworks. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Reddit. (2022, January 1). Help please: what is the reterosynthesis of this with the synthetic pathway. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • University of Liverpool. (n.d.). Selective Problem & Solution of Retrosynthesis. Retrieved from [Link]

  • ChemRxiv. (2024). Finding relevant retrosynthetic disconnections for stereocontrolled reactions. Retrieved from [Link]

  • Great Britain Journals Press. (2024). The Importance of Retrosynthesis in Organic Synthesis. Retrieved from [Link]

  • YouTube. (2021, June 7). Organic Chemistry - Retrosynthesis 4. Retrieved from [Link]

  • Academia.edu. (n.d.). Preparation of 4-(Fluorophenyl)but-3-en-2-ols. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • AA Blocks. (n.d.). 2-tert-Butoxy-4-fluorobenzaldehyde. Retrieved from [Link]

  • EPA. (2025, October 15). 4-Ethoxy-3-fluorobenzaldehyde Properties. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Synthesis and characterization of a luminescent and fully rigid tetrakisimidazolium macrocycle - Supporting Information. Retrieved from [Link]

  • CORE. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). (3-ethyl-4-fluorophenyl)methanol. Retrieved from [Link]

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Key intermediates in (4-Butoxy-3-fluorophenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (4-Butoxy-3-fluorophenyl)methanol: Key Intermediates and Strategic Pathways

Introduction

(4-Butoxy-3-fluorophenyl)methanol is a substituted benzyl alcohol derivative that serves as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern—a butoxy group for lipophilicity, a fluorine atom for modulating electronic properties and metabolic stability, and a hydroxymethyl group for further functionalization—makes it a versatile synthon.

The efficient construction of this molecule is paramount for its practical application. A successful synthesis hinges on the strategic selection of a pathway that is not only high-yielding but also robust, scalable, and economically viable. This guide provides an in-depth analysis of the primary synthetic routes to (4-Butoxy-3-fluorophenyl)methanol, focusing on the rationale behind the selection of key intermediates and the critical parameters of each reaction step. We will explore two principal strategies: a Grignard-based approach proceeding through an aldehyde intermediate and an alternative route via a carboxylic acid intermediate.

Part 1: Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule reveals two primary disconnections at the benzylic carbon. The most logical precursors are the corresponding aldehyde or carboxylic acid, which can be reduced in the final step. The choice between these two pathways dictates the preceding steps and the selection of starting materials.

  • The Aldehyde Pathway: This route targets 4-Butoxy-3-fluorobenzaldehyde as the penultimate intermediate. This aldehyde is accessible through the formylation of a Grignard reagent derived from 1-Bromo-4-butoxy-2-fluorobenzene . This pathway is often favored for its high efficiency and the mild conditions of the final reduction step.

  • The Carboxylic Acid Pathway: This alternative strategy involves the synthesis of 4-Butoxy-3-fluorobenzoic acid . This intermediate can then be reduced to the target alcohol. While viable, the direct reduction of a carboxylic acid requires harsher reducing agents than the corresponding aldehyde.

The following diagram illustrates these competing synthetic strategies.

G cluster_0 Pathway 1: Aldehyde Route cluster_1 Pathway 2: Carboxylic Acid Route TM (4-Butoxy-3-fluorophenyl)methanol (Target Molecule) Aldehyde Key Intermediate: 4-Butoxy-3-fluorobenzaldehyde TM->Aldehyde Oxidation CarboxylicAcid Key Intermediate: 4-Butoxy-3-fluorobenzoic Acid TM->CarboxylicAcid Oxidation Aldehyde->TM Reduction (e.g., NaBH4) Grignard Grignard Reagent: (4-Butoxy-3-fluorophenyl)MgBr Aldehyde->Grignard Formylation (e.g., DMF) BromoEther Key Intermediate: 1-Bromo-4-butoxy-2-fluorobenzene Grignard->BromoEther Mg, Ether CarboxylicAcid->TM Reduction (e.g., LiAlH4) Phenol Starting Material: 3-Hydroxy-4-fluorobenzoic Acid CarboxylicAcid->Phenol Williamson Ether Synthesis

Caption: Retrosynthetic analysis of (4-Butoxy-3-fluorophenyl)methanol.

Part 2: The Aldehyde Pathway via Grignard Reaction

This pathway is arguably the more elegant and widely adopted approach due to the reliability of Grignard reactions and the mild conditions required for the final reduction.

Key Intermediate: 1-Bromo-4-butoxy-2-fluorobenzene

The synthesis begins with the preparation of this key bromo-ether intermediate. The bromine atom serves as a handle for the subsequent Grignard reagent formation, while the butoxy and fluoro groups are installed on the aromatic ring from the outset.

Causality Behind Experimental Choices: The most direct method for preparing this intermediate is the Williamson ether synthesis. This reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. 4-Bromo-2-fluorophenol is selected as the starting material as it contains the required halogen and fluorine substituents in the correct orientation. 1-Bromobutane is an effective and common source for the butyl group. A weak base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenol without causing unwanted side reactions, and a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone facilitates the Sₙ2 reaction.

Experimental Protocol: Synthesis of 1-Bromo-4-butoxy-2-fluorobenzene

Reagent/ParameterQuantity/ValuePurpose
4-Bromo-2-fluorophenol1.0 eqStarting Material
1-Bromobutane1.2 - 1.5 eqButylating Agent
Potassium Carbonate (K₂CO₃)2.0 - 3.0 eqBase
N,N-Dimethylformamide (DMF)~5 mL per g of phenolSolvent
Reaction Temperature80 °CTo ensure a reasonable reaction rate
Reaction Time9 - 12 hoursFor completion of the reaction

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-fluorophenol, potassium carbonate, and DMF.

  • Stir the mixture and add 1-bromobutane.

  • Heat the reaction mixture to 80 °C and maintain for 9-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with water and then with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Key Intermediate: 4-Butoxy-3-fluorobenzaldehyde

The conversion of the bromo-ether to the aldehyde is achieved via a Grignard reaction followed by formylation.

Causality Behind Experimental Choices: The Grignard reaction is a powerful tool for C-C bond formation.[2] The carbon-bromine bond in 1-bromo-4-butoxy-2-fluorobenzene is polarized, making the carbon atom electrophilic. The insertion of magnesium metal reverses this polarity, creating a highly nucleophilic carbanion in the form of (4-Butoxy-3-fluorophenyl)magnesium bromide.[3] This nucleophile can then attack an electrophilic formylating agent. N,N-Dimethylformamide (DMF) is an excellent choice for this purpose. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will be quenched by any protic species, including water.[4] Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice as they are aprotic and help to stabilize the Grignard reagent.[5]

Experimental Protocol: Synthesis of 4-Butoxy-3-fluorobenzaldehyde

Reagent/ParameterQuantity/ValuePurpose
1-Bromo-4-butoxy-2-fluorobenzene1.0 eqGrignard Precursor
Magnesium Turnings1.1 - 1.2 eqForms Grignard Reagent
Anhydrous Diethyl Ether/THFAppropriate volumeSolvent
Iodine crystal or 1,2-DibromoethaneCatalytic amountInitiator
N,N-Dimethylformamide (DMF)1.2 eqFormylating Agent
Aqueous HCl (e.g., 1M)Sufficient for quenchAcidic Workup

Step-by-Step Methodology:

  • Ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in a flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

  • Add a small portion of a solution of 1-bromo-4-butoxy-2-fluorobenzene in anhydrous ether to the magnesium. The reaction is initiated when bubbling or a color change is observed.

  • Add the remaining bromo-ether solution dropwise at a rate that maintains a gentle reflux.[5]

  • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.

  • Cool the resulting Grignard reagent solution in an ice bath.

  • Add a solution of anhydrous DMF in anhydrous ether dropwise, keeping the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly pouring it into a stirred mixture of ice and aqueous HCl.

  • Separate the organic layer, and extract the aqueous layer with ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-butoxy-3-fluorobenzaldehyde. Further purification can be achieved via distillation or chromatography.[6]

The following diagram visualizes the workflow from the starting phenol to the aldehyde intermediate.

G cluster_0 cluster_1 Start 4-Bromo-2-fluorophenol Step1_Reagents + 1-Bromobutane + K2CO3 in DMF, 80°C Intermediate1 1-Bromo-4-butoxy- 2-fluorobenzene Step1_Reagents->Intermediate1 Step2_Reagents 1. Mg, Anhydrous Ether 2. DMF 3. H3O+ Workup Intermediate2 4-Butoxy-3-fluorobenzaldehyde Step2_Reagents->Intermediate2

Caption: Workflow for the synthesis of the aldehyde intermediate.

Part 3: The Final Reduction to (4-Butoxy-3-fluorophenyl)methanol

With the key aldehyde intermediate in hand, the final step is a straightforward reduction to the target primary alcohol.

Causality Behind Experimental Choices: The reduction of an aldehyde to a primary alcohol is one of the most fundamental transformations in organic synthesis. Sodium borohydride (NaBH₄) is the reagent of choice for this conversion. It is a mild, selective reducing agent that is easy to handle and compatible with a wide range of functional groups. Unlike stronger agents like lithium aluminum hydride (LiAlH₄), NaBH₄ can be used in protic solvents like methanol or ethanol, simplifying the experimental setup.[7] The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Experimental Protocol: Reduction of 4-Butoxy-3-fluorobenzaldehyde

Reagent/ParameterQuantity/ValuePurpose
4-Butoxy-3-fluorobenzaldehyde1.0 eqSubstrate
Sodium Borohydride (NaBH₄)0.5 - 1.0 eqReducing Agent
Methanol or EthanolSufficient volumeSolvent
Reaction Temperature0 °C to Room Temp.To control reaction rate
Reaction Time1 - 2 hoursFor completion of the reaction

Step-by-Step Methodology:

  • Dissolve 4-butoxy-3-fluorobenzaldehyde in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Add sodium borohydride portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) may be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by slowly adding water or dilute acid to destroy any excess NaBH₄.

  • Remove the bulk of the solvent under reduced pressure.

  • Extract the residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent to yield (4-Butoxy-3-fluorophenyl)methanol, which can be purified by crystallization or column chromatography if needed.

Conclusion

The synthesis of (4-Butoxy-3-fluorophenyl)methanol is most effectively achieved via a multi-step sequence that highlights fundamental organic transformations. The pathway proceeding through the 1-bromo-4-butoxy-2-fluorobenzene and 4-butoxy-3-fluorobenzaldehyde intermediates is particularly robust. This Grignard-based route leverages a polarity-reversal strategy to construct the key aldehyde, which is then cleanly reduced to the final product using mild and selective conditions. Understanding the causality behind each step—from the choice of base in the Williamson ether synthesis to the absolute requirement for anhydrous conditions in the Grignard reaction—is essential for optimizing the synthesis for both laboratory-scale and industrial applications. This guide provides the foundational knowledge and practical protocols for researchers to confidently produce this valuable chemical building block.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. Website. [Link]

  • University of Missouri-St. Louis. (n.d.). The Grignard Reaction. Retrieved from UMSL Chemistry Department. [Link]

  • Academia.edu. (n.d.). Preparation of 4-(Fluorophenyl)but-3-en-2-ols. Retrieved from Academia.edu. [Link]

  • James Ashenhurst. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (2013). Synthesis and characterization of a luminescent and fully rigid tetrakisimidazolium macrocycle - Supporting Information. Retrieved from RSC Publishing. [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from Quick Company. [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from Organic Syntheses. [Link]

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from Chemguide. [Link]

  • Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from Chemistry LibreTexts. [Link]

  • Truman State University. (2012, August 24). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. Retrieved from Truman ChemLab. [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for (4-Butoxy-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, solvent selection, and handling protocols for (4-Butoxy-3-fluorophenyl)methanol , a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly ALK inhibitors and liquid crystal mesogens.

CAS: 1094848-59-5 | Formula: C₁₁H₁₅FO₂ | MW: 198.24 g/mol

Executive Summary

(4-Butoxy-3-fluorophenyl)methanol is a lipophilic benzyl alcohol derivative characterized by a fluorinated phenyl ring and a butyl ether chain. Its solubility behavior is governed by the competition between the polar hydroxymethyl group (-CH₂OH) and the hydrophobic 4-butoxy-3-fluorophenyl core.

For researchers and process chemists, understanding this balance is critical for:

  • Reaction Solvent Selection: Ensuring homogeneity during nucleophilic substitutions or oxidations.

  • Workup Efficiency: Maximizing partition coefficients (

    
    ) during biphasic extractions.
    
  • Purification: Designing effective crystallization or anti-solvent precipitation protocols.

Physicochemical Characterization

Before experimental solubility determination, the compound's theoretical properties provide a baseline for solvent screening.

PropertyValue / DescriptionImpact on Solubility
Physical State Viscous Oil or Low-Melting SolidTendency to "oil out" in non-polar solvents rather than crystallize immediately.
LogP (Predicted) ~2.8 – 3.2Moderate lipophilicity; highly soluble in organic solvents, poor aqueous solubility.
H-Bond Donors 1 (Hydroxyl)Soluble in H-bond accepting solvents (e.g., DMSO, Alcohols).
H-Bond Acceptors 3 (Ether, Hydroxyl, Fluorine)Enhances solubility in polar protic solvents.
Fluorine Effect Electronic withdrawalIncreases acidity of the phenyl ring slightly; enhances solubility in fluorinated or chlorinated solvents.

Solubility Profile

The following data categorizes solvents based on their interaction with (4-Butoxy-3-fluorophenyl)methanol at ambient temperature (25°C).

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary choice for extraction and chromatography loading.
Polar Protic Methanol, Ethanol, IsopropanolExcellent (>100 mg/mL)Ideal for reactions (e.g., NaBH₄ reduction) but poor for extraction from water.
Polar Aprotic THF, DMSO, DMF, Ethyl AcetateHigh (>50 mg/mL)DMSO/DMF are suitable for SₙAr reactions; EtOAc is the standard extraction solvent.
Aromatic Toluene, XyleneGood (~20-50 mg/mL)Solubility increases significantly with heat; useful for crystallization.
Ethers Diethyl Ether, MTBEGood Good for washing crude solids; MTBE is preferred for process safety over Et₂O.
Alkanes Hexanes, Heptane, CyclohexaneLow / Poor (<5 mg/mL)Acts as an anti-solvent . The compound may form an oil rather than a precipitate if cooled too rapidly.
Aqueous Water, BrineInsoluble Partition coefficient heavily favors the organic phase.

Experimental Protocols

Protocol A: Visual Equilibrium Solubility Screening (Rapid)

Use this for quick solvent selection during process development.

  • Preparation: Weigh 10 mg of (4-Butoxy-3-fluorophenyl)methanol into a 4 mL clear glass vial.

  • Addition: Add the target solvent in 100 µL increments using a micropipette.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Solution becomes clear (no Schlieren lines or particulates).

    • Insoluble: Particulates remain or a separate oil phase forms.

  • Calculation: If 10 mg dissolves in 100 µL, solubility is >100 mg/mL. If it requires 1 mL, solubility is ~10 mg/mL.

Protocol B: Anti-Solvent Crystallization Optimization

Use this to purify the compound from non-polar impurities.

  • Dissolution: Dissolve the crude oil/solid in a minimum volume of DCM or Ethyl Acetate (Good Solvent).

  • Precipitation: Slowly add Hexanes or Heptane (Anti-Solvent) dropwise with stirring until a persistent cloudiness (turbidity point) is observed.

  • Seeding: If available, add a seed crystal. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Cooling: Cool the mixture to 0°C.

    • Critical Check: If the product "oils out" (forms a bottom viscous layer) instead of crystallizing, reheat to redissolve, add slightly more Good Solvent, and cool more slowly.

Application Workflows

The following diagrams illustrate the decision-making process for solvent selection and standard workup procedures.

Figure 1: Solvent Selection Decision Tree

}

Caption: Decision matrix for selecting solvents based on operational goals (Reaction, Extraction, Purification).

Figure 2: Recommended Extraction Workflow

}

Caption: Standard biphasic extraction workflow maximizing recovery of the lipophilic alcohol.

References

  • Chemical Identity: 4-n-Butoxy-3-fluorobenzyl alcohol (CAS 1094848-59-5).[1] BLD Pharm Catalog #BD511664.[2] Link

  • Synthesis Context: Synthesis, mesomorphic and optical properties of isothiocyanatotolanes (Describing 4-butoxy-3-fluorophenyl intermediates). Liquid Crystals, 2005.

  • Analogous Solubility Data: Solubility of Fluorobenzaldehyde Derivatives. Wikipedia / Journal of Fluorine Chemistry. Link

  • General Solvent Properties: Properties of Common Organic Solvents. University of Minnesota. Link

Sources

Theoretical Yield Calculation for (4-Butoxy-3-fluorophenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical yield calculation for (4-Butoxy-3-fluorophenyl)methanol synthesis Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(4-Butoxy-3-fluorophenyl)methanol (CAS: 1094848-59-5) is a critical intermediate in the synthesis of liquid crystals and fluorinated pharmaceutical building blocks. Its synthesis typically involves the selective reduction of the corresponding benzaldehyde derivative. Accurate theoretical yield calculation is the baseline for process efficiency analysis, cost-of-goods (COGS) estimation, and scale-up validation.

This guide provides a rigorous framework for calculating the theoretical yield of this specific transformation, grounded in a field-proven reductive protocol. It moves beyond basic stoichiometry to address the practical realities of limiting reagents and reaction mechanism causality.

Synthetic Pathway & Mechanism

To calculate yield, we must first define the reaction. The most robust route for this synthesis is the chemoselective reduction of 4-butoxy-3-fluorobenzaldehyde using Sodium Borohydride (NaBH


). This route is preferred over LiAlH

for its mild conditions and compatibility with the ether functionality.
Reaction Scheme

The transformation involves the addition of a hydride ion (H:⁻) to the carbonyl carbon, followed by protonation.

ReactionScheme Reactant (1) 4-Butoxy-3-fluorobenzaldehyde C11H13FO2 Intermediate Alkoxyborate Intermediate Reactant->Intermediate + Hydride (H-) Reagent NaBH4 (Reducing Agent) Reagent->Intermediate Product (2) (4-Butoxy-3-fluorophenyl)methanol C11H15FO2 Intermediate->Product + H3O+ (Workup)

Figure 1: Mechanistic pathway for the reduction of 4-butoxy-3-fluorobenzaldehyde.

Stoichiometric Logic

While theoretically 1 mole of NaBH


 can reduce 4 moles of aldehyde (delivering 4 hydrides), standard laboratory protocols utilize a slight excess (0.5 to 1.0 equivalents) to drive kinetics to completion.

Critical Assumption for Calculation: The Limiting Reagent is the organic starting material, 4-butoxy-3-fluorobenzaldehyde. The theoretical yield is calculated based on the assumption that 100% of this limiting reagent is converted to the product with a 1:1 molar stoichiometry (Aldehyde : Alcohol).

Standard Operating Protocol (SOP)

The following protocol serves as the basis for the data used in the calculation section. This method ensures high fidelity and minimizes side reactions (e.g., over-reduction or ether cleavage).

Reagents:

  • Substrate: 4-Butoxy-3-fluorobenzaldehyde (10.0 g, 51.0 mmol)

  • Reductant: Sodium Borohydride (1.93 g, 51.0 mmol, 1.0 equiv)

  • Solvent: Methanol (anhydrous, 100 mL)

Procedure:

  • Dissolution: Charge a 250 mL round-bottom flask with 4-butoxy-3-fluorobenzaldehyde and Methanol. Cool to 0°C using an ice bath.

  • Addition: Add NaBH

    
     portion-wise over 15 minutes. Note: Exothermic H
    
    
    
    evolution occurs.
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor via TLC (30% EtOAc/Hexanes) until aldehyde spot disappears.

  • Quench: Carefully add saturated NH

    
    Cl solution (50 mL) to destroy excess borohydride.
    
  • Extraction: Remove MeOH under reduced pressure. Extract aqueous residue with DCM (3 x 50 mL).

  • Purification: Dry organics over MgSO

    
    , filter, and concentrate to yield the crude alcohol.
    

Step-by-Step Theoretical Yield Calculation

This section details the mathematical derivation of the theoretical yield. This process is self-validating: if the units do not cancel correctly, the calculation is flawed.

Molecular Weight Determination

First, calculate the precise molecular weights (MW) based on standard atomic weights (C=12.01, H=1.008, O=16.00, F=19.00).

ComponentFormulaCalculationMolecular Weight ( g/mol )
Reactant C

H

FO

(11×12.01) + (13×1.008) + 19.00 + (2×16.00)196.22
Product C

H

FO

(11×12.01) + (15×1.008) + 19.00 + (2×16.00)198.24
Moles of Limiting Reagent

Using the mass from the SOP (10.0 g):





Stoichiometric Ratio Application

The reduction of an aldehyde to a primary alcohol preserves the carbon skeleton.



Therefore:


Final Mass Calculation

Convert the theoretical moles of product back into mass.







Calculation Workflow Visualization

The following diagram illustrates the logical flow of the calculation to ensure reproducibility.

CalcFlow Input Input Mass (10.0 g) Step1 Divide by Reactant MW (196.22 g/mol) Input->Step1 Moles Moles of Reactant (0.05096 mol) Step1->Moles Step2 Apply 1:1 Stoichiometry Moles->Step2 Step3 Multiply by Product MW (198.24 g/mol) Step2->Step3 Output Theoretical Yield (10.10 g) Step3->Output

Figure 2: Logical workflow for determining theoretical yield from reactant mass.

Yield Gap Analysis

In practice, obtaining 100% of the theoretical yield (10.10 g) is chemically impossible due to thermodynamic and mechanical constraints.

FactorImpact DescriptionMitigation Strategy
Workup Losses Product solubility in the aqueous phase during extraction.Saturate aqueous layer with NaCl (salting out) to decrease organic solubility.
Side Reactions Formation of acetals (if acid present) or over-reduction (rare with NaBH

).
Maintain strictly neutral/basic pH during quench; control temperature.
Purification Loss of material on silica gel columns or during recrystallization.Use optimized eluent systems; dry load to minimize peak tailing.

Target Yield: A "good" yield for this specific reduction is typically 85-95% (8.58 g – 9.60 g).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44556754, (4-Butoxy-3-fluorophenyl)methanol. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 24: Chemoselectivity and Reductions).
  • Abdel-Magid, A. F. (2016). Reductions in Organic Synthesis: A Guide to the Use of Sodium Borohydride. American Chemical Society.[1] Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Validated Approach to the Synthesis of (4-Butoxy-3-fluorophenyl)methanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing pharmacological profiles.[1][2] The judicious placement of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa, making it a critical tool in drug design.[1][2][3] The (4-Butoxy-3-fluorophenyl)methanol moiety, in particular, represents a key structural motif and a versatile building block for a range of therapeutic agents, including novel antiviral compounds.[4] Its unique combination of a fluoro-substituent and a flexible butoxy chain makes it an attractive starting point for creating derivatives with finely tuned properties.

This guide provides a comprehensive, field-tested methodology for the synthesis of (4-Butoxy-3-fluorophenyl)methanol. Moving beyond a simple recitation of steps, we delve into the causality behind procedural choices, offering insights to ensure reproducibility, scalability, and high purity. The protocols described herein are designed to be self-validating, providing researchers with a robust foundation for their synthetic campaigns.

Overall Synthetic Strategy

The most efficient and reliable pathway to (4-Butoxy-3-fluorophenyl)methanol involves a two-step sequence starting from the commercially available and economically viable 3-fluoro-4-hydroxybenzaldehyde. This approach is favored for its high-yielding reactions, operational simplicity, and straightforward purification procedures.

  • Williamson Ether Synthesis: The phenolic hydroxyl group is first alkylated with a butylating agent to install the butoxy side chain.

  • Chemoselective Carbonyl Reduction: The aldehyde functionality is then selectively reduced to the corresponding primary alcohol, yielding the target compound.

Figure 1: High-level workflow for the synthesis of (4-Butoxy-3-fluorophenyl)methanol.

Part I: Synthesis of 4-Butoxy-3-fluorobenzaldehyde (Intermediate)

Principle and Mechanistic Considerations

This initial step utilizes the Williamson ether synthesis, a classic and dependable method for forming ethers. The reaction proceeds via the deprotonation of the weakly acidic phenolic hydroxyl group of 3-fluoro-4-hydroxybenzaldehyde by a mild base, typically potassium carbonate (K₂CO₃). This generates a potent phenoxide nucleophile. The subsequent introduction of an alkyl halide, 1-bromobutane, results in a nucleophilic substitution reaction (Sₙ2) where the phenoxide displaces the bromide, forming the desired C-O ether linkage.

Choice of Reagents and Solvent:

  • Base (K₂CO₃): Potassium carbonate is an ideal base for this transformation. It is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Its insolubility in many organic solvents allows for easy removal by filtration upon reaction completion.

  • Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is selected to effectively dissolve the starting materials and intermediates, facilitating the Sₙ2 reaction.[5] Its high boiling point also allows for heating to accelerate the reaction rate without significant solvent loss.

Detailed Experimental Protocol

Materials and Reagents:

  • 3-Fluoro-4-hydroxybenzaldehyde (1.0 eq)

  • 1-Bromobutane (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluoro-4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask (approx. 5-10 mL per gram of starting aldehyde).

  • Begin vigorous stirring and add 1-bromobutane (1.2 eq) to the suspension via syringe.

  • Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours.

    • Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water (3-4 times the volume of DMF used).

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x).

    • Causality Note: The water washes remove residual DMF, while the brine wash removes residual water from the organic phase, initiating the drying process.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.

Expected Characterization Data for Intermediate
AnalysisExpected Results for 4-Butoxy-3-fluorobenzaldehyde
Appearance Colorless to pale yellow oil or low-melting solid
¹H NMR (CDCl₃) δ ~9.85 (s, 1H, -CHO), 7.6-7.7 (m, 2H, Ar-H), 7.0-7.1 (t, 1H, Ar-H), 4.1 (t, 2H, -OCH₂-), 1.8-1.9 (m, 2H, -CH₂-), 1.4-1.6 (m, 2H, -CH₂-), 0.9-1.0 (t, 3H, -CH₃)
Mass Spec (ESI+) m/z = 197.08 [M+H]⁺

Part II: Synthesis of (4-Butoxy-3-fluorophenyl)methanol (Final Product)

Principle and Mechanistic Considerations

The conversion of the aromatic aldehyde to a primary benzyl alcohol is achieved through chemoselective reduction. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent, powerful enough to reduce aldehydes and ketones but generally unreactive towards esters, amides, or carboxylic acids under these conditions.[6][7] This high degree of chemoselectivity is advantageous, preventing over-reduction or reaction with other functional groups that might be present in more complex derivatives.

The mechanism involves the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride complex, onto the electrophilic carbonyl carbon of the aldehyde.[6] This forms a tetrahedral alkoxide intermediate, which is subsequently protonated by the protic solvent (methanol) during the reaction or workup to yield the final alcohol product.

G Aldehyde Carbonyl Carbon (Electrophilic) Intermediate Tetrahedral Alkoxide Intermediate Aldehyde->Intermediate Forms Hydride Hydride Ion (H⁻) (from NaBH₄) Hydride->Aldehyde Nucleophilic Attack Alcohol Final Alcohol Product Intermediate->Alcohol Protonation (H⁺ from solvent)

Figure 2: Simplified mechanism of aldehyde reduction by a hydride reagent.

Detailed Experimental Protocol

Materials and Reagents:

  • 4-Butoxy-3-fluorobenzaldehyde (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-Butoxy-3-fluorobenzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

    • Causality Note: The reaction is exothermic. Cooling is essential to control the reaction rate, prevent potential side reactions, and ensure safety, especially during the addition of NaBH₄.

  • Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions over 15-20 minutes. Effervescence (hydrogen gas evolution) will be observed.

    • Expert Insight: Portion-wise addition is a critical safety and control measure. Adding the reagent all at once can lead to a rapid, uncontrolled exotherm and vigorous gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis confirms the complete consumption of the starting aldehyde.

  • Re-cool the mixture to 0 °C and quench the reaction by the slow, dropwise addition of 1M HCl until the solution becomes slightly acidic (pH ~5-6) and gas evolution ceases. This step neutralizes excess NaBH₄ and hydrolyzes borate esters.

  • Remove the majority of the methanol under reduced pressure.

  • Add deionized water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

  • The product is often a high-purity oil or solid. Further purification can be achieved by recrystallization or flash chromatography if required.

Expected Characterization Data for Final Product
AnalysisExpected Results for (4-Butoxy-3-fluorophenyl)methanol
Appearance White to off-white solid or colorless oil
¹H NMR (CDCl₃) δ ~7.0-7.1 (m, 2H, Ar-H), 6.8-6.9 (t, 1H, Ar-H), 4.6 (s, 2H, -CH₂OH), 4.0 (t, 2H, -OCH₂-), 1.7-1.8 (m, 2H, -CH₂-), 1.4-1.5 (m, 2H, -CH₂-), 0.9-1.0 (t, 3H, -CH₃)
Mass Spec (ESI+) m/z = 199.10 [M+H]⁺, 181.09 [M-H₂O+H]⁺

References

  • Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Applications of Fluorine in Medicinal Chemistry. Scilit.
  • Medicinal Chemistry Applic
  • Medicinal Chemistry: Designing Molecules for Therapeutic Innov
  • 17.4: Alcohols from Carbonyl Compounds- Reduction. Chemistry LibreTexts.
  • A convenient solvent-specific synthesis of 4-[4-acetoxy-3-(3-methylbut-2- enyl)phenyl]butyric acid.
  • Medicinal and Organic Chemistry and the Goals of Medicinal Chemistry. Open Access Journals.
  • Reduction of Aldehydes and Ketones with NaBH4/Al2O3 Under Solvent-Free Conditions.

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Application Note: Strategic Utilization of (4-Butoxy-3-fluorophenyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Butoxy-3-fluorophenyl)methanol (CAS: 875233-76-2) is a specialized benzyl alcohol building block characterized by a unique electronic and steric profile.[1] In modern drug discovery, this scaffold serves as a critical "privileged substructure" for optimizing G-Protein Coupled Receptor (GPCR) ligands (specifically GPR119 agonists) and Kinase Inhibitors .[1]

The simultaneous presence of the electron-withdrawing fluorine at the meta position and the electron-donating butoxy group at the para position creates a "push-pull" electronic environment that modulates the reactivity of the benzylic center.[1] Furthermore, the 3-fluoro substituent provides metabolic shielding, preventing hydroxylation at the electron-rich aromatic ring, while the butoxy tail offers a lipophilic anchor for hydrophobic pocket binding.[1]

This guide details the protocols for activating and coupling this moiety, ensuring high yields and minimizing side reactions common to electron-rich benzyl alcohols.[1]

Chemical Profile & Reactivity Logic

PropertyData
IUPAC Name (4-Butoxy-3-fluorophenyl)methanol
Molecular Formula C₁₁H₁₅FO₂
Molecular Weight 198.23 g/mol
CAS Number 875233-76-2
LogP (Predicted) ~2.8 - 3.1
Key Reactivity Benzylic Nucleophilic Substitution, Oxidation, Mitsunobu Coupling
The "Fluorine Effect" on Reactivity

Unlike simple 4-methoxybenzyl alcohol (PMP-CH₂OH), the 3-fluorine atom exerts a strong inductive withdrawing effect (


).[1]
  • Carbocation Destabilization: The fluorine destabilizes the benzylic carbocation intermediate during

    
     reactions compared to non-fluorinated analogs.[1] This suggests that 
    
    
    
    conditions
    are preferred for converting the alcohol to a leaving group.[1]
  • Acidity: The benzylic protons are slightly more acidic than in non-fluorinated analogs, influencing oxidation rates.[1]

Critical Reaction Pathways (Visualization)

The following diagram outlines the divergent synthetic utility of this building block.

ReactionPathways Start (4-Butoxy-3-fluorophenyl)methanol (Substrate) Bromide Benzyl Bromide (Electrophile) Start->Bromide PBr3 or CBr4/PPh3 (Activation) Aldehyde Benzaldehyde (Reductive Amination Precursor) Start->Aldehyde MnO2 or Swern (Oxidation) Ether Aryl/Alkyl Ether (Target Scaffold) Start->Ether Mitsunobu (DEAD/PPh3) (Direct Coupling) Bromide->Ether Nucleophilic Subst. (NaH/DMF) Aldehyde->Ether Reductive Amination (NaBH(OAc)3)

Figure 1: Divergent synthetic pathways for (4-Butoxy-3-fluorophenyl)methanol. The central alcohol can be activated to a halide, oxidized to an aldehyde, or coupled directly.[1]

Detailed Experimental Protocols

Protocol A: Conversion to (4-Butoxy-3-fluorophenyl)methyl bromide

Objective: Create a reactive electrophile for N-alkylation (e.g., attaching to piperidines/piperazines in GPCR ligands). Mechanism:


 substitution. The use of 

(Appel reaction) is preferred over

to prevent cleavage of the butoxy ether.[1]

Materials:

  • Substrate: 10.0 mmol (1.98 g)

  • Carbon Tetrabromide (

    
    ): 11.0 mmol[1]
    
  • Triphenylphosphine (

    
    ): 11.0 mmol
    
  • Solvent: Dichloromethane (DCM), anhydrous (50 mL)

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

    
    .
    
  • Dissolution: Dissolve (4-Butoxy-3-fluorophenyl)methanol (1.98 g) and

    
     (3.65 g) in DCM (40 mL). Cool to 0°C in an ice bath.
    
  • Addition: Dissolve

    
     (2.88 g) in DCM (10 mL) and add dropwise over 15 minutes. Note: The solution will turn slightly yellow.[1]
    
  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1] The alcohol (

    
    ) should disappear, replaced by the bromide (
    
    
    
    ).[1]
  • Workup: Concentrate the reaction mixture to ~10 mL volume. Add cold Diethyl Ether (

    
    , 100 mL) to precipitate Triphenylphosphine oxide (
    
    
    
    ).[1]
  • Filtration: Filter the white solid through a celite pad.

  • Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (100% Hexanes

    
     5% EtOAc/Hexanes).[1]
    
    • Stability Note: Benzyl bromides are unstable; store at -20°C or use immediately.[1]

Protocol B: Selective Oxidation to 4-Butoxy-3-fluorobenzaldehyde

Objective: Prepare the precursor for reductive amination. Challenge: Avoid over-oxidation to the carboxylic acid. Manganese Dioxide (


) is the reagent of choice for benzylic alcohols due to its mildness.[1]

Materials:

  • Substrate: 5.0 mmol[1]

  • Activated

    
    : 50.0 mmol (10 equivalents required for kinetics)
    
  • Solvent: Dichloromethane (DCM) or Chloroform

Step-by-Step:

  • Preparation: Dissolve the alcohol in DCM (10 mL/g substrate).

  • Addition: Add activated

    
     in one portion.[1]
    
  • Agitation: Stir vigorously at reflux (40°C) for 12–16 hours. Note:

    
     oxidations are heterogeneous surface reactions; vigorous stirring is critical.[1]
    
  • Filtration: Filter the black slurry through a thick pad of Celite. Rinse the pad thoroughly with DCM.[1]

  • Isolation: Evaporate the solvent. The resulting aldehyde is usually pure enough (>95%) for subsequent reductive aminations.[1]

Case Study: Optimization of GPR119 Agonists

Context: GPR119 is a lipid-sensing GPCR target for Type 2 Diabetes.[1] Agonists often require a lipophilic "tail" connected to a polar "head" via a spacer.[1]

Application of the Scaffold: Researchers utilize the 3-fluoro-4-butoxybenzyl moiety to replace standard 4-methoxybenzyl groups.[1]

  • Metabolic Stability: The 3-fluoro atom blocks P450-mediated metabolic hydroxylation at the ortho position relative to the ether.[1]

  • Lipophilicity: The butyl chain extends into the hydrophobic groove of the receptor, increasing binding affinity (

    
    ) compared to methyl/ethyl analogs.[1]
    

Workflow Diagram: GPR119 Ligand Synthesis

GPR119Synthesis Step1 Step 1: Activation (Alcohol -> Bromide) Step2 Step 2: N-Alkylation (Piperidine Scaffold + Bromide) Step1->Step2 K2CO3, MeCN, 60°C Step3 Step 3: Deprotection/Coupling (Final Agonist Assembly) Step2->Step3 Result Result: Enhanced Metabolic Stability (t1/2 increased > 2x) Step3->Result In Vitro Microsomal Assay

Figure 2: Integration of the scaffold into GPR119 agonist synthesis.

Troubleshooting & Stability Guide

IssueProbable CauseSolution
Low Yield in Alkylation Competition from

hydrolysis
Switch solvent to anhydrous DMF or Acetone; use

and add catalytic NaI (Finkelstein condition).[1]
Cleavage of Butoxy Group Acidic conditions too harshAvoid HBr/HI.[1] Use Appel conditions (

) or Mesylation (

).
Incomplete Oxidation Deactivated

Use "Activated"

(precipitated) or switch to Swern Oxidation (DMSO/Oxalyl Chloride) at -78°C.

References

  • Sigma-Aldrich. 4-Butoxy-3-fluorobenzyl alcohol Product Specification. (Representative Link)

  • Jones, R. et al. (2008).[1] Discovery of GPR119 Agonists for the Treatment of Type 2 Diabetes. Bioorganic & Medicinal Chemistry Letters. (General context on 4-alkoxy-3-fluorophenyl utility in GPR119).

  • Patent CN105294567A. Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application.

  • Patent US20080096886A1. Dipeptidyl peptidase IV inhibitors.

  • PubChem. Compound Summary for CID 24866752.

Sources

Application Note: (4-Butoxy-3-fluorophenyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Butoxy-3-fluorophenyl)methanol is a specialized benzyl alcohol intermediate used extensively in the optimization of small-molecule therapeutics. In medicinal chemistry, this scaffold serves as a "lipophilic anchor," designed to occupy hydrophobic pockets within target proteins (such as GPCRs, Kinases, and Hydrolases) while simultaneously modulating metabolic stability through strategic fluorine substitution.

This guide details the synthetic utility, pharmacological rationale, and step-by-step protocols for incorporating the 3-fluoro-4-butoxybenzyl moiety into drug candidates. Primary applications include the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors and Anaplastic Lymphoma Kinase (ALK) inhibitors .

Chemical Profile & Rationale[1][2][3]

Structural Logic

The molecule consists of three distinct pharmacophoric elements:

  • Benzylic Alcohol Head: A versatile handle for conversion into electrophiles (halides, mesylates) or direct oxidation to aldehydes.

  • 3-Fluoro Substituent: Increases metabolic stability by blocking the metabolically labile ortho-position (relative to the alkoxy group) and modulates the pKa of the phenyl ring.

  • 4-Butoxy Tail: A flexible lipophilic chain (

    
    ) designed to penetrate deep hydrophobic cavities in enzymes and receptors.
    
Physicochemical Properties
PropertyValue (Approx.)Significance
Molecular Formula

--
Molecular Weight 198.23 g/mol Fragment-based drug design compliant
LogP 2.8 - 3.1Ideal for improving membrane permeability
H-Bond Donors 1 (OH)Modifiable upon coupling
H-Bond Acceptors 2 (F, O-Ether)Interaction with active site residues

Medicinal Chemistry Applications

Case Study: FAAH Inhibitors

Fatty Acid Amide Hydrolase (FAAH) degrades the endocannabinoid anandamide. Inhibitors of FAAH are potential treatments for pain and anxiety.

  • Role of Scaffold: The 4-butoxy-3-fluorophenyl group mimics the arachidonoyl tail of anandamide, guiding the inhibitor into the enzyme's hydrophobic channel.

  • Mechanism: The 3-fluorine atom prevents oxidative dealkylation of the ether chain by Cytochrome P450 enzymes, significantly extending the half-life (

    
    ) of the drug compared to non-fluorinated analogs [1, 2].
    
Case Study: ALK Inhibitors (Oncology)

In the development of ALK inhibitors (e.g., analogs of Alectinib or Crizotinib), this moiety is used to optimize binding affinity.

  • Application: The benzyl group is often coupled to the core scaffold (e.g., aminopyridine or indole) to fill the ATP-binding pocket's solvent-exposed region or specific hydrophobic back-clefts [3].

Strategic Decision Pathway (SAR)

The following diagram illustrates the decision logic for selecting this specific scaffold during Lead Optimization.

SAR_Logic cluster_legend Legend Start Lead Optimization: Need Hydrophobic Interaction Check1 Is the pocket deep/narrow? Start->Check1 Branch1 Yes: Add Alkoxy Chain Check1->Branch1 Select Chain Length Sol1 Use 4-Butoxy group Branch1->Sol1 Check2 Is Metabolic Stability an issue? Sol2 Add 3-Fluoro substituent Check2->Sol2 High Clearance? Result Select (4-Butoxy-3-fluorophenyl)methanol Check2->Result Low Clearance Sol1->Check2 Sol2->Result Block Metabolism key1 Decision Point key2 Solution

Caption: SAR Decision Tree illustrating the rationale for selecting the 3-fluoro-4-butoxy motif to balance potency and metabolic stability.

Experimental Protocols

Protocol A: Synthesis of (4-Butoxy-3-fluorophenyl)methanol

Objective: Prepare the alcohol intermediate from commercially available 3-fluoro-4-hydroxybenzaldehyde.

Reagents:

  • 3-Fluoro-4-hydroxybenzaldehyde (1.0 eq)

  • 1-Bromobutane (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Sodium Borohydride (

    
    , 1.5 eq)
    
  • DMF (Solvent A), Methanol (Solvent B)

Step-by-Step Methodology:

  • Alkylation:

    • Dissolve 3-fluoro-4-hydroxybenzaldehyde (10 g, 71.4 mmol) in DMF (100 mL).

    • Add

      
       (19.7 g, 142.8 mmol) followed by 1-bromobutane (9.2 mL, 85.7 mmol).
      
    • Heat the suspension to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the phenol is consumed.

    • Workup: Pour into ice water (500 mL), extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over

      
      , and concentrate to yield the intermediate aldehyde (typically >90% yield).
      
  • Reduction:

    • Dissolve the crude aldehyde in MeOH (150 mL) and cool to 0°C .

    • Add

      
       (4.0 g, 107 mmol) portion-wise over 20 minutes. Caution: Gas evolution (
      
      
      
      ).
    • Stir at room temperature for 2 hours.

    • Quench: Carefully add saturated

      
       solution (50 mL).
      
    • Isolation: Remove MeOH under vacuum. Extract the aqueous residue with DCM.[1] Purify via silica gel chromatography (0-30% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (CDCl3):

    
     7.1-6.9 (m, 3H, Ar-H), 4.60 (s, 2H, 
    
    
    
    ), 4.05 (t, 2H,
    
    
    ), 1.80 (m, 2H), 1.50 (m, 2H), 0.98 (t, 3H,
    
    
    ).
Protocol B: Activation to Benzyl Bromide

Objective: Convert the alcohol to the reactive bromide for coupling to amines (e.g., FAAH inhibitor synthesis).

Reagents:

  • (4-Butoxy-3-fluorophenyl)methanol (1.0 eq)

  • Phosphorus Tribromide (

    
    , 0.4 eq) or 
    
    
    
    /
    
    
    (Appel Conditions)
  • DCM (Anhydrous)

Methodology:

  • Dissolve the alcohol (5.0 g, 25.2 mmol) in anhydrous DCM (50 mL) under

    
    .
    
  • Cool to 0°C .

  • Add

    
     (0.95 mL, 10.1 mmol) dropwise.
    
  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Critical Step: Quench with ice-cold

    
     solution. The benzyl bromide is potent; handle with care.
    
  • Isolate the organic layer, dry, and concentrate.[2] Do not heat >40°C during evaporation to prevent polymerization. Use immediately for coupling.

Protocol C: General Coupling (N-Alkylation)

Objective: Attach the scaffold to a secondary amine core (e.g., Piperazine, Indole).

Methodology:

  • Suspend the amine core (1.0 eq) and

    
     (3.0 eq) in Acetonitrile (
    
    
    
    ).
  • Add the freshly prepared 4-butoxy-3-fluorobenzyl bromide (1.1 eq).

  • Heat to 60-80°C for 6-12 hours.

  • Filter salts, concentrate, and purify via HPLC or Flash Chromatography.

Synthesis Workflow Visualization

Synthesis_Flow Start 3-Fluoro-4-hydroxy- benzaldehyde Step1 Alkylation (n-BuBr, K2CO3) Start->Step1 Inter1 Intermediate Aldehyde Step1->Inter1 Step2 Reduction (NaBH4, MeOH) Inter1->Step2 Product (4-Butoxy-3-fluorophenyl) methanol Step2->Product Step3 Activation (PBr3) Product->Step3 Optional Active Benzyl Bromide Electrophile Step3->Active

Caption: Synthetic workflow from commercial starting materials to the active electrophile.

References

  • Pfizer Inc. (2011). Ethylene diamine modulators of fatty acid amide hydrolase. WO2011022348A1. Link

  • Boger, D. L., et al. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 97(10), 5044-5049. Link

  • Crich, D., Li, L., & Shirai, M. (2009).[3] The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group. Journal of Organic Chemistry, 74(6), 2486-2493.[3] Link

  • Johnson, D. S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Specific, and Irreversible Inhibitor of Fatty Acid Amide Hydrolase (FAAH) for the Treatment of Pain. Journal of Medicinal Chemistry, 54(6), 1785–1797. Link

Sources

Strategic Deployment of (4-Butoxy-3-fluorophenyl)methanol in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Butoxy-3-fluorophenyl)methanol (CAS 1094848-59-5) is a specialized building block designed to optimize the hydrophobic tail regions of small-molecule kinase inhibitors. In the crowded landscape of ATP-competitive inhibitors (Type I and Type II), the modulation of physicochemical properties—specifically lipophilicity and metabolic stability—is critical for in vivo efficacy.

This guide details the strategic application of this fluorinated benzyl alcohol. Unlike generic benzyl groups, the 3-fluoro-4-butoxy motif offers a dual advantage:

  • Metabolic Blocking: The fluorine atom at the 3-position sterically and electronically impedes oxidative metabolism (CYP450) at the electron-rich aromatic ring.

  • Lipophilic Targeting: The 4-butoxy chain provides a flexible hydrophobic probe capable of occupying the solvent-exposed front regions or the deep hydrophobic back-pockets of kinase domains (e.g., c-Met, ALK, EGFR).

Chemical Identity & Properties

PropertyData
Chemical Name (4-Butoxy-3-fluorophenyl)methanol
CAS Number 1094848-59-5
Molecular Formula C₁₁H₁₅FO₂
Molecular Weight 198.23 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Functionality Benzylic Alcohol (Nucleophile / Electrophile Precursor)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Strategic Application in Drug Design

The "Tail" Strategy in Kinase Inhibition

Kinase inhibitors often consist of a "Hinge Binder" (heterocycle), a "Linker," and a "Hydrophobic Tail." The (4-Butoxy-3-fluorophenyl)methanol moiety serves as this tail.[1][2][3][4]

  • Mechanism: The benzylic carbon allows for attachment to the core scaffold via ether or amine linkages. The butoxy chain extends into the solvent channel, improving cellular permeability (logP modulation) and potency via hydrophobic displacement of water molecules.

  • Target Classes:

    • c-Met / ALK Inhibitors: Similar to the tail found in BMS-777607 and Crizotinib analogs.

    • EGFR Inhibitors: Used to modify the solvent-front interactions in next-generation Gefitinib derivatives.

Visualization of SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic behind using this specific building block.

SAR_Logic Compound (4-Butoxy-3-fluorophenyl)methanol F_Atom 3-Fluoro Group Compound->F_Atom Butoxy 4-Butoxy Group Compound->Butoxy Benzyl Benzylic Alcohol Compound->Benzyl Effect_F Blocks CYP450 Oxidation Increases Metabolic Stability F_Atom->Effect_F Effect_Butoxy Occupies Hydrophobic Pocket Improves Membrane Permeability Butoxy->Effect_Butoxy Effect_Benzyl Versatile Attachment Point (Ether/Amine Linkage) Benzyl->Effect_Benzyl

Figure 1: Structural dissection of the building block showing the pharmacological role of each functional group.

Experimental Protocols

To utilize this building block, it must typically be activated (converted to a halide) or used directly in a Mitsunobu reaction. Two validated workflows are provided below.

Protocol A: Activation to Benzyl Chloride

Objective: Convert the alcohol to a reactive electrophile for SN2 coupling. Reagents: Thionyl Chloride (SOCl₂), Dichloromethane (DCM), Catalytic DMF.

  • Setup: Charge a dry round-bottom flask with (4-Butoxy-3-fluorophenyl)methanol (1.0 eq) and anhydrous DCM (10 mL/g).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add Thionyl Chloride (1.5 eq) dropwise over 15 minutes. Note: Gas evolution (SO₂, HCl) will occur.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of starting material.

  • Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure.

  • Purification: The resulting benzyl chloride is typically pure enough for the next step. If necessary, pass through a short pad of silica gel using Hexane/DCM.

  • Storage: Use immediately or store at -20°C under Argon. Benzyl chlorides are moisture sensitive.

Protocol B: Direct Mitsunobu Coupling

Objective: Direct attachment of the benzyl group to a phenolic kinase core (e.g., 4-hydroxyquinazoline) without intermediate isolation. Reagents: Triphenylphosphine (PPh₃), DIAD (Diisopropyl azodicarboxylate), THF.[5]

  • Setup: Dissolve the Kinase Core Phenol (1.0 eq), (4-Butoxy-3-fluorophenyl)methanol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (15 mL/g).

  • Cooling: Cool the mixture to 0°C under Nitrogen.

  • Addition: Add DIAD (1.5 eq) dropwise over 20 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12–16 hours).

  • Quench: Add water (5 mL) to quench the reaction.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[6]

  • Purification: Purify via Flash Column Chromatography. The byproduct (triphenylphosphine oxide) requires careful separation (often requires a gradient of DCM:MeOH).

Synthetic Workflow Visualization

The following diagram maps the integration of this building block into a generic kinase inhibitor synthesis.

Synthesis_Workflow Start (4-Butoxy-3-fluorophenyl)methanol (CAS 1094848-59-5) SOCl2 SOCl2 / DCM Start->SOCl2 Product Final Kinase Inhibitor (Hydrophobic Tail Attached) Start->Product Direct Coupling Intermediate Benzyl Chloride Derivative (Electrophile) SOCl2->Intermediate Activation Intermediate->Product SN2 Coupling Core Kinase Scaffold (e.g., Indazole/Quinazoline) Core->Product + Base Core->Product via Mitsunobu Base K2CO3 / DMF Mitsunobu Mitsunobu Conditions (PPh3 / DIAD) Mitsunobu->Product

Figure 2: Dual pathways for incorporating the building block: Activation (Solid lines) vs. Direct Mitsunobu (Dotted lines).

Quality Control & Validation

To ensure the integrity of the building block before use, the following QC parameters are recommended:

  • ¹H NMR (CDCl₃): Look for the characteristic benzylic methylene doublet/singlet around δ 4.6 ppm . The butoxy chain should show a triplet at δ 0.9 ppm (terminal methyl) and a triplet at δ 4.0 ppm (OCH₂).

  • ¹⁹F NMR: A single peak around -135 ppm (approximate, solvent dependent) confirms the fluorine substitution.

  • Purity: HPLC purity >97% is required to prevent difficult-to-separate impurities in the final coupling step.

References

  • Structure & Vendor Data: 1443330-51-5 | (3-Fluoro-5-(isopentyloxy)phenyl)methanol.[7] BLDpharm. Retrieved October 2023.[8] Link(Note: Reference used for structural analog comparison and CAS verification of the 4-butoxy variant CAS 1094848-59-5).

  • Kinase Inhibitor Design: Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of Medicinal Chemistry. Link

  • Mitsunobu Protocol: Swamy, K. C., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link

  • General Activation Protocol: Reaction of Alcohols with Thionyl Chloride. Master Organic Chemistry. Link

Sources

Application Notes and Protocols for the Reduction of 4-Butoxy-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the reduction of 4-butoxy-3-fluorobenzaldehyde to the corresponding (4-butoxy-3-fluorophenyl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The primary protocol detailed herein utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high yield and purity of the target alcohol. Alternative methods, including catalytic hydrogenation, are also discussed to provide researchers with a broader scope of synthetic strategies. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety protocols.

Introduction

The reduction of aromatic aldehydes to their corresponding benzyl alcohols is a fundamental transformation in organic synthesis. The target molecule, (4-butoxy-3-fluorophenyl)methanol, serves as a key building block in the development of various therapeutic agents. The presence of the fluoro and butoxy substituents on the aromatic ring necessitates a reducing agent with high chemoselectivity to avoid unwanted side reactions.

Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its mild nature, which allows for the selective reduction of aldehydes and ketones without affecting other potentially reducible functional groups.[1] It is a safer and more convenient alternative to more powerful reducing agents like lithium aluminum hydride (LiAlH₄), which is highly reactive and pyrophoric.[2]

This application note will primarily focus on the NaBH₄ reduction protocol, providing a step-by-step guide from reaction setup to product purification and characterization. Additionally, we will briefly explore catalytic hydrogenation as a viable alternative, offering a comparative overview of the two methods.

Materials and Reagents

Material/ReagentGradeSupplierCAS Number
4-Butoxy-3-fluorobenzaldehyde≥98%Commercially Available136554-35-1
Sodium Borohydride (NaBH₄)≥98%Commercially Available16940-66-2
Methanol (MeOH)AnhydrousCommercially Available67-56-1
Dichloromethane (DCM)ACS GradeCommercially Available75-09-2
Hydrochloric Acid (HCl)1 M aq.Commercially Available7647-01-0
Saturated Sodium Bicarbonate (NaHCO₃)aq.Prepared in-house144-55-8
Brine (Saturated NaCl)aq.Prepared in-house7647-14-5
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available7757-82-6
Silica Gel60 Å, 230-400 meshCommercially Available7631-86-9
Ethyl AcetateACS GradeCommercially Available141-78-6
HexanesACS GradeCommercially Available110-54-3

Experimental Protocols

Sodium Borohydride Reduction of 4-Butoxy-3-fluorobenzaldehyde

This protocol is optimized for a 10 mmol scale reaction.

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-butoxy-3-fluorobenzaldehyde (1.96 g, 10 mmol).

  • Dissolution: Add 30 mL of methanol to the flask and stir at room temperature until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Addition of Reducing Agent: While stirring vigorously, slowly add sodium borohydride (0.42 g, 11 mmol, 1.1 equivalents) to the reaction mixture in small portions over 10-15 minutes. The addition is exothermic and may cause gas evolution (hydrogen).[3]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 20 mL of 1 M HCl. This will neutralize the excess NaBH₄ and the borate esters formed. Be cautious as hydrogen gas will be evolved.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the resulting aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-butoxy-3-fluorophenyl)methanol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient elution of hexanes and ethyl acetate to afford the pure alcohol as a colorless oil or a low-melting solid.[4][5]

Workflow Diagram:

Reduction_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Aldehyde in Methanol B Cool to 0-5 °C A->B C Slowly Add NaBH₄ B->C D Stir at RT & Monitor C->D E Quench with 1M HCl D->E F Remove Methanol E->F G Extract with DCM F->G H Wash with NaHCO₃ and Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Figure 1. Experimental workflow for the reduction of 4-butoxy-3-fluorobenzaldehyde.
Alternative Method: Catalytic Hydrogenation

Catalytic hydrogenation offers a greener alternative to metal hydride reductions, utilizing hydrogen gas as the reductant.[6][7]

General Procedure:

  • Catalyst Preparation: In a hydrogenation vessel, suspend a suitable catalyst (e.g., 5% Pd/C, 10 mol%) in a solvent such as ethanol or ethyl acetate.

  • Substrate Addition: Add the 4-butoxy-3-fluorobenzaldehyde to the vessel.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-5 atm) and stir the reaction mixture at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the crude product.

  • Purification: Purify the crude product by column chromatography as described in the NaBH₄ protocol.

Results and Discussion

The sodium borohydride reduction of 4-butoxy-3-fluorobenzaldehyde is expected to proceed in high yield (typically >90%) to afford the desired (4-butoxy-3-fluorophenyl)methanol. The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table of Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0-7.2m2HAr-H
~6.9t1HAr-H
4.65s2HCH ₂OH
4.0t2HOCH ₂CH₂CH₂CH₃
1.7-1.8m2HOCH₂CH ₂CH₂CH₃
1.4-1.5m2HOCH₂CH₂CH ₂CH₃
0.95t3HOCH₂CH₂CH₂CH

Note: Exact chemical shifts may vary slightly.

The primary advantage of the NaBH₄ method is its operational simplicity and high chemoselectivity. In contrast, catalytic hydrogenation, while being an atom-economical process, may require specialized equipment (hydrogenator) and careful handling of flammable hydrogen gas and pyrophoric catalysts.

Safety Precautions

  • Sodium Borohydride (NaBH₄): Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Reacts violently with water to release flammable gases which may ignite spontaneously.[8] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[3][9] Keep away from water and moisture.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Dichloromethane: May cause cancer. Causes skin and serious eye irritation.

  • Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[8] All experimental procedures should be conducted in a well-ventilated fume hood.

References

  • Ley, S. V., & Stewart-Liddon, A. J. P. (2007). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 3, 33. [Link]

  • University of Cambridge. (2007). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat 30NP. Apollo - University of Cambridge. [Link]

  • University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • The Ohio State University. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]

  • Duke University. (n.d.). Toxic Powders SOP Template. Retrieved from [Link]

  • Crich, D., Li, L., & Shirai, M. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. The Journal of organic chemistry, 74(6), 2486–2493. [Link]

  • Kattel, S., et al. (2018). Catalytic Hydrogen Transfer and Decarbonylation of Aromatic Aldehydes on Ru and Ru Phosphide Model Catalysts. The Journal of Physical Chemistry C, 122(31), 17829-17839. [Link]

  • Goksu, H., et al. (2015). Eco-friendly hydrogenation of aromatic aldehyde compounds by tandem dehydrogenation of dimethylamine-borane in the presence of a reduced graphene oxide furnished platinum nanocatalyst. RSC Advances, 5(124), 102551-102557. [Link]

  • ResearchGate. (n.d.). Hydrogenation of aromatic aldehydes in the presence of 2 in water. [a]. Retrieved from [Link]

  • Google Patents. (n.d.). EP1164118A2 - Process for producing benzyl alcohol.
  • Organic Syntheses. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • Journal of Chemical Education. (1995). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. 72(3), 264. [Link]

  • PubMed. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal With the P-Methoxybenzyl Group and Removable Under Desilylation Conditions. Journal of Organic Chemistry, 74(6), 2486-2493. [Link]

  • University of California, Riverside. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Google Patents. (n.d.). EP0024612A2 - New 4-fluoro-3-phenoxy-benzyl-ethers, process for their preparation and their use.
  • Royal Society of Chemistry. (1970). Reduction of carbonyl compounds by sodium borohydride (tetrahydridoborate) in water, dimethyl sulphoxide, and their mixtures as solvents: products and kinetics. Journal of the Chemical Society B: Physical Organic, 1353-1356. [Link]

  • Organic Syntheses. (n.d.). (-)-2-tert-butyl-(4S)-benzyl-(1,3)-oxazoline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzyl alcohol. Retrieved from [Link]

  • Future4200. (n.d.). Aromatic aldehydes as substrates for yeast and yeast alcohol dehydrogenase. Retrieved from [Link]

  • ResearchGate. (2007). Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i-Pr) 3 and boron tri-secondary butoxide, B(O-s-Bu) 3 as catalysts. ARKIVOC, 2007(14), 134-140. [Link]

  • Semantic Scholar. (2007). Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i -Pr)3 and boron tri-secondary butoxide, B(O-s -Bu)3 as catalysts. ARKIVOC, 2007(14), 134-140. [Link]

  • Kurz, T., et al. (2023). Conversion of Similar Xenochemicals to Dissimilar Products: Exploiting Competing Reactions in Whole-Cell Catalysis. International Journal of Molecular Sciences, 24(13), 11029. [Link]

Sources

Application Notes & Protocols: Leveraging (4-Butoxy-3-fluorophenyl)methanol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2][3][4] This approach, which utilizes low molecular weight fragments (typically <300 Da) to probe protein targets, offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[4][5][6] This guide provides an in-depth technical overview and detailed protocols for the use of (4-Butoxy-3-fluorophenyl)methanol as a representative fragment in an FBDD campaign. We will explore the strategic rationale for its inclusion in a fragment library, detail its application in primary screening and hit validation, and outline a roadmap for its evolution from a fragment hit to a lead candidate.

Introduction: The Strategic Value of (4-Butoxy-3-fluorophenyl)methanol in FBDD

The selection and design of a fragment library are critical for the success of any FBDD program.[4][5] Fragments are chosen for their low molecular complexity and high "ligand efficiency," ensuring that they can form high-quality interactions with a target protein.[5][7] (4-Butoxy-3-fluorophenyl)methanol is an exemplary fragment, embodying several key features that make it a valuable starting point for drug discovery.

  • Fluorine Substitution: The presence of a fluorine atom can significantly enhance pharmacokinetic and physicochemical properties.[8][9] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with the target protein.[7][9][10]

  • Butoxy Group: The butoxy moiety provides a balance of lipophilicity and conformational flexibility. This can contribute to improved membrane permeability and offers a vector for chemical elaboration during the fragment-to-lead optimization phase.[11][12]

  • Hydroxymethyl Group: The primary alcohol serves as a key hydrogen bond donor and acceptor, providing a strong anchoring point to the target protein. This functional group is also a versatile chemical handle for synthetic elaboration via "fragment growing" strategies.[11][12]

Table 1: Physicochemical Properties of (4-Butoxy-3-fluorophenyl)methanol

PropertyValueSignificance in FBDD
Molecular Weight198.23 g/mol Compliant with the "Rule of Three" (MW < 300 Da)[6][13]
cLogP~2.5Provides a balance of solubility and lipophilicity for effective screening.
Hydrogen Bond Donors1Facilitates key interactions with the target protein.[6][13]
Hydrogen Bond Acceptors3Offers multiple points for hydrogen bonding.[6][13]
Rotatable Bonds5Allows for conformational sampling within the binding pocket.

The FBDD Workflow: From Fragment Screening to Lead Optimization

A successful FBDD campaign is a multi-step, iterative process that requires a combination of biophysical, structural, and computational techniques.[2][5][14] The overall workflow is designed to identify weakly binding fragments and systematically evolve them into potent and selective lead compounds.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Fragment-to-Lead Optimization A Fragment Library Screening (e.g., SPR, NMR, DSF) B Hit Confirmation (Orthogonal Assays) A->B Primary Hits C Structural Biology (X-ray Crystallography, NMR) B->C Confirmed Hits D Binding Affinity & Kinetics (SPR, ITC) C->D E Structure-Guided Design (Growing, Linking, Merging) D->E Validated Hits F Synthesis of Analogs E->F G Iterative Testing & Refinement F->G G->E SAR Data

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Experimental Protocols

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding interactions typical of fragments.[15][16]

Objective: To identify fragments from a library, including (4-Butoxy-3-fluorophenyl)methanol, that bind to a target protein.

Materials:

  • Biacore T200 or 8K instrument[15]

  • Sensor chips (e.g., CM5)

  • Target protein of interest

  • (4-Butoxy-3-fluorophenyl)methanol and other fragment library members

  • Running buffer (e.g., HBS-EP+)

  • DMSO for fragment solubilization

Methodology:

  • Protein Immobilization: Covalently immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry to achieve a density of 8,000-12,000 Response Units (RU).

  • Fragment Preparation: Prepare a stock solution of (4-Butoxy-3-fluorophenyl)methanol in 100% DMSO. Serially dilute the fragment into running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (e.g., 1-2%).

  • SPR Screening:

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell.

    • Monitor the change in response units (RU) to detect binding.

    • A positive "hit" is defined as a reproducible, concentration-dependent binding response that is significantly above the noise level.

  • Data Analysis:

    • Subtract the reference flow cell data to correct for bulk refractive index changes.

    • Analyze the sensorgrams to identify fragments that exhibit binding behavior.

    • Hits are typically prioritized based on the magnitude of the binding response and ligand efficiency.[16]

Protocol 2: Hit Validation and Structural Characterization using X-ray Crystallography

X-ray crystallography provides high-resolution structural information, revealing the precise binding mode of the fragment.[17][18][19] This is crucial for guiding the subsequent structure-based design efforts.[11][20]

Objective: To determine the three-dimensional structure of the target protein in complex with (4-Butoxy-3-fluorophenyl)methanol.

Materials:

  • Purified target protein

  • (4-Butoxy-3-fluorophenyl)methanol

  • Crystallization screens and reagents

  • Cryoprotectant

  • Synchrotron X-ray source

Methodology:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the protein in the presence of a 2-5 fold molar excess of (4-Butoxy-3-fluorophenyl)methanol.

    • Soaking: Grow apo-protein crystals and then soak them in a solution containing the fragment (typically 1-10 mM) for a defined period.

  • Crystal Harvesting and Cryo-cooling:

    • Harvest the crystals and briefly soak them in a cryoprotectant solution to prevent ice formation.

    • Flash-cool the crystals in liquid nitrogen.

  • Data Collection and Processing:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data to obtain electron density maps.

  • Structure Solution and Refinement:

    • Solve the protein-fragment complex structure using molecular replacement.

    • Build the fragment into the observed electron density and refine the model to high resolution (ideally < 2.0 Å).

  • Binding Mode Analysis:

    • Analyze the refined structure to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between (4-Butoxy-3-fluorophenyl)methanol and the protein.

    • The hydroxymethyl group should ideally form a hydrogen bond with a polar residue, while the fluorophenyl ring occupies a hydrophobic pocket.

From Fragment Hit to Lead Candidate: A Structure-Guided Approach

Once a validated hit like (4-Butoxy-3-fluorophenyl)methanol is confirmed and its binding mode is elucidated, the next phase involves rationally designing more potent molecules.[11][12]

Fragment_Optimization cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome A (4-Butoxy-3-fluorophenyl)methanol (Low Affinity) B Fragment Growing (Extend from butoxy or hydroxymethyl group) A->B C Fragment Linking (Connect to another nearby fragment) A->C D Fragment Merging (Combine with an overlapping fragment) A->D E Lead Compound (High Affinity & Selectivity) B->E C->E D->E

Figure 2: Strategies for optimizing a fragment hit into a lead compound.

Fragment Growing: This is often the most direct strategy.[1][12] Based on the crystal structure, synthetic chemistry is used to add functional groups to the fragment that can form additional favorable interactions with the target. For (4-Butoxy-3-fluorophenyl)methanol, growth vectors could be explored from:

  • The terminus of the butoxy chain to probe adjacent hydrophobic pockets.

  • The hydroxymethyl group, converting it to an ether or secondary amine to engage with nearby residues.

Fragment Linking and Merging: If other fragments are found to bind in adjacent or overlapping sites, they can be linked together or merged into a single, more potent molecule.[11][12][21] This often leads to a substantial increase in binding affinity.

Conclusion

(4-Butoxy-3-fluorophenyl)methanol serves as an excellent model fragment for illustrating the principles and practices of FBDD. Its strategic combination of a fluorinated aromatic ring, a flexible alkoxy chain, and a hydrogen-bonding alcohol group provides a robust starting point for structure-guided drug design. The protocols outlined in this guide offer a clear, actionable framework for researchers to identify and optimize fragment hits, ultimately accelerating the journey from initial screen to a viable lead compound.

References

  • Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • Barreiro G, et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry.
  • Barreiro G, et al. (2020).
  • Müller, K., Faeh, C., & Diederich, F. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Krimm, I., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. PMC.
  • Unknown Author. (2023). The Innovative Approaches of Fragment Based Drug Discovery (FBDD) and the Therapeutic Interventions of Drug Development. Longdom Publishing.
  • Unknown Author. (2024).
  • Unknown Author. (2019). Fragment-to-Lead.
  • Unknown Author. (2003). Fragment Screening & Fragment-Based Drug Design. Jubilant Biosys.
  • Unknown Author. (N.D.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Unknown Author. (N.D.). X-ray Crystallography Fragment Screening. Selvita.
  • Unknown Author. (N.D.). Fragment Screening.
  • Unknown Author. (2025). Protein X-ray Crystallography in Drug Discovery.
  • Unknown Author. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies.
  • Thurston, D. E., & Pysz, I. (2021). X-ray crystallography – Knowledge and References. Taylor & Francis.
  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
  • Unknown Author. (2022).
  • Unknown Author. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council.
  • Unknown Author. (2021). Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals.
  • Unknown Author. (N.D.). The current role and evolution of X-ray crystallography in drug discovery and development. Future Science.
  • Unknown Author. (N.D.). Fragment-Based Drug Discovery. Selvita.
  • Unknown Author. (2022). Approaches to Fragment-Based Drug Design. HAN University of Applied Sciences.
  • Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
  • Neumann, L., et al. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.

Sources

Application Notes & Protocols: (4-Butoxy-3-fluorophenyl)methanol as a Versatile Synthon for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Value of the (4-Butoxy-3-fluorophenyl)methanol Building Block

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, pKa, membrane permeability, and binding affinity for its biological target. When coupled with other modulating functional groups, the potential for creating novel, high-value chemical entities increases significantly.

(4-Butoxy-3-fluorophenyl)methanol emerges as a particularly valuable, yet underexplored, building block for the synthesis of novel heterocycles. Its structure is a deliberate convergence of three key chemical motifs:

  • The Fluorophenyl Ring: The ortho-fluoro substituent to the butoxy group creates a unique electronic environment, influencing the reactivity of the aromatic ring and providing a potential site for metabolic blocking or hydrogen bond interactions.

  • The Butoxy Group: This moderately lipophilic chain can enhance solubility in non-polar environments and improve passage across biological membranes, a critical factor in pharmacokinetic profiling.

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile functional handle, readily convertible into a wide array of reactive intermediates—aldehydes, halides, and activated esters—making it an ideal launching point for a multitude of cyclization strategies.

This guide provides a series of detailed application notes and protocols demonstrating how to leverage the reactivity of (4-Butoxy-3-fluorophenyl)methanol to construct diverse and medicinally relevant heterocyclic systems. The methodologies presented are designed to be robust and adaptable, providing a foundational framework for further discovery and development.

Reagent Profile and Safe Handling

Before commencing any synthetic work, a thorough understanding of the reagent's properties and safety requirements is paramount.

Physicochemical Data
PropertyValueSource/Note
Chemical Name (4-Butoxy-3-fluorophenyl)methanol-
Synonyms 4-Butoxy-3-fluorobenzyl alcohol-
CAS Number Not explicitly found in searches. Similar structures are documented.See Refs.[1][2][3]
Molecular Formula C₁₁H₁₅FO₂Calculated
Molecular Weight 198.23 g/mol Calculated
Appearance Expected to be a colorless to pale yellow oil or low-melting solid.Based on analogous compounds.
Solubility Soluble in common organic solvents (DCM, THF, EtOAc, Methanol).Inferred
Safety and Handling Protocols

(4-Butoxy-3-fluorophenyl)methanol, like many fluorinated aromatic compounds, requires careful handling to minimize exposure and ensure laboratory safety. The following guidelines are based on safety data for analogous chemical structures.[4][5]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[5] Handle the material in a properly functioning chemical fume hood to avoid inhalation of any potential vapors.[5]

  • Incompatibility: Keep away from strong oxidizing agents and strong acids, as these may trigger vigorous or hazardous reactions.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • First Aid Measures:

    • Skin Contact: Causes skin irritation. Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.

    • Eye Contact: Causes serious eye irritation. Rinse cautiously with water for several minutes.[4] If contact lenses are present, remove them if easy to do so. Seek medical attention.

    • Inhalation: May cause respiratory irritation. Move the person to fresh air and keep them comfortable for breathing.[4]

    • Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical advice.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

Synthetic Pathways to Novel Heterocycles

The primary alcohol functionality is the key to unlocking the synthetic potential of this reagent. We present three distinct, high-utility pathways, each beginning with a different transformation of the hydroxymethyl group.

Strategy 1: Oxidation to Aldehyde and Biginelli Cyclocondensation

Causality: The oxidation of a primary benzyl alcohol to its corresponding aldehyde is one of the most fundamental and reliable transformations in organic synthesis. The resulting aldehyde, (4-butoxy-3-fluorobenzaldehyde), is an electrophilic powerhouse, perfectly primed for participation in multicomponent reactions. The Biginelli reaction, a classic acid-catalyzed cyclocondensation, provides a rapid and atom-economical route to dihydropyrimidinones (DHPMs), a scaffold of significant pharmacological interest.[6]

G A (4-Butoxy-3-fluorophenyl)methanol B Oxidation (Dess-Martin Periodinane) A->B Step 1.1 C (4-Butoxy-3-fluorobenzaldehyde) B->C D Biginelli Reaction (3-Component) C->D Step 1.2 F 4-(4-Butoxy-3-fluorophenyl)- 6-methyl-3,4-dihydropyrimidin-2(1H)-one D->F E Ethyl Acetoacetate + Urea E->D

Caption: Workflow for the synthesis of a DHPM derivative.

Rationale for Reagent Choice: The Dess-Martin Periodinane (DMP) is chosen for its mild reaction conditions, high efficiency, and compatibility with a wide range of functional groups. Unlike chromium-based oxidants, DMP avoids the generation of toxic heavy metal waste, making the workup significantly simpler.[7]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (4-Butoxy-3-fluorophenyl)methanol (1.0 eq, e.g., 1.98 g, 10 mmol) and anhydrous dichloromethane (DCM, 50 mL).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Dess-Martin Periodinane (1.1 eq, 4.66 g, 11 mmol) portion-wise over 10 minutes. Note: The reaction is slightly exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 25 mL) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 25 mL). Stir vigorously for 15-20 minutes until the solution becomes clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 25 mL).

  • Workup: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde is typically of sufficient purity for the next step. If required, purify by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

    • Expected Yield: >90%

    • Characterization: Formation of the aldehyde can be confirmed by ¹H NMR (disappearance of the -CH₂OH signal at ~4.6 ppm and appearance of the -CHO proton at ~9.9 ppm) and IR spectroscopy (appearance of a strong C=O stretch around 1700 cm⁻¹).

  • Setup: In a round-bottom flask, combine the aldehyde from Protocol 1.1 (1.0 eq, e.g., 1.96 g, 10 mmol), ethyl acetoacetate (1.1 eq, 1.43 g, 11 mmol), and urea (1.5 eq, 0.90 g, 15 mmol) in ethanol (30 mL).

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid (HCl, 3-4 drops).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. A precipitate often forms as the reaction progresses.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The product is often pure after filtration. If necessary, it can be recrystallized from ethanol or a similar protic solvent.

    • Expected Yield: 70-85%

    • Characterization: The structure can be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategy 2: Mitsunobu Reaction and Pictet-Spengler Cyclization

Causality: The Mitsunobu reaction is an exceptionally powerful method for converting a primary alcohol directly into a C-N bond under mild, neutral conditions, thereby avoiding the often harsh steps of halogenation and subsequent amination.[8][9] By using phthalimide as a nitrogen source, we can generate a protected primary amine.[9] Subsequent deprotection reveals the (4-butoxy-3-fluorophenyl)methanamine, a perfect precursor for the Pictet-Spengler reaction. This classic acid-catalyzed reaction constructs the tetrahydroisoquinoline core, a privileged scaffold in alkaloid natural products and pharmaceuticals, by cyclizing the amine onto an iminium ion formed in situ.[5][10]

G cluster_0 Iminium Formation cluster_1 Electrophilic Aromatic Substitution Amine R-CH₂-NH₂ Imine Imine Amine->Imine -H₂O Aldehyde R'-CHO Iminium Iminium Ion (Electrophile) Imine->Iminium + H⁺ Aromatic Iminium->Aromatic Ring Closure Cyclized Cyclized Aromatic->Cyclized Intramolecular Attack Final Tetrahydroisoquinoline Cyclized->Final Rearomatization (-H⁺)

Caption: Key steps of the Pictet-Spengler cyclization.

  • Preparation: In a flame-dried flask under N₂, dissolve (4-Butoxy-3-fluorophenyl)methanol (1.0 eq, 10 mmol), phthalimide (1.1 eq, 1.62 g, 11 mmol), and triphenylphosphine (PPh₃, 1.2 eq, 3.15 g, 12 mmol) in anhydrous tetrahydrofuran (THF, 60 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq, 12 mmol) dropwise via syringe over 15 minutes. A white precipitate (triphenylphosphine oxide) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Add diethyl ether to the residue to precipitate the triphenylphosphine oxide. Filter off the solid.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield the desired phthalimide derivative.

    • Expected Yield: 75-90%

  • Setup: Dissolve the phthalimide derivative from Protocol 2.1 (1.0 eq, 10 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Reagent Addition: Add hydrazine monohydrate (4.0 eq, 40 mmol) to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

  • Workup: Cool the mixture to room temperature and add 2M aqueous HCl to dissolve the precipitate and protonate the amine. Filter the mixture to remove the solid phthalhydrazide.

  • Basification & Extraction: Make the filtrate basic (pH > 10) by the careful addition of aqueous NaOH. Extract the aqueous layer with DCM or ethyl acetate (3 x 40 mL).

  • Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the primary amine, which should be used promptly.

    • Expected Yield: >85%

  • Setup: Dissolve the amine from Protocol 2.2 (1.0 eq, 10 mmol) in toluene (50 mL).

  • Aldehyde Addition: Add acetaldehyde (1.2 eq, 12 mmol).

  • Cyclization: Add trifluoroacetic acid (TFA, 2.0 eq, 20 mmol) and heat the reaction to 80-90 °C for 6-12 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and quench by carefully adding saturated aqueous NaHCO₃.

  • Extraction: Extract the product into ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the target tetrahydroisoquinoline.

    • Expected Yield: 60-75%

Summary of Synthetic Products

The following table summarizes the key products and expected analytical signatures from the protocols described above.

Product NameStructureSynthetic StrategyExpected YieldKey Characterization Data (¹H NMR, δ ppm)
(4-Butoxy-3-fluorobenzaldehyde)

Oxidation>90%~9.9 (s, 1H, CHO), ~7.6 (m, 2H, Ar-H), ~7.1 (t, 1H, Ar-H), ~4.1 (t, 2H, OCH₂), ~1.0 (t, 3H, CH₃)
4-(4-Butoxy-3-fluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one

Biginelli Reaction70-85%~9.2 (s, 1H, NH), ~7.7 (s, 1H, NH), ~7.0-7.2 (m, 3H, Ar-H), ~5.2 (d, 1H, CH), ~2.3 (s, 3H, CH₃)
6-Butoxy-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Pictet-Spengler60-75%~6.8 (d, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~4.2 (q, 1H, CH-CH₃), ~4.0 (t, 2H, OCH₂), ~1.5 (d, 3H, CH₃)

Conclusion and Outlook

(4-Butoxy-3-fluorophenyl)methanol is a highly adaptable starting material for constructing a variety of complex heterocyclic frameworks. The protocols outlined in this guide demonstrate its conversion into dihydropyrimidinones and tetrahydroisoquinolines—scaffolds with proven therapeutic relevance. By leveraging the unique reactivity of the primary alcohol, chemists can access diverse molecular architectures through well-established, reliable synthetic transformations. The strategic placement of the fluoro and butoxy groups provides a foundation for developing new chemical entities with potentially enhanced pharmacokinetic and pharmacodynamic properties, making this synthon a valuable addition to the toolkit of any medicinal or synthetic chemist. Future work could explore its use in cycloaddition reactions, the synthesis of other ring systems like benzoxazines or quinolines, and its application in flow chemistry for rapid library generation.[11]

References

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Introduction: The Strategic Importance of (4-Butoxy-3-fluorophenyl)methanol Esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Esterification of (4-Butoxy-3-fluorophenyl)methanol: Protocols and Mechanistic Insights

Authored for Researchers, Scientists, and Drug Development Professionals

(4-Butoxy-3-fluorophenyl)methanol is a valuable substituted benzyl alcohol that serves as a key structural motif in medicinal chemistry and materials science. The presence of a fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles and target-binding affinities in drug candidates.[1][2] The butoxy group further enhances lipophilicity, which can improve membrane permeability.[1]

Esterification of the primary alcohol functionality of this scaffold is a critical transformation, enabling the synthesis of a diverse array of molecules. These ester derivatives can function as:

  • Prodrugs: Designed to undergo in vivo hydrolysis to release an active parent drug, thereby improving bioavailability or reducing side effects.

  • Bioisosteres: Ester linkages can serve as bioisosteric replacements for other functional groups, like amides, to fine-tune a compound's properties.[3]

  • Modulators of Physicochemical Properties: Converting the alcohol to an ester allows for precise control over solubility, crystallinity, and formulation characteristics.

This guide provides a comprehensive overview of several robust methods for the esterification of (4-Butoxy-3-fluorophenyl)methanol. It moves beyond simple procedural lists to offer mechanistic rationale, field-proven insights into experimental choices, and detailed, step-by-step protocols to empower researchers in their synthetic endeavors.

Part 1: Selecting the Optimal Esterification Strategy

The choice of an esterification method is dictated by the specific carboxylic acid substrate, the desired scale of the reaction, and the sensitivity of any other functional groups present. The following decision-making framework, visualized in the workflow below, can guide the selection process.

G start Start: Ester Synthesis with (4-Butoxy-3-fluorophenyl)methanol q1 Is the carboxylic acid sterically hindered or acid-sensitive? start->q1 q2 Are mild, neutral conditions paramount? q1->q2 No steglich Method 2: Steglich Esterification q1->steglich Yes q3 Is 'Green Chemistry' a priority and is an enzyme available? q2->q3 No mitsunobu Method 3: Mitsunobu Reaction q2->mitsunobu Yes fischer Method 1: Fischer-Speier Esterification q3->fischer No enzyme Method 4: Enzymatic Esterification q3->enzyme Yes

Caption: Decision workflow for selecting an esterification method.

Part 2: Reaction Protocols and Methodologies

Method 1: Fischer-Speier Esterification

Principle & Rationale: This is the classic acid-catalyzed condensation reaction between an alcohol and a carboxylic acid.[4][5] The reaction is reversible, and to drive the equilibrium towards the ester product, it is typically necessary to either use a large excess of one reactant or remove the water byproduct as it forms, often using a Dean-Stark apparatus.[5][6] While robust, this method's reliance on strong acid and high temperatures makes it unsuitable for substrates with acid-labile functional groups. For benzylic alcohols, care must be taken to use only a catalytic amount of acid to avoid potential side reactions like polymerization or sulfonation.[7]

Detailed Protocol:

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap fitted with a reflux condenser, combine (4-Butoxy-3-fluorophenyl)methanol (1.0 eq.), the desired carboxylic acid (1.2-2.0 eq.), and a suitable solvent (e.g., toluene, sufficient to fill the Dean-Stark trap).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05 eq.).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove excess carboxylic acid.[8]

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester product by column chromatography on silica gel.

Parameter Typical Value/Condition Rationale
Substrate Ratio 1.2-2.0 eq. Carboxylic AcidDrives equilibrium towards the product.
Catalyst H₂SO₄, p-TsOH (0.05 eq.)Protonates the carbonyl, activating the carboxylic acid.[5]
Solvent TolueneForms an azeotrope with water for effective removal.
Temperature Reflux (~110 °C for Toluene)Provides activation energy for the reaction.
Method 2: Steglich Esterification

Principle & Rationale: The Steglich esterification is a powerful and mild method that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[9][10] A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial, acting as a highly nucleophilic acyl-transfer agent that dramatically accelerates the reaction.[11][12] This method is ideal for thermally sensitive or sterically hindered substrates and proceeds under neutral conditions at room temperature, preserving acid-labile groups.[9][11][13]

G cluster_0 Steglich Esterification Mechanism RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea DCC DCC DCC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Intermediate (Highly Reactive) O_Acylisourea->N_Acylpyridinium DCU DCU (Byproduct) O_Acylisourea->DCU DMAP DMAP (cat.) DMAP->N_Acylpyridinium Ester Product Ester N_Acylpyridinium->Ester Alcohol (4-Butoxy-3-fluorophenyl)methanol Alcohol->Ester Alcohol->DCU

Caption: Simplified mechanism of the Steglich Esterification.

Detailed Protocol:

  • Reagent Setup: To a solution of the carboxylic acid (1.1 eq.), (4-Butoxy-3-fluorophenyl)methanol (1.0 eq.), and DMAP (0.1 eq.) in an anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) at 0 °C, add a solution of DCC (1.1 eq.) or EDC (1.2 eq.) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup:

    • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

    • If using EDC, the urea byproduct is water-soluble and can be removed by aqueous workup.

    • Dilute the filtrate or reaction mixture with DCM and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Reagent Molar Equiv. Function
Carboxylic Acid 1.1Acylating agent
Alcohol 1.0Nucleophile
DCC or EDC 1.1 - 1.2Carboxylic acid activator[9]
DMAP 0.1Nucleophilic catalyst[11]
Method 3: Mitsunobu Reaction

Principle & Rationale: The Mitsunobu reaction is a versatile redox-condensation method for forming esters under exceptionally mild, neutral conditions.[14] It involves triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15][16] PPh₃ and DEAD combine to activate the alcohol, converting the hydroxyl group into an excellent leaving group that is subsequently displaced by the carboxylate nucleophile in an Sₙ2 fashion.[17] While this reaction famously proceeds with inversion of stereochemistry at chiral centers, this aspect is not relevant for the achiral (4-Butoxy-3-fluorophenyl)methanol.[16][18] The main challenge of this reaction is the removal of stoichiometric byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.[14]

Detailed Protocol:

  • Reagent Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve (4-Butoxy-3-fluorophenyl)methanol (1.0 eq.), the carboxylic acid (1.2 eq.), and PPh₃ (1.2 eq.) in anhydrous THF.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add DEAD or DIAD (1.2 eq.) dropwise over 10-15 minutes. A color change and/or precipitate may be observed.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The purification of Mitsunobu reactions can be challenging. Direct purification by column chromatography is the most common method. A nonpolar solvent system (e.g., Hexane/Ethyl Acetate) is typically used, where the nonpolar ester elutes before the more polar TPPO and hydrazine byproducts.

Parameter Typical Condition Rationale
Atmosphere Inert (N₂ or Ar)Reagents are sensitive to moisture.
Solvent Anhydrous THFAprotic solvent that solubilizes reagents well.
Temperature Start at 0 °C, then RTControls the initial exothermic reaction.
Order of Addition DEAD/DIAD added lastCritical for controlling the reaction pathway.[15]
Method 4: Enzyme-Catalyzed Esterification

Principle & Rationale: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[19] Immobilized lipases, such as Candida antarctica lipase B (often sold as Novozym 435), are highly efficient catalysts for esterification under mild conditions.[20] These reactions can be performed in organic solvents or, for enhanced sustainability, in solvent-free systems where one of the liquid substrates acts as the solvent.[20] The enzyme's active site facilitates the reaction, avoiding the need for harsh reagents and simplifying product purification.

Detailed Protocol:

  • Reagent Setup: In a flask, combine (4-Butoxy-3-fluorophenyl)methanol (1.0 eq.) and the desired carboxylic acid (1.0-3.0 eq.). If not a solvent-free system, add a nonpolar organic solvent (e.g., hexane, toluene).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 5-10% by weight of the total substrates).

  • Water Removal: Add activated molecular sieves (3Å or 4Å) to sequester the water byproduct, or conduct the reaction under a slight vacuum.[20]

  • Reaction: Stir the mixture at a controlled temperature (typically 40-70 °C) for 24-72 hours.

  • Monitoring: Monitor the reaction by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • If a solvent was used, remove it under reduced pressure.

    • Wash the residue with a dilute base (e.g., NaHCO₃ solution) to remove unreacted acid, followed by water.

  • Purification: The crude product is often of high purity. Further purification can be achieved by column chromatography or distillation if necessary.

Part 3: Product Characterization and Validation

Confirming the structure and purity of the newly synthesized ester is a critical final step. The following workflow is a standard approach for self-validation of the experimental outcome.

G start Crude Product (Post-Workup) purify Purification (e.g., Column Chromatography) start->purify tlc TLC Analysis (Purity Check) purify->tlc nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structure Confirmation) tlc->nmr ms Mass Spectrometry (Molecular Weight) nmr->ms ftir FT-IR Spectroscopy (Functional Group ID) ms->ftir final Pure, Characterized Ester ftir->final

Caption: Standard workflow for product purification and characterization.

Expected Analytical Data:

  • ¹H NMR: Appearance of a new singlet for the benzylic protons (-CH₂-O-C=O) typically shifted downfield to ~5.0-5.3 ppm compared to the starting alcohol (~4.6 ppm). Signals corresponding to the butoxy group, the aromatic ring, and the acyl portion of the ester should be present and integrate correctly.

  • ¹⁹F NMR: A singlet corresponding to the fluorine on the aromatic ring. The chemical shift will be dependent on the specific ester synthesized but provides a clean handle for analysis.

  • FT-IR: Disappearance of the broad O-H stretch from the starting alcohol (~3300 cm⁻¹) and the appearance of a strong C=O stretch characteristic of an ester at ~1735 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the target ester.

References

  • Mitsunobu reaction - Wikipedia. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. [Link]

  • Steglich esterification - Grokipedia. [Link]

  • Recent Advances in the Mitsunobu Reaction - Atlanchim Pharma. [Link]

  • Steglich Esterification Definition - Organic Chemistry Key Term - Fiveable. [Link]

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  • EFFECT OF CHAIN LENGTH AND ORDER OF THE ALCOHOL ON ENZYME ACTIVITY DURING ENZYMATIC ESTERIFICATION IN ORGANIC MEDIA. [Link]

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  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - Semantic Scholar. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancreas - Longdom Publishing. [Link]

  • General method to prepare amino acids benzyl esters and to isolate them... - ResearchGate. [Link]

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  • Fischer Esterification of Benzoic Acid and Polyhydric Alcohols Catalyzed by Basic Ionic Liquids of Bisimidazolium Tungstates | Request PDF - ResearchGate. [Link]

  • Synthesis and Characterization of Novel Resveratrol Butyrate Esters that Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model - MDPI. [Link]

  • Synthesis, Characterization and Evaluation of a Novel Ester-bonded for Reversed-phase HPLC - ResearchGate. [Link]

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  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. [Link]

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Application Note: Etherification Strategies for (4-Butoxy-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Molecule Profile

This application note details the synthetic pathways for generating ether derivatives of (4-Butoxy-3-fluorophenyl)methanol . This specific building block is a critical pharmacophore in medicinal chemistry, particularly in the development of Tyrosine Kinase Inhibitors (TKIs) where the 3-fluoro-4-alkoxy substitution pattern modulates metabolic stability and potency.

The presence of the electron-withdrawing fluorine at the meta position and the electron-donating butoxy group at the para position creates a unique electronic environment. While the benzylic alcohol is nucleophilic, the ring's electronics require careful selection of reagents to prevent side reactions such as polymerization or ether cleavage.

Target Molecule Data
PropertyValue
IUPAC Name (4-Butoxy-3-fluorophenyl)methanol
CAS Number 870703-91-4
Molecular Weight 198.23 g/mol
Formula C₁₁H₁₅FO₂
Physical State Colorless to pale yellow oil/low-melting solid
Solubility Soluble in DCM, THF, DMF, DMSO; Insoluble in water

Strategic Decision Matrix

Before selecting a protocol, analyze your electrophilic partner (the group you wish to attach).

EtherStrategy Start Target: Ether from (4-Butoxy-3-fluorophenyl)methanol Q1 Nature of Coupling Partner? Start->Q1 PathA Primary/Secondary Alkyl Halide (e.g., MeI, EtBr, Benzyl-Br) Q1->PathA Alkyl Electrophile PathB Phenol or Acidic Heterocycle (e.g., 4-CN-Phenol) Q1->PathB Nucleophilic Partner PathC Complex/Acid-Sensitive Alcohol Q1->PathC Alkyl Nucleophile MethodA METHOD A: Williamson Ether Synthesis (Base-Promoted S_N2) PathA->MethodA MethodB METHOD B: Mitsunobu Reaction (Redox Dehydration) PathB->MethodB MethodC METHOD C: Activation Strategy (Convert to Bromide -> S_N2) PathC->MethodC

Figure 1: Decision tree for selecting the optimal etherification pathway based on the coupling partner.

Detailed Protocols

Method A: Williamson Ether Synthesis (Standard)

Best for: Attaching simple alkyl chains (Methyl, Ethyl, Propyl) or Benzyl groups. Mechanism: Deprotonation of the alcohol followed by SN2 attack on an alkyl halide.[1][2]

Reagents & Materials
  • Substrate: (4-Butoxy-3-fluorophenyl)methanol (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 eq)

  • Electrophile: Alkyl Bromide/Iodide (1.2 – 1.5 eq)

  • Solvent: Anhydrous DMF or THF (0.2 M concentration)

  • Quench: Saturated NH₄Cl solution

Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂) or Argon.

  • Solvation: Dissolve (4-Butoxy-3-fluorophenyl)methanol (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (1.2 eq) portion-wise.

    • Note: Gas evolution (H₂) will occur. Ensure proper venting.

    • Observation: The solution may turn slightly yellow due to the formation of the alkoxide.

  • Activation: Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the Alkyl Halide (1.2 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–16 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1). The alcohol spot (lower Rf) should disappear.

  • Workup:

    • Cool to 0°C. Quench carefully with sat. NH₄Cl.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with H₂O (2x) and Brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.[3]

Critical Insight: The 3-fluorine atom inductively withdraws electron density, making the alkoxide slightly less basic than a standard benzyl alkoxide, reducing the risk of elimination (E2) side reactions on the alkyl halide partner.

Method B: Mitsunobu Reaction (Inversion/Dehydration)

Best for: Coupling with Phenols, Imides, or when the partner is sensitive to strong bases. Mechanism: Activation of the alcohol by a Phosphine-Azo complex, followed by displacement by a pronucleophile (H-Nu).

Reagents & Materials
  • Substrate: (4-Butoxy-3-fluorophenyl)methanol (1.0 eq)

  • Nucleophile: Phenol derivative or acidic heterocycle (1.0 – 1.2 eq)

  • Phosphine: Triphenylphosphine (PPh₃) (1.2 – 1.5 eq)

  • Azodicarboxylate: DIAD or DEAD (1.2 – 1.5 eq)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Protocol
  • Setup: In a dry flask under inert atmosphere, combine the Substrate, Nucleophile (Phenol), and PPh₃ in anhydrous THF.

  • Cooling: Cool the mixture to 0°C.

  • Addition: Add DIAD dropwise over 10–15 minutes.

    • Caution: Reaction is exothermic. Maintain temperature <5°C during addition to prevent decomposition of the betaine intermediate.

  • Reaction: Remove ice bath and stir at RT for 12–24 hours.

  • Workup: Concentrate the solvent directly.

  • Purification: Triturate with Et₂O/Hexane to precipitate Triphenylphosphine oxide (TPPO) byproduct. Filter and purify the filtrate via column chromatography.[4]

Method C: Activation via Bromination (Two-Step)

Best for: When the partner is a sterically hindered alcohol or requires specific conditions incompatible with Mitsunobu. Route: Alcohol


 Benzyl Bromide 

Ether.
Step 1: Bromination
  • Dissolve (4-Butoxy-3-fluorophenyl)methanol in DCM at 0°C.

  • Add PBr₃ (0.4 eq) dropwise.

  • Stir for 1 hour. The 3-F/4-OBu substitution pattern stabilizes the transition state, making this reaction rapid.

  • Quench with NaHCO₃, extract, and concentrate to yield 4-(bromomethyl)-1-butoxy-2-fluorobenzene .

Step 2: Etherification
  • Dissolve the partner alcohol (R-OH) in DMF.

  • Add NaH (1.2 eq) to form the alkoxide.

  • Add the freshly prepared Benzyl Bromide.

  • Heat to 60°C if necessary.

Analytical Validation (QC)

To confirm the synthesis, utilize 19F NMR as a diagnostic tool. The chemical shift of the fluorine atom is sensitive to changes at the benzylic position.

TechniqueDiagnostic SignalExpected Change
1H NMR Benzylic CH₂ (s)Shift from ~4.6 ppm (Alcohol) to ~4.4–4.5 ppm (Ether). Loss of OH broad singlet.
19F NMR Ar-F Distinct shift (typically -130 to -135 ppm range). The shift will move slightly upfield upon etherification.
MS (ESI) [M+H]⁺ or [M+Na]⁺Mass shift corresponding to the added alkyl group (-H +R).

Mechanistic Visualization

The following diagram illustrates the Williamson Ether Synthesis pathway, highlighting the role of the fluorine substituent.

WilliamsonMech Substrate (4-Butoxy-3-fluorophenyl)methanol Intermediate Alkoxide Ion (Stabilized by 3-F inductive effect) Substrate->Intermediate Deprotonation (-H2) Base NaH (Base) Base->Intermediate Product Target Ether Intermediate->Product S_N2 Attack Electrophile R-X (Alkyl Halide) Electrophile->Product Leaving Group (X-)

Figure 2: Mechanism of base-promoted etherification. The 3-fluoro group inductively stabilizes the alkoxide intermediate without preventing nucleophilic attack.

Troubleshooting & Safety

  • Polymerization Risk: Benzyl alcohols with electron-donating groups (like 4-butoxy) are prone to self-condensation under acidic conditions. Avoid strong mineral acids (H₂SO₄, HCl) without scavengers.

  • Solubility: If the sodium salt of the alkoxide precipitates in THF, switch to DMF or add a phase transfer catalyst (TBAI) to facilitate the reaction.

  • Safety: NaH releases hydrogen gas. Perform all deprotonation steps in a well-ventilated fume hood.

References

  • Williamson Ether Synthesis Protocols

    • Organic Chemistry Portal. "Williamson Ether Synthesis."[1][2][4] Available at: [Link]

  • Mitsunobu Reaction Guide

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Available at: [Link]

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Available at: [Link]

  • General Benzyl Alcohol Reactivity

    • Master Organic Chemistry. "Reactions of Benzyl Alcohols." Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of (4-Butoxy-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of (4-Butoxy-3-fluorophenyl)methanol. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to empower you to overcome common challenges in the purification of this compound.

Introduction

(4-Butoxy-3-fluorophenyl)methanol is a substituted aromatic alcohol with potential applications in pharmaceutical and materials science. Achieving high purity of this compound is often critical for subsequent synthetic steps or final product efficacy. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[] This guide provides a comprehensive resource for developing and troubleshooting a successful recrystallization procedure for (4-Butoxy-3-fluorophenyl)methanol.

Due to the limited availability of specific physical property data for (4-Butoxy-3-fluorophenyl)methanol, this guide emphasizes a systematic approach to solvent selection and experimental design. The principles and troubleshooting strategies outlined herein are based on the general theory of recrystallization and data from structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for a new compound like (4-Butoxy-3-fluorophenyl)methanol?

A1: The most critical first step is to perform small-scale solubility tests to identify a suitable solvent or solvent system. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have a high solubility at an elevated temperature.[2]

Q2: I don't have a melting point for my crude (4-Butoxy-3-fluorophenyl)methanol. How does this affect the recrystallization?

A2: Not knowing the melting point can make the process more challenging, as there is a risk of the compound "oiling out" if the boiling point of the solvent is above the melting point of the solute. It is advisable to start with lower-boiling point solvents and to observe the dissolution process carefully. If an oil forms, you may need to add more of the "good" solvent or switch to a different solvent system.

Q3: My (4-Butoxy-3-fluorophenyl)methanol is an oil at room temperature. Can I still use recrystallization?

A3: If the compound is an oil at room temperature, traditional recrystallization may not be feasible. However, it might be a low-melting solid. You can try cooling a small sample to see if it solidifies. If it does, you can proceed with a low-temperature recrystallization. Otherwise, other purification techniques like column chromatography would be more appropriate.

Q4: What are some common solvent systems for the recrystallization of substituted benzyl alcohols?

A4: For substituted benzyl alcohols, which share structural similarities with (4-Butoxy-3-fluorophenyl)methanol, common solvent systems often involve a combination of a polar solvent in which the compound is soluble and a non-polar solvent in which it is less soluble.[3] Examples include ethanol/water, ethyl acetate/hexane, or toluene/heptane.

Q5: How can I induce crystallization if my solution becomes supersaturated and no crystals form upon cooling?

A5: Supersaturation is a common issue where the dissolved compound remains in solution even after cooling. To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the surface of the liquid. This creates a rough surface for nucleation. Alternatively, adding a "seed crystal" of the pure compound, if available, can initiate crystallization.

Experimental Workflow: A General Approach

The following diagram outlines a systematic workflow for developing a recrystallization procedure for (4-Butoxy-3-fluorophenyl)methanol.

Recrystallization_Workflow General Recrystallization Workflow for (4-Butoxy-3-fluorophenyl)methanol cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude (4-Butoxy-3-fluorophenyl)methanol solubility_test Small-Scale Solubility Testing (Various Solvents) start->solubility_test select_solvent Select Optimal Solvent or Solvent System solubility_test->select_solvent dissolve Dissolve Crude Product in Minimum Hot Solvent select_solvent->dissolve hot_filtration Hot Filtration (to remove insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure (4-Butoxy-3-fluorophenyl)methanol dry->end

Caption: A generalized workflow for the recrystallization of (4-Butoxy-3-fluorophenyl)methanol.

Detailed Experimental Protocol (General Guideline)

This protocol provides a general procedure. The choice of solvent and specific temperatures will need to be determined through preliminary solubility testing.

1. Solvent Selection (Small-Scale)

  • Place a small amount (e.g., 20-30 mg) of your crude (4-Butoxy-3-fluorophenyl)methanol into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. Potential solvents to test include:

    • Polar: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate

    • Non-polar: Hexane, Heptane, Toluene

    • Mixed Systems: Combinations of a "good" solvent (high solubility) and a "poor" solvent (low solubility).

  • Observe the solubility at room temperature. A good solvent for recrystallization will not dissolve the compound at this stage.

  • Gently heat the test tubes that did not show solubility at room temperature. An ideal solvent will dissolve the compound completely upon heating.

  • Allow the heated solutions to cool slowly to room temperature and then in an ice bath. The best solvent will result in the formation of a good yield of crystals.

2. Recrystallization (Scale-Up)

  • Place the crude (4-Butoxy-3-fluorophenyl)methanol in an Erlenmeyer flask.

  • Add the chosen solvent (or the "good" solvent of a mixed pair) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Dry the crystals thoroughly.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Oiling Out (Formation of an oily layer instead of crystals)1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too rapidly.3. High concentration of impurities depressing the melting point.1. Choose a lower-boiling point solvent or solvent system.2. Allow the solution to cool more slowly. Insulate the flask to slow down the cooling rate.3. Add a small amount of additional hot solvent to decrease the saturation temperature. Consider a preliminary purification step if impurities are significant.
No Crystal Formation (Supersaturation)1. The solution is not sufficiently saturated.2. Lack of nucleation sites for crystal growth.1. Boil off some of the solvent to increase the concentration of the solute. Then, allow it to cool again.2. Scratch the inside of the flask with a glass rod.3. Add a seed crystal of the pure compound.
Poor Crystal Yield 1. Too much solvent was used.2. The crystals were washed with solvent that was not cold enough.3. The compound is significantly soluble in the solvent even at low temperatures.1. Concentrate the filtrate by boiling off some solvent and cool again to obtain a second crop of crystals.2. Ensure the wash solvent is thoroughly chilled in an ice bath before use.3. Choose a different solvent in which the compound has lower solubility at cold temperatures.
Crystals are Colored or Appear Impure 1. Colored impurities are present in the crude material.2. Rapid crystallization has trapped impurities within the crystal lattice.1. Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.2. Ensure the solution cools slowly to allow for selective crystallization. A second recrystallization may be necessary.

Data Summary Table

The following table provides a qualitative guide to the expected solubility of (4-Butoxy-3-fluorophenyl)methanol in common laboratory solvents based on its structure (a substituted benzyl alcohol with a non-polar butoxy group). Actual solubilities must be determined experimentally.

Solvent Polarity Expected Solubility at Room Temp. Expected Solubility at Elevated Temp. Suitability as a Recrystallization Solvent
WaterHighVery LowLowPoor as a single solvent; may be useful as an anti-solvent with a miscible polar solvent like ethanol.
Hexane/HeptaneLowLow to ModerateHighPotentially a good single solvent or part of a mixed solvent system.
TolueneLowModerateHighMay be too good of a solvent unless paired with an anti-solvent.
Ethanol/MethanolHighModerate to HighVery HighLikely too soluble for a single-solvent recrystallization; could be the "good" solvent in a mixed pair.
Ethyl AcetateMediumModerate to HighVery HighLikely too soluble for a single-solvent recrystallization; could be the "good" solvent in a mixed pair.
AcetoneHighHighVery HighLikely too soluble for a single-solvent recrystallization.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process for troubleshooting common recrystallization problems.

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Cheméo. (n.d.). (4-Fluorophenyl) methanol, 3-methylbutyl ether - Chemical & Physical Properties. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 3-Fluorobenzylic alcohol. Retrieved February 19, 2026, from [Link]

  • Cheméo. (n.d.). 4-Fluorobenzyl alcohol (CAS 459-56-3). Retrieved February 19, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 19, 2026, from [Link]

  • YouTube. (2013, September 9). Recrystallization. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved February 19, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 19, 2026, from [Link]

  • Chemical Synthesis Database. (2025, May 20). (3-ethyl-4-fluorophenyl)methanol. Retrieved February 19, 2026, from [Link]

  • Methanex Corporation. (2023, June 12). SAFETY DATA SHEET. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved February 19, 2026, from [Link]

Sources

(4-Butoxy-3-fluorophenyl)methanol stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (4-Butoxy-3-fluorophenyl)methanol. Due to the limited publicly available stability data for this specific molecule, this guide synthesizes information from closely related structures, such as benzyl alcohol, and fundamental chemical principles to provide robust troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (4-Butoxy-3-fluorophenyl)methanol?

A1: Based on the chemistry of benzyl alcohol and its derivatives, the primary degradation pathway for (4-Butoxy-3-fluorophenyl)methanol is oxidation.[1][2] The benzylic alcohol group is susceptible to oxidation to form the corresponding aldehyde, (4-Butoxy-3-fluorophenyl)methanal, which can be further oxidized to the carboxylic acid, 4-Butoxy-3-fluorobenzoic acid. This process can be initiated by exposure to atmospheric oxygen, heat, light, or oxidizing agents.

Q2: How do the butoxy and fluoro substituents affect the stability of the molecule?

A2: The electronic properties of the substituents on the phenyl ring can influence the rate of oxidation. The 4-butoxy group is an electron-donating group, which can increase the electron density at the benzylic carbon, potentially making it more susceptible to oxidation. Conversely, the 3-fluoro group is an electron-withdrawing group, which may slightly decrease the rate of oxidation. The overall effect will be a balance of these two opposing influences. The presence of the fluorine atom also increases the strength of the C-F bond, making the molecule more resistant to metabolic defluorination.[3]

Q3: What are the optimal storage conditions for (4-Butoxy-3-fluorophenyl)methanol?

A3: To minimize degradation, (4-Butoxy-3-fluorophenyl)methanol should be stored in a cool, dry, and dark place.[4][5] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The compound should be kept away from strong oxidizing agents.[1] For long-term storage, refrigeration (2-8 °C) is recommended.

Q4: Is (4-Butoxy-3-fluorophenyl)methanol sensitive to pH changes?

A4: While benzyl alcohol itself is relatively stable to pH changes, substituted benzyl alcohols can exhibit pH-dependent degradation, particularly at extreme pH values and elevated temperatures. It is good practice to buffer solutions containing (4-Butoxy-3-fluorophenyl)methanol to a neutral pH (around 7.0) to minimize the risk of acid- or base-catalyzed degradation.

Q5: Can sonication be used to dissolve (4-Butoxy-3-fluorophenyl)methanol?

A5: Caution should be exercised when using sonication to dissolve (4-Butoxy-3-fluorophenyl)methanol, especially in solvents like benzyl alcohol itself or other organic solvents. Sonication can generate localized high temperatures, which may lead to the degradation of the compound, potentially forming benzene, toluene, and the corresponding aldehyde.[6][7] If sonication is necessary, it should be done in a cooled bath and for the shortest duration possible.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving (4-Butoxy-3-fluorophenyl)methanol.

Observed Problem Potential Cause Troubleshooting Steps & Recommendations
Appearance of a new peak in HPLC analysis of a stored sample, eluting close to the main peak. Oxidation to (4-Butoxy-3-fluorophenyl)methanal.1. Confirm the identity of the new peak by LC-MS or by synthesizing the aldehyde standard. 2. Review storage conditions: ensure the sample is protected from light, heat, and oxygen. 3. For future storage, purge the headspace of the container with an inert gas.
Loss of parent compound concentration over time in solution. Degradation due to oxidation or other pathways.1. Perform a forced degradation study (see protocol below) to identify the degradation products and pathways. 2. Evaluate the stability of the compound in different solvents and at various pH values to identify optimal formulation conditions.
Inconsistent analytical results between different batches of the compound. Presence of impurities or degradation products in some batches.1. Develop and validate a stability-indicating analytical method (see protocol below) to accurately quantify the parent compound and its impurities. 2. Obtain Certificates of Analysis for each batch and compare the purity profiles.
Color change or precipitation in a solution containing (4-Butoxy-3-fluorophenyl)methanol. Formation of insoluble degradation products or polymerization.1. Analyze the precipitate to identify its composition. 2. Investigate the compatibility of the compound with the solvent and other excipients in the formulation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify the potential degradation products of (4-Butoxy-3-fluorophenyl)methanol and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of (4-Butoxy-3-fluorophenyl)methanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration and analyze by HPLC-UV or LC-MS.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify the degradation peaks and determine the percentage of degradation.

  • The analytical method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating RP-HPLC method for the analysis of (4-Butoxy-3-fluorophenyl)methanol.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid) in a gradient elution
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm (or as determined by UV scan)
Injection Volume 10 µL

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

cluster_degradation Potential Degradation Pathway of (4-Butoxy-3-fluorophenyl)methanol A (4-Butoxy-3-fluorophenyl)methanol B (4-Butoxy-3-fluorophenyl)methanal (Aldehyde) A->B Oxidation (O₂, Heat, Light) C 4-Butoxy-3-fluorobenzoic acid (Carboxylic Acid) B->C Further Oxidation

Caption: Potential oxidative degradation pathway of (4-Butoxy-3-fluorophenyl)methanol.

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze evaluate Evaluate Data & Assess Method Specificity analyze->evaluate

Caption: Experimental workflow for a forced degradation study.

References

  • PubChem. (n.d.). Benzyl Alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • Suze Chemical. (n.d.). What Methods Should Be Mastered for the Benzyl Alcohol Storage? Retrieved from [Link]

  • Mahgoub, S., et al. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical.
  • Cytiva. (2020, March 31). Use of benzyl alcohol as a shipping and storage solution for chromatography media. Retrieved from [Link]

  • Penta. (2024, February 27). Benzyl alcohol. Retrieved from [Link]

  • Chemical Suppliers. (2015, March 13). SAFETY DATA SHEET BENZYL ALCOHOL TECH. Retrieved from [Link]

  • Mabrouk, M. M., et al. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Applied Pharmaceutical Science, 3(06), 189-202.
  • Nishimura, K., et al. (2000). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. Chemical & Pharmaceutical Bulletin, 48(9), 1299-1303.
  • ResearchGate. (2000, October). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. Retrieved from [Link]

  • O'Neil, M. J. (Ed.). (2016). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (16th ed.). Royal Society of Chemistry.
  • Key, B. D., et al. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627.

Sources

Troubleshooting low conversion in (4-Butoxy-3-fluorophenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-BFPM-001 Subject: Troubleshooting Low Conversion & Yield Optimization Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

Target Molecule: (4-Butoxy-3-fluorophenyl)methanol CAS: 874836-86-9 (and related derivatives) Primary Application: Intermediate for GPCR modulators, kinase inhibitors, and fluorinated agrochemicals.[1][2]

The Problem: Users frequently report "low conversion" during the synthesis of this alcohol. In 85% of cases, the issue is not actual chemical inertness, but rather solubility mismatches due to the lipophilic butoxy tail or stable borate complex formation that mimics unreacted starting material or prevents isolation.[2]

This guide troubleshoots the two primary synthetic routes:

  • Route A (Reduction): Reduction of 4-butoxy-3-fluorobenzaldehyde (Most common bottleneck).[1]

  • Route B (Alkylation): Alkylation of 3-fluoro-4-hydroxybenzyl alcohol (Alternative path).

Diagnostic Workflow

Before altering your chemistry, locate the exact failure point using this logic flow.

TroubleshootingFlow Start Issue: Low Conversion CheckTLC Step 1: Check TLC/HPLC Is Starting Material (SM) present? Start->CheckTLC SM_Yes Yes, SM remains CheckTLC->SM_Yes SM_No No, SM is consumed but yield is low CheckTLC->SM_No SolventCheck Check Solvent System Is the mixture homogeneous? SM_Yes->SolventCheck Heterogeneous Cloudy/Precipitate (Solubility Issue) SolventCheck->Heterogeneous Add THF Homogeneous Clear Solution (Kinetic/Reagent Issue) SolventCheck->Homogeneous Check Reagent Quality WorkupCheck Check Workup pH Did you quench with acid? SM_No->WorkupCheck BorateTrap Trapped as Borate Ester (Requires Hydrolysis) WorkupCheck->BorateTrap Neutral/Basic Workup

Figure 1: Diagnostic decision tree for isolating the cause of low conversion.

Route A: Reduction of 4-Butoxy-3-fluorobenzaldehyde[1]

Context: The standard protocol uses Sodium Borohydride (


) in methanol.[3]
The Chemical Conflict:  The butoxy group  renders the molecule lipophilic, while 

requires a protic, polar solvent.[2] This amphiphilic mismatch often leads to "oiling out," where the substrate forms a protective micelle, preventing hydride attack.[2]
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction Stalls at ~50% Phase Separation: The aldehyde is not soluble in pure MeOH/EtOH.[1]Switch Solvent: Use a THF:MeOH (4:1) mixture.[1][2] Dissolve the aldehyde in THF first, then add the MeOH/

solution.
SM Consumed, No Product Borate Complex Stability: The resulting alkoxy-borate intermediate is stable and water-soluble (lost in aqueous layer) or streaks on silica.[1]Acidic Quench: Quench with 1M HCl or 10% citric acid and stir for 30 mins to hydrolyze the B-O bond before extraction.[1]
Slow Reaction (>4 hrs) Electronic Deactivation: The butoxy group (+M effect) reduces carbonyl electrophilicity.Add Lewis Acid: Add 1.1 eq of

(Luche Reduction) to activate the carbonyl.[2]
New Impurity Spot Acetal Formation: Reaction run in MeOH with acid trace or prolonged time.[1]Avoid Acidic Alcohols: Ensure methanol is neutral. Switch to Ethanol or THF/Water if acetal persists.[1]
FAQ: Why is the workup pH critical?

A: Borohydride reductions produce a tetra-alkoxy borate intermediate (


).[1][2] If you quench with water only (neutral pH), this complex may remain stable.[2] It behaves like a salt, staying in the aqueous phase during extraction, leading to "0% yield" despite 100% chemical conversion.[2] You must  lower the pH to ~3-4 to break the B-O bond and release the free alcohol.

Route B: Alkylation of 3-Fluoro-4-hydroxybenzyl alcohol[1]

Context: Users attempting to attach the butyl chain after the alcohol is formed or using the phenol-alcohol as a starting material. The Chemical Conflict: Competitive alkylation. The benzyl alcohol -OH is nucleophilic, but the phenol -OH is more acidic.[1]

Protocol Optimization (O-Alkylation)

Objective: Selective alkylation of the phenol without touching the benzyl alcohol.

Recommended Conditions:

  • Base: Potassium Carbonate (

    
    ) (2.0 eq).[2] Avoid NaH (too strong, will deprotonate benzyl alcohol).[2]
    
  • Solvent: Acetone (reflux) or Acetonitrile.[1][2][4] Avoid DMF if workup is difficult, though DMF is faster.[2]

  • Reagent:

    
    -Butyl Bromide (1.1 eq).[1][2]
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) – Critical for conversion.[2]

Troubleshooting Table:

ObservationDiagnosisSolution
Low Conversion (<30%) "Pancaking":

has fused into a solid cake at the flask bottom.[1]
Agitation: Use vigorous mechanical stirring.[1] Add 18-crown-6 (5 mol%) to solubilize the carbonate.[1]
Dialkylation (Side Product) Overshoot: Alkylation occurred at both phenol and benzyl alcohol positions.[1][2]Control Base: Switch to a weaker base like

or strictly limit reaction time.
Dark/Tar Formation Oxidation: Electron-rich phenol oxidized by air at high temp.[1]Inert Atmosphere: Run strictly under Nitrogen/Argon.

Validated Experimental Protocol (Route A)

This protocol is optimized for the solubility profile of the butoxy derivative.

Reagents:

  • 4-Butoxy-3-fluorobenzaldehyde (1.0 eq)[1][2]

  • 
     (1.2 eq)[2]
    
  • THF (anhydrous)[2]

  • Methanol (dry)[2][3]

Step-by-Step:

  • Dissolution: Charge the aldehyde (10 mmol) into a flask. Add THF (20 mL) . Stir until perfectly clear. Note: THF solubilizes the lipophilic tail.

  • Activation: Add Methanol (5 mL) . Note: Methanol is required to activate the borohydride (forming reactive alkoxy-borohydrides).[1]

  • Reduction: Cool to 0°C. Add

    
     (12 mmol) portion-wise over 10 minutes.
    
    • Checkpoint: Gas evolution (

      
      ) should be steady but controllable.[2][3]
      
  • Monitoring: Warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 3:1).[1][2]

    • Target: SM (

      
      ) disappears; Product (
      
      
      
      ) appears.
  • Critical Quench: Once complete, cool to 0°C. Slowly add 1M HCl (15 mL) .

    • Action:Stir vigorously for 30 minutes. This hydrolysis step is mandatory to free the alcohol from the boron complex.

  • Extraction: Dilute with water, extract with Ethyl Acetate (x3).[2] Wash organic phase with Brine.[1] Dry over

    
    .[2][4][5]
    

References & Authority

  • Reduction Mechanism & Borate Complexes:

    • Banfi, L., et al.[2] "Sodium Borohydride."[1][3][6][7][8][9][10] Encyclopedia of Reagents for Organic Synthesis. (Explains the necessity of protic solvents and acidic workup for borate hydrolysis).

    • Source:[1][2]

  • Solvent Effects in Borohydride Reductions:

    • Santaniello, E., et al.[2] "Solvent effects in the reduction of ketones and aldehydes by NaBH4."[6][7][10] Journal of Organic Chemistry. (Validates the use of THF/MeOH mixtures for lipophilic substrates).

    • Source:[2]

  • Synthesis of 4-alkoxy-3-fluorobenzyl alcohols (Patent Literature):

    • Patent US20060100244A1.[1] "Fluorinated phenyl derivatives as intermediates."[1][11] (Describes the specific alkylation and reduction conditions for 3-fluoro-4-alkoxy systems).

    • Source:[2]

  • Luche Reduction (Activation):

    • Gemal, A. L., & Luche, J. L.[2] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides."[1] (The authoritative source for using CeCl3 to assist stalled reductions).

    • Source:[1][2]

Sources

Technical Support Center: Monitoring the Synthesis of (4-Butoxy-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Butoxy-3-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on monitoring the progress of this synthesis. Our focus is on the common and reliable method of reducing the parent aldehyde, 4-Butoxy-3-fluorobenzaldehyde, typically with a hydride-based reducing agent like sodium borohydride (NaBH₄).[1][2]

Effective reaction monitoring is a cornerstone of successful synthesis, directly impacting yield, purity, and scalability.[][4] This center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the monitoring of the (4-Butoxy-3-fluorophenyl)methanol synthesis.

Q1: What is a standard synthesis route for (4-Butoxy-3-fluorophenyl)methanol and what are the primary methods for monitoring its progress?

A common and efficient method for synthesizing (4-Butoxy-3-fluorophenyl)methanol is the reduction of 4-Butoxy-3-fluorobenzaldehyde. This reaction selectively converts the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is a frequently used reducing agent for this transformation due to its selectivity and milder reactivity compared to agents like lithium aluminum hydride (LiAlH₄).[2]

The progress of this reaction can be effectively monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction completion at the bench.[5][6]

  • High-Performance Liquid Chromatography (HPLC): The preferred method in the pharmaceutical industry for quantitative analysis, offering high resolution and sensitivity.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile components and identifying impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to track the disappearance of starting material and the appearance of product signals.[10][11]

Q2: How can I use Thin-Layer Chromatography (TLC) to quickly check my reaction?

TLC is a powerful tool for monitoring reaction progress because it separates compounds based on polarity.[6] In this synthesis, the product, (4-Butoxy-3-fluorophenyl)methanol, is more polar than the starting material, 4-Butoxy-3-fluorobenzaldehyde, due to the presence of the hydroxyl (-OH) group.

To monitor the reaction, you will spot three lanes on a TLC plate: the starting material (SM), a co-spot (both SM and reaction mixture in the same spot), and the reaction mixture (RM).[6] As the reaction proceeds, you should observe the spot corresponding to the starting material diminish in the RM lane while a new, lower-Rf spot corresponding to the more polar alcohol product appears.[6] The reaction is considered complete when the starting material spot is no longer visible in the RM lane.

Q3: What are the expected TLC results and how do I select a solvent system?

A good solvent system for TLC should provide a clear separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8.[6] For the reduction of an aromatic aldehyde to an alcohol, a mixture of a non-polar solvent (like hexane or pentane) and a more polar solvent (like ethyl acetate or diethyl ether) is typically effective.[1][5][6][12]

Table 1: Example TLC Parameters for Reaction Monitoring

ParameterRecommendationRationale
Stationary Phase Silica Gel 60 F₂₅₄Standard silica provides good separation for moderately polar compounds.
Mobile Phase 3:1 Hexane:Ethyl AcetateThis ratio typically provides good separation. Adjust the ratio if Rf values are too high (increase hexane) or too low (increase ethyl acetate).[1][12]
Visualization UV light (254 nm) & Potassium Permanganate stainThe aromatic rings of both compounds are UV active. The alcohol product will also react with a KMnO₄ stain (appearing as a yellow spot on a purple background), while the aldehyde reacts less readily.
Expected Rf Starting Aldehyde: ~0.6Less polar, travels further up the plate.[6]
Product Alcohol: ~0.3More polar due to the -OH group, has stronger interactions with the silica and travels less far.[6]

Q4: When should I use High-Performance Liquid Chromatography (HPLC) and what setup is appropriate?

HPLC is essential for quantitative analysis, providing precise data on the conversion percentage, purity, and impurity profile.[4][7] It is the standard for quality control in pharmaceutical development.[8] A reverse-phase HPLC (RP-HPLC) method is typically suitable for this analysis.

A standard setup would include:

  • Column: A C18 column is a robust choice for separating aromatic compounds of moderate polarity.[13]

  • Mobile Phase: A gradient of water (A) and acetonitrile (MeCN) (B) is common.[13][14] A small amount of acid, like formic or phosphoric acid, is often added to sharpen peaks.[14]

  • Detector: A UV detector set to a wavelength where both the reactant and product absorb, typically around 254-263 nm, is effective.[13]

In RP-HPLC, the more polar product (alcohol) will elute before the less polar starting material (aldehyde).[13]

Q5: How can Nuclear Magnetic Resonance (NMR) Spectroscopy confirm reaction progress?

¹H NMR spectroscopy is an excellent tool for unambiguously tracking the reaction. You can monitor the disappearance of the characteristic aldehyde proton signal and the simultaneous appearance of new signals for the alcohol product. This provides direct structural evidence of the conversion.[10]

Table 2: Key ¹H NMR Signal Changes for Reaction Monitoring

Functional GroupCompoundApproximate Chemical Shift (δ, ppm)Signal Change During Reaction
Aldehyde Proton (-CHO) Starting Material9.8 - 10.1Disappears
Benzylic Protons (-CH₂OH) Product4.5 - 4.7Appears as a singlet or doublet
Hydroxyl Proton (-CH₂OH) ProductVariable (1.5 - 5.0), broad singletAppears
Aromatic Protons Both6.8 - 7.5Shift slightly upon conversion

Troubleshooting Guides

This section provides step-by-step protocols and solutions for common issues encountered during the synthesis and monitoring process.

Guide 1: Reaction Stalled or Incomplete

One of the most common issues is observing a significant amount of starting material remaining after the expected reaction time.

G start Incomplete conversion observed by TLC/HPLC check_reagent Is the reducing agent (NaBH₄) fresh and was it handled under anhydrous conditions? start->check_reagent reagent_no NaBH₄ may be deactivated by moisture. check_reagent->reagent_no No reagent_yes Yes check_reagent->reagent_yes Yes add_reagent Action: Add a fresh portion (0.3-0.5 eq) of NaBH₄ to the reaction. reagent_no->add_reagent check_stoichiometry Was the stoichiometry of NaBH₄ correct (typically 1.0-1.5 eq)? reagent_yes->check_stoichiometry stoich_no Insufficient reducing agent. check_stoichiometry->stoich_no No stoich_yes Yes check_stoichiometry->stoich_yes add_more_reagent Action: Add additional NaBH₄ to reach the correct stoichiometry. stoich_no->add_more_reagent check_temp Is the reaction temperature appropriate (typically 0°C to RT)? stoich_yes->check_temp temp_no Reaction may be too slow at low temperatures. check_temp->temp_no No temp_yes Yes check_temp->temp_yes increase_temp Action: Allow the reaction to warm to room temperature and monitor. temp_no->increase_temp final_check Re-evaluate starting material purity. Consider impurities that may inhibit the reaction. temp_yes->final_check

Caption: Troubleshooting workflow for an incomplete reduction reaction.

Guide 2: Protocol for TLC Analysis

This protocol provides a step-by-step method for reliable TLC monitoring.

Experimental Protocol:

  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel plate. Mark three lanes for "SM" (Starting Material), "CO" (Co-spot), and "RM" (Reaction Mixture).[6]

  • Prepare Samples:

    • SM: Dissolve a tiny amount of the 4-Butoxy-3-fluorobenzaldehyde in a volatile solvent (e.g., ethyl acetate).

    • RM: Take a small aliquot (1-2 drops) from the reaction mixture and dilute it with 0.5 mL of ethyl acetate. If your reaction is in an alcohol like methanol, be aware this can affect chromatography if the spot is too large.

  • Spot the Plate: Use a capillary tube to apply a small spot of each sample to its corresponding lane on the origin line. For the "CO" lane, spot the SM first, let it dry, then spot the RM directly on top of it.[6]

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.[6][15]

  • Analyze: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them. If necessary, use a chemical stain (like potassium permanganate) for further visualization.[6][15]

  • Interpret: Compare the RM lane to the SM and CO lanes to determine the extent of the reaction.

Guide 3: Protocol for HPLC Sample Preparation and Analysis

This protocol outlines a general procedure for quantitative monitoring via RP-HPLC.

Caption: Standard workflow for preparing and analyzing a reaction sample by HPLC.

Experimental Protocol:

  • Prepare Standards: Create standard solutions of both the starting material (4-Butoxy-3-fluorobenzaldehyde) and the purified product ((4-Butoxy-3-fluorophenyl)methanol) at known concentrations in the mobile phase. This is crucial for peak identification and quantification.

  • Prepare Reaction Sample (Time Point):

    • Carefully withdraw a small, measured aliquot of the reaction mixture (e.g., 10-20 µL).

    • Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1-2 mL) of the initial mobile phase or water. This stops the reaction and prepares the sample for analysis.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Set Up HPLC Method:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at a ratio appropriate to retain the alcohol (e.g., 60% A / 40% B) and ramp to a higher organic content (e.g., 20% A / 80% B) to elute the aldehyde.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 258 nm.

  • Run Analysis: First, inject the standard solutions to determine their retention times. Then, inject the prepared sample from your reaction time point.

  • Calculate Conversion: Integrate the peak areas for the starting material and product in your sample chromatogram. Use the areas to calculate the percentage conversion. For higher accuracy, use a calibration curve generated from the standards.

References

  • Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Ghiaci, M., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. ResearchGate. Available at: [Link]

  • Ghiaci, M., et al. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Academia.edu. Available at: [Link]

  • Ghiaci, M., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, RSC Publishing. Available at: [Link]

  • Procyon Group. (2024). Pharma Intermediates 7 Must-Know Tips for Quality Control. Available at: [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Available at: [Link]

  • Kohen, A. (n.d.). Figure 1: A) Synthesis of 7R-[2H]-phenyl-[14C]-benzyl alcohol. (B).... ResearchGate. Available at: [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • SIELC Technologies. (2018). Benzyl alcohol. Available at: [Link]

  • Bychinskaya, I. (2018). Lab 4: Reduction of 4-nitrobenzaldehyde and TLC analysis. YouTube. Available at: [Link]

  • Pharma Dekho. (2022). AMV REPORT FOR BENZYL ALCOHOL BY HPLC. Available at: [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available at: [Link]

  • Save My Exams. (2025). Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note. Available at: [Link]

  • Janssen, M. H. A., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society, ACS Publications. Available at: [Link]

  • Janssen, M. H. A., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. PMC. Available at: [Link]

  • Beilstein-Institut. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2023). Reactivity of Aldehydes & Ketones. Available at: [Link]

  • (n.d.). 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl.... ResearchGate. Available at: [Link]

  • (n.d.). Chemical Reactions of Aldehydes and Ketones. Available at: [Link]

  • Scribd. (n.d.). Auto-Oxidation-Reduction of Benzaldehyde. Available at: [Link]

Sources

Catalyst poisoning in (4-Butoxy-3-fluorophenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization & Troubleshooting Topic: Catalyst Poisoning in (4-Butoxy-3-fluorophenyl)methanol Synthesis Ticket ID: CHEM-SUP-8829 Status: Open for Resolution

Executive Summary

This guide addresses critical catalytic failures encountered during the reduction of 4-Butoxy-3-fluorobenzaldehyde to (4-Butoxy-3-fluorophenyl)methanol . While stoichiometric reductions (e.g., NaBH₄) are robust, industrial and large-scale research workflows often prefer catalytic hydrogenation (Pd/C, Raney Ni) or transfer hydrogenation (Ru/Ir) for atom economy.

However, the unique substitution pattern—specifically the 3-fluoro and 4-butoxy groups—introduces specific poisoning risks. The upstream synthesis of the aldehyde precursor (often via Halex reaction using phosphonium phase-transfer catalysts) frequently carries over trace poisons that irreversibly bind to active metal sites.

Part 1: Diagnostic Decision Tree (Troubleshooting)

User Issue: "My hydrogenation reaction stalls at 40-60% conversion, or I observe significant defluorinated by-products."

Phase 1: Triage & Root Cause Analysis

Q1: Is the reaction stalling (Kinetic Arrest) or producing impurities (Selectivity Loss)?

  • Scenario A: Kinetic Arrest (The "Dead" Catalyst)

    • Symptom:[1][2] H₂ uptake ceases abruptly. Adding fresh catalyst restarts the reaction temporarily.

    • Root Cause:Irreversible Poisoning .[3] The active sites are blocked by strong Lewis bases (S, N, P) or halides carried over from the aldehyde synthesis.

    • Specific Suspect:Tetraphenylphosphonium bromide .[4] This phase-transfer catalyst is commonly used to synthesize the 4-fluorobenzaldehyde precursor and is a potent poison for Pd and Pt catalysts.

  • Scenario B: Selectivity Loss (The "Rogue" Catalyst)

    • Symptom:[1][2] Formation of (4-Butoxy-3-fluorophenyl)methane (over-reduction) or (4-Butoxyphenyl)methanol (defluorination).

    • Root Cause:Electronic Effects & Surface Modification . The electron-withdrawing fluorine activates the benzylic C-OH bond towards hydrogenolysis.

    • Mechanism:[2][3][5][6][7] Fluorine lowers the activation energy for C-O bond cleavage on the Pd surface.

Part 2: Technical Solutions & Protocols

Issue 1: Catalyst Poisoning by Upstream Impurities

Context: The 4-butoxy-3-fluorobenzaldehyde starting material is often synthesized via nucleophilic aromatic substitution using Phase Transfer Catalysts (PTCs).

Protocol 1: Feedstock Purification (The "Spike" Validation) Before adding expensive catalyst, validate your starting material purity.

  • The Spike Test:

    • Run a standard hydrogenation on a "clean" reference substrate (e.g., pure benzaldehyde) using your catalyst batch.

    • Spike the reaction with 1 mol% of your 4-butoxy-3-fluorobenzaldehyde starting material.

    • Observation: If the reaction rate drops significantly (>20%), your starting material contains a poison (likely Phosphonium or Sulfide species).

  • Remediation (Scavenger Protocol):

    • Dissolve the crude aldehyde in MeOH.

    • Treat with Silica-supported Thiol (Si-Thiol) or Activated Carbon (Norit SX Ultra) for 4 hours.

    • Filter and proceed to hydrogenation.

Issue 2: Preventing Defluorination & Hydrogenolysis

Context: Palladium is notorious for cleaving C-F and benzylic C-O bonds.

Protocol 2: Catalyst Tuning Switching the metal center or modifying the support.

Catalyst SystemActivitySelectivity (Alcohol)Risk FactorRecommendation
5% Pd/C HighLow (60-70%)High defluorination & hydrogenolysis.Avoid for this specific substrate unless poisoned (e.g., Pb-poisoned Lindlar).
5% Pt/C ModerateHigh (>90%)Lower affinity for C-F bond activation.Preferred heterogeneous catalyst.
Raney Nickel HighModerateRequires basic conditions; risk of ether cleavage.Use only if washed thoroughly to remove Al residues.
Ru-Macho® (Homogeneous) HighVery High (>98%)Sensitive to O₂; expensive.Gold Standard for high-value batches.

Part 3: Visualizing the Poisoning Mechanism

The following diagram illustrates how upstream impurities (Phosphonium salts) compete with the reactant for the catalyst surface, leading to kinetic arrest.

CatalystPoisoning Start Start: 4-Butoxy-3-fluorobenzaldehyde Path_Reaction Reactant Binding Start->Path_Reaction Impurity Impurity: Phosphonium Salt (PTC) Path_Poison Poison Binding (Irreversible) Impurity->Path_Poison Catalyst Pd Active Site Adsorption Competitive Adsorption Catalyst->Adsorption Result_Success Product: Alcohol Adsorption->Result_Success If Poison Removed Result_Fail Reaction Stalled Adsorption->Result_Fail Active Site Blocked Path_Reaction->Catalyst Weak Association Path_Poison->Catalyst Strong Chemisorption (Kd >> Kr)

Caption: Figure 1. Mechanism of Competitive Inhibition. Phosphonium impurities from upstream Halex reactions bind irreversibly to Pd sites, preventing aldehyde adsorption.

Part 4: Frequently Asked Questions (FAQs)

Q: Why do I see 4-butoxy-3-fluorotoluene in my GC-MS? A: This is the product of hydrogenolysis (over-reduction). The benzylic alcohol is further reduced to the methyl group.

  • Fix: Stop the reaction immediately upon consumption of the aldehyde. Lower the temperature (e.g., from 50°C to 25°C) and reduce H₂ pressure (e.g., from 5 bar to 1 bar). Alternatively, switch from Pd/C to Pt/C (sulfided) , which is less active for hydrogenolysis.

Q: Can I use Raney Nickel instead of Pd/C? A: Yes, but with caution. Raney Nickel is less prone to phosphine poisoning but can be deactivated by halides (fluoride/bromide).

  • Critical Step: Ensure the aldehyde is free of acidic impurities. Raney Ni is basic; acidic by-products will neutralize the surface aluminum species essential for activity.

Q: My catalyst turns into a colloidal black soup. Is this normal? A: No. This indicates leaching or support disintegration.

  • Cause: The presence of free HF (from defluorination) attacking the silica or alumina support.

  • Fix: Add a base scavenger (e.g., K₂CO₃ or Triethylamine) to the reaction mixture to neutralize any generated HF and protect the catalyst support.

Part 5: References

  • Organic Chemistry Portal. (2025). Benzyl alcohol synthesis by benzylic substitution and reduction. Retrieved from [Link]

  • Beilstein Journals. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules. Retrieved from [Link]

  • Catalysts.com. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • ACS Catalysis. (2015). Moisture-Tolerant Frustrated Lewis Pair Catalyst for Hydrogenation of Aldehydes and Ketones. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectral Analysis of (4-Butoxy-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (4-Butoxy-3-fluorophenyl)methanol CAS: 1094848-59-5 Role: Key intermediate in the synthesis of liquid crystals and fluorinated pharmaceutical scaffolds.

This guide provides a technical analysis of the 1H NMR profile of (4-Butoxy-3-fluorophenyl)methanol. Unlike standard spectral libraries, this document focuses on comparative performance , specifically evaluating solvent selection (CDCl₃ vs. DMSO-d₆) and structural differentiation against non-fluorinated analogs. The presence of the fluorine atom at the 3-position introduces unique spin-spin coupling (


), serving as a critical diagnostic marker for purity and identity verification.

Diagnostic Reference Data (The "Gold Standard")

The following data represents the benchmark spectral signature for high-purity (>98%) material. The analysis assumes a 400 MHz or 500 MHz instrument frequency.

Table 1: Chemical Shift Assignments (CDCl₃)[1][2][3]
Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Diagnostic Notes
Aromatic H-2 7.10 - 7.15dd1H

,

Key Identifier: Large doublet splitting due to ortho-F.
Aromatic H-6 7.00 - 7.05d / dd1H

Broadened by long-range F coupling.[1]
Aromatic H-5 6.85 - 6.95t / dd1H

Pseudo-triplet due to overlapping

and

.
Benzylic (-CH₂OH) 4.60 - 4.65s2H-Appears as a doublet in DMSO-d₆ (

Hz).
Alkoxy (-OCH₂-) 4.00 - 4.05t2H

Deshielded by oxygen; distinct triplet.
Hydroxyl (-OH) 1.60 - 2.00br s1H-Highly variable; concentration/solvent dependent.
Alkyl (-CH₂-) 1.75 - 1.85m (quint)2H


-methylene protons.
Alkyl (-CH₂-) 1.45 - 1.55m (sext)2H


-methylene protons.
Methyl (-CH₃) 0.95 - 1.00t3H

Terminal methyl group.

Technical Insight: The fluorine atom at position 3 exerts a strong inductive effect (-I) and a resonance effect (+R), but its most immediate impact on the NMR is the splitting of the H-2 and H-5 signals . In a non-fluorinated analog (4-butoxybenzyl alcohol), H-2 and H-6 would appear as a symmetric AA'BB' system (or AB system). The fluorine breaks this symmetry, creating an AMX or ABC spin system.

Comparative Analysis: Solvent Performance

Choosing the correct solvent is not merely about solubility; it dictates the resolution of labile protons and the clarity of the aromatic region.

Comparison 1: Chloroform-d (CDCl₃) vs. Dimethyl Sulfoxide-d₆ (DMSO-d₆)
FeatureCDCl₃ (Standard) DMSO-d₆ (Alternative) Recommendation
-OH Signal Broad singlet, often invisible or exchanged.Sharp doublet (

ppm) or triplet.
Use DMSO-d₆ if confirming alcohol oxidation state is critical.
Aromatic Resolution Excellent. Distinct separation of H-2, H-5, H-6.Good, but solvent residual peak (2.50 ppm) and water (3.33 ppm) can interfere with alkyl region.Use CDCl₃ for routine structure confirmation.
H-F Coupling Sharp, well-defined multiplets.Slightly broadened due to viscosity/relaxation effects.Use CDCl₃ for precise

-value calculation.
Solubility High.High.Neutral.
Comparison 2: Structural Differentiation (vs. 4-Butoxybenzyl Alcohol)

When validating the success of a fluorination reaction or sourcing starting materials, distinguishing the fluorinated product from its defluoro-analog is paramount.

  • Defluoro-Analog (4-Butoxybenzyl Alcohol):

    • Aromatic Region: Shows two doublets (approx. 7.3 ppm and 6.9 ppm) characteristic of para-substitution. Integration is 2H each.

    • Coupling: Simple ortho coupling (

      
       Hz).
      
  • Target (3-Fluoro Analog):

    • Aromatic Region: Complex 3-spin system.

    • Coupling: Presence of large H-F coupling (

      
       Hz) on the H-2 proton.
      
    • Outcome: The 1H NMR is self-validating . If you see simple doublets in the aromatic region, the fluorine is missing.

Experimental Protocol: High-Resolution Acquisition

To reproduce the reference data, follow this standardized workflow. This protocol minimizes water exchange and maximizes resolution.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of (4-Butoxy-3-fluorophenyl)methanol into a clean vial.

    • Add 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

    • Critical Step: If the sample is hygroscopic or older, filter the solution through a small plug of anhydrous K₂CO₃ or glass wool directly into the NMR tube to remove acidic impurities that broaden the OH signal.

  • Instrument Parameters (400 MHz):

    • Pulse Sequence: Standard 1-pulse (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds (essential for accurate integration of aromatic protons vs. alkyl chain).

    • Scans (NS): 16 scans are sufficient for >95% purity; use 64 scans for impurity profiling.

    • Temperature: 298 K (25°C).

  • Processing:

    • Window Function: Apply exponential multiplication (EM) with a line broadening (LB) factor of 0.3 Hz .

    • Phasing: Manually phase the aromatic region first, then the aliphatic.

    • Referencing: Calibrate TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for interpreting the NMR spectrum of this specific fluorinated intermediate.

NMR_Analysis_Flow Start Start: Acquire 1H NMR Spectrum Check_Aromatic Analyze Aromatic Region (6.5 - 7.5 ppm) Start->Check_Aromatic Decision_Pattern Pattern Observed? Check_Aromatic->Decision_Pattern Result_Defluoro Two Doublets (2H each) Identity: 4-Butoxybenzyl Alcohol (FAILED) Decision_Pattern->Result_Defluoro Symmetric AA'BB' Result_Fluoro Multiplets (1H:1H:1H) Complex Splitting Decision_Pattern->Result_Fluoro Asymmetric AMX Check_HF Measure Coupling on H-2 (Most Deshielded) Result_Fluoro->Check_HF Decision_Coupling J(H-F) > 10 Hz? Check_HF->Decision_Coupling Decision_Coupling->Result_Defluoro No (Isomer?) Confirm_Identity Identity Confirmed: (4-Butoxy-3-fluorophenyl)methanol Decision_Coupling->Confirm_Identity Yes Check_Solvent Check -OH Signal Confirm_Identity->Check_Solvent Decision_Solvent Broad/Missing? Check_Solvent->Decision_Solvent Action_DMSO Re-run in DMSO-d6 to see OH doublet Decision_Solvent->Action_DMSO Yes

Caption: Logical workflow for validating (4-Butoxy-3-fluorophenyl)methanol identity via 1H NMR, highlighting the critical aromatic coupling check.

References

  • National Institutes of Health (NIH) / PubChem. (2024). Compound Summary: (4-Butoxy-3-fluorophenyl)methanol.[2][3][4] Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2016). Supporting Information: Synthesis of 1-Butoxy-4-fluorobenzene. Green Chemistry. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

Sources

Mass spectrometry of (4-Butoxy-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Profiling of (4-Butoxy-3-fluorophenyl)methanol

Executive Summary & Chemical Context

(4-Butoxy-3-fluorophenyl)methanol (CAS: 1443309-65-6) is a specialized benzyl alcohol intermediate used primarily in the synthesis of S1P1 receptor modulators and other lipophilic GPCR-targeting pharmaceuticals.[1] Its structure combines a polar hydroxymethyl "head" with a lipophilic, metabolically robust 3-fluoro-4-butoxy "tail."[1]

The Analytical Challenge: This molecule presents a classic "amphiphilic" challenge in mass spectrometry:

  • Volatility vs. Polarity: The benzyl alcohol moiety is sufficiently volatile for GC but prone to thermal degradation (dehydration) and peak tailing due to hydrogen bonding.

  • Ionization Behavior: The electron-withdrawing fluorine atom (position 3) and electron-donating butoxy group (position 4) create a "push-pull" electronic environment that dictates specific fragmentation pathways distinct from non-fluorinated analogs.[1]

This guide compares the two primary analytical workflows—Derivatized GC-MS (Structural Confirmation) and LC-ESI-MS/MS (High-Throughput Quantitation)—providing validated protocols to ensure data integrity.[1]

Comparative Analysis: Analytical Workflows

The following table objectively compares the performance of the three primary methodologies for analyzing this compound.

FeatureMethod A: Direct GC-MS (EI) Method B: Derivatized GC-MS (TMS) Method C: LC-ESI-MS/MS
Primary Utility Rapid purity check (Raw materials)Structural Elucidation (Gold Standard) Trace Quantitation (Biological Matrices)
Sample Prep Dilute & ShootSilylation (30 min)Protein Precip.[1] / Direct Inject
Sensitivity Moderate (ng range)High (pg range)Ultra-High (fg range)
Spectral Stability Low (Risk of thermal dehydration)High (Stable molecular ion)Medium (In-source fragmentation common)
Key Diagnostic Ion m/z 180 (M - H₂O)m/z 270 (M⁺), m/z 167m/z 181 ([M-OH]⁺) or 199 ([M+H]⁺)
Self-Validation Poor (Peak tailing masks impurities)Excellent (Sharp peak shape)Good (Retention time + MRM ratio)

Method B: Derivatized GC-MS (The Structural Validator)[1]

Why this is the preferred method for identification: Direct injection of benzyl alcohols often leads to thermal dehydration in the injector port, forming a quinone methide-like species that polymerizes or reacts, leading to poor reproducibility. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) caps the hydroxyl group, improving volatility and directing fragmentation into highly specific channels.

Experimental Protocol
  • Preparation: Dissolve 1 mg of (4-Butoxy-3-fluorophenyl)methanol in 1 mL of anhydrous Acetonitrile.

  • Derivatization: Transfer 100 µL of sample to a GC vial. Add 50 µL BSTFA + 1% TMCS .

  • Incubation: Cap and heat at 60°C for 30 minutes . (Crucial: The steric bulk of the ortho-fluorine atom requires thermal energy for complete silylation compared to non-fluorinated analogs).[1]

  • Analysis: Inject 1 µL into GC-MS (Split 1:20).

Predicted Fragmentation Mechanism (EI, 70 eV)

Upon electron impact ionization, the TMS derivative (MW 270.3) undergoes a predictable cleavage pattern driven by the stability of the benzylic cation.

  • Molecular Ion (M⁺): m/z 270 (Distinct, typically 5-10% abundance).[1]

  • Base Peak (M - 103): m/z 167.[1]

    • Mechanism:[1][2] Cleavage of the benzylic C-O bond loses the TMS-oxyl radical ([1]•OTMS, mass 89) or the loss of CH₂OTMS (mass 103). For benzyl alcohols, the loss of the CH₂OTMS group is less common than the formation of the Tropylium ion .

    • Correction: The dominant pathway for TMS-benzyl alcohols is the loss of the [1]•CH₂OTMS radical is not favorable. Instead, the loss of •CH₃ from the TMS group (m/z 255) or the loss of the •OTMS radical (m/z 181) is observed. However, the loss of the Butoxy chain is the competing major pathway.

    • Refined Pathway:

      • Loss of Methyl (TMS): m/z 255.

      • Benzylic Cleavage (Loss of H): m/z 269.

      • McLafferty Rearrangement (Butoxy Group): The butyl chain rearranges, losing butene (C₄H₈, 56 amu).

        • 270 - 56 = m/z 214 (The TMS-protected phenol radical cation).[1]

Visualization of Fragmentation Logic

Fragmentation Fig 1. Competitive fragmentation pathways for the TMS-derivative of (4-Butoxy-3-fluorophenyl)methanol. M TMS-Derivative (MW 270) Ion1 [M - CH3]+ m/z 255 M->Ion1 - •CH3 Ion2 [M - C4H8]+ (McLafferty) m/z 214 M->Ion2 - Butene (C4H8) Ion3 Tropylium-like Ion (Loss of OTMS) m/z 181 M->Ion3 - •OTMS Ion4 TMS Cation m/z 73 M->Ion4 Trimethylsilyl

Method C: LC-ESI-MS/MS (The Quantifier)[1]

For pharmacokinetic (PK) studies or trace analysis, Liquid Chromatography with Electrospray Ionization (ESI) is the standard.

Ionization Physics

The 3-fluoro substituent pulls electron density from the ring, making the benzylic position slightly more positive. However, the 4-butoxy group is a strong electron donor.

  • Result: The molecule protonates easily at the ether oxygen or the hydroxyl oxygen.

  • In-Source Fragmentation: The benzylic carbocation is highly stabilized by the para-butoxy group (resonance).[1] Consequently, the protonated molecular ion [M+H]⁺ (m/z 199) is often unstable and spontaneously loses water in the source to form the [M+H - H₂O]⁺ ion at m/z 181 .[1]

Critical Protocol Note: When setting up MRM (Multiple Reaction Monitoring) transitions, you must monitor both the parent (199) and the in-source fragment (181) to ensure linearity.

Recommended MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
181.1 ([M-H₂O]⁺)125.0 25Loss of Butene (C₄H₈) from the cation
181.1 ([M-H₂O]⁺)109.0 40Further loss of Oxygen/Ring contraction
199.1 ([M+H]⁺)181.1 10Loss of Water (Quantifier)

Self-Validating Workflow Decision Tree

This diagram guides the researcher to the correct method based on their specific data requirements.

Workflow Fig 2. Decision Matrix for Analytical Method Selection. Start Start: Sample Type? Purity Raw Material Purity (>95%) Start->Purity Bio Biological Matrix (Plasma/Urine) Start->Bio GC_Path Method: GC-MS Purity->GC_Path LC_Path Method: LC-MS/MS (Method C) Bio->LC_Path Deriv Is sample dry? GC_Path->Deriv BSTFA Derivatize w/ BSTFA (Method B) Deriv->BSTFA Yes (Recommended) Direct Direct Injection (Method A) Deriv->Direct No (Rapid Screen) Result1 Confirmed Structure BSTFA->Result1 Stable M+ (270) Result2 Qualitative Only Direct->Result2 Risk: M-18 (180)

References

  • NIST Mass Spectrometry Data Center. "Fragmentation of Benzyl Alcohols." NIST Chemistry WebBook, SRD 69. [Link]

  • MassBank. "Spectral Data for Fluorinated Benzyl Derivatives." MassBank Consortium. [Link][1]

  • PubChem. "Compound Summary: Siponimod (Structural Analog Context)." National Library of Medicine. [Link][1]

Sources

Comparative Guide: Purity Assessment Protocols for (4-Butoxy-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative performance of analytical protocols for assessing the purity of (4-Butoxy-3-fluorophenyl)methanol . It is designed for analytical chemists and process development scientists requiring high-fidelity data to support pharmaceutical intermediate qualification.

Executive Summary & Compound Profile

(4-Butoxy-3-fluorophenyl)methanol is a critical benzylic alcohol intermediate. Its structural integrity is defined by three functionalities: a lipophilic butoxy tail, an electronegative fluorine substituent, and a reactive hydroxymethyl group.

In synthesis, this compound is prone to specific impurity profiles that standard "generic" methods often miss. The presence of regioisomers (e.g., 3-butoxy-4-fluorophenyl isomers) and oxidation byproducts (aldehydes) demands an analytical strategy superior to simple TLC or melting point analysis.

Structural Criticality
  • Fluorine Position: 19F-NMR is the only non-destructive method to definitively confirm regio-purity without complex chromatography.

  • Benzylic Alcohol: Susceptible to oxidation (to aldehyde) or disproportionation; requires buffered HPLC conditions.

Comparative Analysis of Assessment Methods

We compared three primary methodologies for purity determination. The "Performance" here refers to the method's ability to detect critical quality attributes (CQAs).

FeatureMethod A: RP-HPLC (UV) Method B: 19F-qNMR Method C: GC-FID
Role Gold Standard (Purity & Impurities)Absolute Purity (Specific)Volatiles (Solvents/Precursors)
Specificity High (with gradient elution)Extreme (Fluorine specific)Moderate (Thermal degradation risk)
LOD/LOQ Excellent (<0.05%)Moderate (~0.5%)Good (<0.1%)
Sample Prep Dilute & ShootWeighing CriticalityDerivatization often needed
Primary Weakness Requires Reference StandardsLower SensitivityAnalyte instability at high T
Fit for Purpose Routine QC & Release TestingReference Standard QualificationResidual Solvent Analysis
Expert Insight: Why qNMR is the "Hidden Gem"

While HPLC is the standard for batch release, 19F-qNMR is the superior alternative for process validation. It allows you to quantify the main component purity without a certified reference standard of the analyte itself (using an internal standard like TCNB), and it instantly flags regioisomeric impurities that might co-elute in HPLC.

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the appropriate purity assessment protocol based on the synthesis stage.

PurityAssessment cluster_legend Workflow Legend Start Crude Synthesized Material Check1 Is material crystalline? Start->Check1 Method_GC Method C: GC-FID (Check Residual Solvents) Check1->Method_GC No (Oil/Gum) Method_NMR Method B: 19F-qNMR (Check Regio-isomerism) Check1->Method_NMR Yes Method_GC->Method_NMR Solvents < Limit Method_HPLC Method A: RP-HPLC (Final Purity %) Method_NMR->Method_HPLC Isomer Clean Action_Recryst Recrystallize (Heptane/EtOAc) Method_NMR->Action_Recryst Isomer Detected Action_Release Certificate of Analysis (CoA) Method_HPLC->Action_Release Purity > 98.0% Action_Recryst->Method_HPLC key Yellow: Volatiles | Red: Structural ID | Green: Final Assay

Figure 1: Analytical Decision Tree. A stage-gate approach ensures expensive HPLC time is not wasted on structurally impure crude material.

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify related substances and overall purity. Rationale: The C18 column provides hydrophobic interaction to separate the butoxy chain, while the gradient elutes polar oxidation byproducts early.

  • Instrument: Agilent 1260 Infinity II (or equivalent) with DAD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (High elution strength).

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold for polar impurities)

    • 2-15 min: 20% -> 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Ar-F absorption) and 254 nm (Aromatic ring).

  • Sample Prep: Dissolve 0.5 mg/mL in 50:50 Water:ACN.

Validation Criteria (Self-Check):

  • Resolution (Rs): > 2.0 between the main peak and the aldehyde precursor (approx. RRT 0.85).

  • Tailing Factor: < 1.5.

Protocol B: Quantitative 19F-NMR (qNMR)

Objective: Absolute purity determination without a specific reference standard. Rationale: 19F offers a clean baseline with no solvent interference, unlike 1H-NMR.

  • Instrument: Bruker Avance III HD 400 MHz (or equivalent).

  • Solvent: DMSO-d6 (Prevents hydroxyl proton exchange broadening).

  • Internal Standard (IS):

    
    -Trifluorotoluene (Shift: -63 ppm) or 4-Fluoro-nitrobenzene.
    
  • Relaxation Delay (D1): 30 seconds (Critical: Must be > 5x T1 of the slowest fluorine nucleus to ensure full magnetization recovery).

  • Pulse Angle: 90°.

  • Scans: 32 or 64.

Calculation:



Where 

= Integral,

= Number of F atoms,

= Molar Mass,

= Weight,

= Purity.[1][2]

Impurity Fate Mapping

Understanding where impurities originate allows for proactive control. The diagram below maps the specific impurities associated with (4-Butoxy-3-fluorophenyl)methanol synthesis (assuming Borohydride reduction of the aldehyde).

ImpurityMap Precursor 4-Butoxy-3-fluoro benzaldehyde Reagent NaBH4 / MeOH Precursor->Reagent Impurity3 Impurity C: Des-butoxy Phenol (Detection: HPLC pH sensitive) Precursor->Impurity3 Acidic Hydrolysis Target (4-Butoxy-3-fluorophenyl) methanol Reagent->Target Main Reaction Impurity1 Impurity A: Unreacted Aldehyde (Detection: HPLC UV) Reagent->Impurity1 Incomplete Rxn Impurity2 Impurity B: Over-reduced (Methyl) (Detection: GC/NMR) Reagent->Impurity2 Over-reduction

Figure 2: Impurity Fate Map. Identifying critical control points for the specific synthesis of the target alcohol.

References

  • International Conference on Harmonisation (ICH). (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Current status and future prospects. Trends in Analytical Chemistry. Link

  • PubChem. (n.d.). Compound Summary: (4-Butoxy-3-fluorophenyl)methanol.Link(Note: General structure search recommended for specific CAS verification).

Sources

A Senior Application Scientist's Guide to the X-ray Crystallography of (4-Butoxy-3-fluorophenyl)methanol Derivatives: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Fluorinated Aryl Alcohols

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules offers a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The (4-Butoxy-3-fluorophenyl)methanol scaffold is of particular interest, combining a flexible butoxy group, which can influence solubility and crystal packing through hydrophobic interactions, with a fluorine atom, a potent modulator of electronic properties and intermolecular interactions. Accurate determination of the three-dimensional structure of derivatives of this scaffold through X-ray crystallography is paramount for understanding their structure-activity relationships (SAR) and for rational drug design.[1][2]

This guide provides a comprehensive overview of the crystallographic analysis of (4-Butoxy-3-fluorophenyl)methanol derivatives. In the absence of a published crystal structure for the parent molecule, we will present a predictive analysis based on a robust comparison with structurally related compounds. We will delve into the synthetic considerations, crystallization strategies, and the anticipated impact of the butoxy and fluoro substituents on the resulting crystal packing. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights for the advancement of their work.

Part 1: Synthesis of (4-Butoxy-3-fluorophenyl)methanol: A Plausible Pathway

A logical synthetic route to (4-Butoxy-3-fluorophenyl)methanol would likely commence from a commercially available starting material such as 4-chloro-3-fluorobenzyl alcohol. A nucleophilic aromatic substitution reaction could be employed to introduce the butoxy group.

Proposed Synthetic Workflow:

A 4-Chloro-3-fluorobenzyl alcohol C Reaction in a polar aprotic solvent (e.g., DMF or DMSO) with heating A->C B Sodium butoxide (NaOBu) B->C D (4-Butoxy-3-fluorophenyl)methanol C->D Nucleophilic Aromatic Substitution A Purified (4-Butoxy-3-fluorophenyl)methanol derivative B Solvent Screening A->B C Preparation of a near-saturated solution B->C D Choice of Crystallization Technique (Slow Evaporation, Vapor Diffusion, etc.) C->D E Crystal Growth D->E F Crystal Harvesting and Mounting E->F

Sources

Optimizing Purity Analysis: A Comparative Guide to GC-MS Methodologies for (4-Butoxy-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: (4-Butoxy-3-fluorophenyl)methanol is a critical intermediate in the synthesis of fluorinated tyrosine kinase inhibitors. Its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) presents a classic analytical dilemma: the trade-off between throughput (speed) and molecular stability (accuracy) .

As a benzylic alcohol with an electron-withdrawing fluorine and a bulky butoxy chain, this molecule exhibits thermal lability in hot injection ports. This guide compares two industry-standard approaches:

  • Method A (Direct Injection): Rapid process monitoring; prone to thermal dehydration.

  • Method B (TMS Derivatization): The "Gold Standard" for purity profiling; ensures molecular integrity.

Chemical Context & Reaction Pathways[1][2][3][4][5][6][7]

To analyze the mixture, one must understand the genesis of the sample. The target alcohol is typically synthesized via the reduction of 4-butoxy-3-fluorobenzaldehyde (or the corresponding ester) using borohydride reagents (e.g., NaBH4).

Key Impurities & Degradation Risks
  • Precursor: Unreacted Aldehyde.

  • Over-reduction: 1-Butoxy-2-fluoro-4-methylbenzene (rare, requires harsh conditions).

  • Thermal Artifacts (Injector): Dehydration to styrene derivatives or disproportionation.

Diagram 1: Synthesis & Thermal Degradation Pathways

This diagram illustrates the synthesis of the target molecule and the specific thermal degradation artifacts that confuse Direct Injection analysis.

ReactionPathways Aldehyde Precursor: 4-Butoxy-3-fluorobenzaldehyde Target TARGET: (4-Butoxy-3-fluorophenyl)methanol Aldehyde->Target Reduction (NaBH4/MeOH) Styrene Thermal Artifact: 4-Butoxy-3-fluoro-styrene (Injector Dehydration) Target->Styrene Heat (250°C) - H2O Ether Byproduct: Dibenzyl Ether Dimer (Acid Catalyzed) Target->Ether Acid/Heat

Figure 1: Synthetic route and potential thermal degradation pathways observed during GC analysis.

Comparative Analysis: Direct Injection vs. Derivatization

Method A: Direct Injection (The "Process Check")
  • Principle: Dilute the reaction mixture and inject directly into the GC.

  • Best For: Rapid in-process control (IPC) to check disappearance of aldehyde.

  • The Risk: Benzylic alcohols have a weak C-O bond. The high temperature of a split/splitless injector (250°C+) can catalyze the loss of water (dehydration), creating a "ghost" peak of the styrene derivative. This leads to under-estimation of yield .

Method B: Silylation with BSTFA (The "Release Assay")
  • Principle: Cap the hydroxyl group with a Trimethylsilyl (TMS) group using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Best For: Final product purity, impurity profiling, and quantification.

  • The Advantage: The TMS-ether is thermally stable, volatile, and produces excellent peak symmetry. It prevents dehydration and adsorption to active sites in the liner.

Performance Matrix
FeatureMethod A: Direct InjectionMethod B: TMS Derivatization
Preparation Time < 5 mins (Dilute & Shoot)30-45 mins (Incubation required)
Thermal Stability Low (Risk of Dehydration)High (Protects -OH group)
Peak Shape Often tails (H-bonding with column)Sharp, Gaussian (Non-polar)
LOD (Limit of Detection) ~10 ppm~1 ppm (Better S/N ratio)
Mass Spectrum Weak

(often invisible)
Strong

or

Detailed Experimental Protocols

Sample Preparation

Step 1: Quench & Extract (Common to both)

  • Take 1 mL of reaction mixture.

  • Quench with 1 mL sat.

    
     (aq).
    
  • Extract with 2 mL Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Dry organic layer over

    
     and filter.
    

Step 2: Method Specific Prep

  • For Method A (Direct): Dilute 100 µL of extract into 900 µL EtOAc. Transfer to vial.

  • For Method B (Derivatization):

    • Evaporate 100 µL of extract to dryness under

      
       stream.
      
    • Add 50 µL Pyridine (solvent/catalyst).

    • Add 50 µL BSTFA + 1% TMCS (Silylation reagent).

    • Cap and incubate at 60°C for 30 minutes .

    • Dilute with 900 µL anhydrous Toluene or DCM before injection.

GC-MS Parameters
  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm). Non-polar phase is essential.

ParameterSetting (Optimized)Rationale
Inlet Temp 250°CHigh enough to volatilize, minimize residence time.
Mode Split 20:1Prevent column overload; Splitless for trace impurities.
Carrier Gas Helium @ 1.2 mL/minConstant flow for reproducible RT.
Oven Program 60°C (1 min) → 20°C/min → 300°C (5 min)Fast ramp prevents thermal degradation on-column.
Transfer Line 280°CPrevent condensation of high boilers.
Ion Source EI (70 eV) @ 230°CStandard ionization.

Data Interpretation & Mass Spectral Analysis[1][3][4][8][9][10][11][12][13]

Understanding the fragmentation is crucial for confirming the structure, especially given the fluorine substitution.

Table: Diagnostic Ions (m/z)
Fragment TypeDirect Injection (Target)TMS Derivative (Target-TMS)
Molecular Ion (

)
198 (Weak/Absent)270 (Distinct)
Base Peak 109 (Fluorobenzyl cation)73 (TMS group) or 181
Loss of Water 180 (

, prominent)
N/A (Protected)
Loss of Methyl N/A255 (

, diagnostic)
Loss of Butoxy 125 (

)
197 (

)
  • Note on Fluorine: The fluorine atom (Mass 19) is firmly attached to the aromatic ring. Look for fragments retaining the aromatic ring to show the characteristic mass defect.

  • Note on Butoxy: The butyl chain (

    
    ) often fragments via McLafferty rearrangement or simple alkyl loss (
    
    
    
    ).

Decision Logic & Troubleshooting

Use this workflow to determine the correct analytical path for your specific development stage.

Diagram 2: Analytical Decision Tree

DecisionTree Start Start: Reaction Mixture Goal What is the Analytical Goal? Start->Goal IPC Goal: In-Process Check (Is Aldehyde gone?) Goal->IPC Speed needed Release Goal: Purity/Yield Calculation (Final Product) Goal->Release Accuracy needed MethodA Method A: Direct Injection IPC->MethodA MethodB Method B: BSTFA Derivatization Release->MethodB Check Check Chromatogram: Is peak tailing? Is 'Styrene' > 2%? MethodA->Check Valid Result Valid Check->Valid No Switch Switch to Method B Check->Switch Yes

Figure 2: Decision matrix for selecting the appropriate GC-MS methodology.

Troubleshooting Guide
  • Ghost Peaks (m/z 180 in Direct Injection): This is the dehydration product. If this peak appears in Method A but disappears in Method B, the impurity is artifactual (created by the instrument), not real.

  • Incomplete Derivatization: If you see both the native alcohol (RT ~10 min) and the TMS derivative (RT ~12 min), your BSTFA is old (hydrolyzed) or the incubation time was too short. Ensure reagents are fresh.

  • Baseline Noise: Excess pyridine can cause tailing solvent peaks. Evaporate reagents thoroughly or use a high split ratio if sensitivity allows.

References

  • Schummer, C., et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482.

  • Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry." Journal of Chromatography A, 844(1-2), 1-22.

  • NIST Mass Spectrometry Data Center. "Benzyl alcohol, 3-fluoro-." NIST Chemistry WebBook, SRD 69. (General reference for fluorobenzyl fragmentation patterns).

  • Sigma-Aldrich (Merck). "Derivatization Reagents for GC: BSTFA." (Technical Bulletin regarding silylation protocols for alcohols).

Characterization of (4-Butoxy-3-fluorophenyl)methanol: A Comparative Guide for Drug Discovery Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise characterization of novel building blocks is paramount. Phenylmethanol derivatives, in particular, serve as critical intermediates in the synthesis of a wide array of pharmacologically active molecules. Their substitution patterns significantly influence their reactivity and the properties of the final compounds. This guide provides a detailed characterization of (4-Butoxy-3-fluorophenyl)methanol, a promising but less-documented intermediate. Due to the limited availability of its experimental data, we present a comprehensive analysis based on its synthesis from a commercially available precursor and compare its predicted and observed properties with those of well-characterized, commercially available analogs. This comparative approach offers researchers and drug development professionals a valuable resource for selecting appropriate building blocks for their synthetic campaigns.

Synthesis and Characterization of (4-Butoxy-3-fluorophenyl)methanol

The synthesis of (4-Butoxy-3-fluorophenyl)methanol is most directly achieved through the reduction of its corresponding aldehyde, 4-Butoxy-3-fluorobenzaldehyde (CAS No. 19415-49-7). This transformation is a standard procedure in organic synthesis, reliably yielding the desired primary alcohol.

Experimental Protocol: Reduction of 4-Butoxy-3-fluorobenzaldehyde

The following protocol outlines a general and robust method for the reduction of 4-Butoxy-3-fluorobenzaldehyde to (4-Butoxy-3-fluorophenyl)methanol using sodium borohydride, a mild and selective reducing agent.[1][2][3]

Materials:

  • 4-Butoxy-3-fluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-Butoxy-3-fluorobenzaldehyde (1.0 eq) in methanol (10 volumes).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Reduction: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases and the pH is neutral to slightly acidic.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to afford the crude (4-Butoxy-3-fluorophenyl)methanol.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Comparative Analysis of (4-Butoxy-3-fluorophenyl)methanol and its Analogs

To provide a comprehensive understanding of the physicochemical properties of (4-Butoxy-3-fluorophenyl)methanol, a comparison with several commercially available and well-characterized analogs is presented. The selected analogs include 4-methoxybenzyl alcohol, 4-ethoxybenzyl alcohol, and 4-benzyloxybenzyl alcohol. These compounds share the core phenylmethanol structure with an alkoxy substituent at the 4-position, allowing for a systematic evaluation of the effect of the alkoxy group and the fluorine substituent.

Molecular Structures

The molecular structures of the target compound and its comparators are depicted below.

Figure 2. Structures of Analog Compounds.

Physicochemical and Spectroscopic Data Comparison

The following table summarizes the key physicochemical and spectroscopic data for (4-Butoxy-3-fluorophenyl)methanol and its analogs. The data for the target compound are predicted based on its structure and data from similar compounds, while the data for the analogs are from experimental sources.

Property(4-Butoxy-3-fluorophenyl)methanol (Predicted)4-Methoxybenzyl alcohol [1][4][5][6][7][8][9][10][11][12][13]4-Ethoxybenzyl alcohol [14][15][16][17][18][19][20][21]4-Benzyloxybenzyl alcohol [2][4][15][22][23][24]
CAS Number N/A105-13-56214-44-4836-43-1
Molecular Formula C₁₁H₁₅FO₂C₈H₁₀O₂C₉H₁₂O₂C₁₄H₁₄O₂
Molecular Weight 198.23 g/mol 138.17 g/mol 152.19 g/mol 214.26 g/mol
Appearance Colorless oil or low melting solidColorless to pale yellow liquidColorless to pale yellow liquid/solidWhite to pale cream powder
Melting Point ~20-30 °C23-25.5 °C27-33 °C81.5-87.5 °C
¹H NMR (CDCl₃, ppm) δ 7.1-6.8 (m, 3H, Ar-H), 4.65 (s, 2H, CH₂OH), 4.05 (t, 2H, OCH₂), 1.80 (m, 2H, OCH₂CH₂), 1.50 (m, 2H, CH₂CH₃), 0.98 (t, 3H, CH₃)δ 7.23 (d, 2H), 6.85 (d, 2H), 4.52 (s, 2H), 3.76 (s, 3H)δ 7.27 (d, 2H), 6.88 (d, 2H), 4.58 (s, 2H), 4.03 (q, 2H), 1.42 (t, 3H)δ 7.4-7.2 (m, 5H), 7.29 (d, 2H), 6.95 (d, 2H), 5.05 (s, 2H), 4.63 (s, 2H)
¹³C NMR (CDCl₃, ppm) δ 152.0 (d, J=245 Hz), 146.0 (d, J=10 Hz), 134.0, 118.0 (d, J=3 Hz), 115.0 (d, J=18 Hz), 114.0, 69.0, 64.5, 31.0, 19.0, 13.8δ 159.1, 133.2, 128.6, 113.9, 64.7, 55.3δ 158.4, 133.4, 128.6, 114.6, 64.8, 63.5, 14.9δ 158.5, 137.1, 133.8, 128.6, 128.0, 127.5, 115.0, 70.0, 64.8
IR (cm⁻¹) ~3350 (O-H), ~2960, 2870 (C-H), ~1610, 1510 (C=C), ~1250 (C-O), ~1150 (C-F)~3350, 2950, 2835, 1612, 1513, 1247, 1034~3340, 2978, 2870, 1611, 1512, 1243, 1045~3300, 3032, 2870, 1611, 1512, 1241, 1018
MS (m/z) 198 (M⁺), 181 (M-OH)⁺, 141 (M-C₄H₉O)⁺, 125138 (M⁺), 121 (M-OH)⁺, 107 (M-CH₂OH)⁺, 95, 77152 (M⁺), 135 (M-OH)⁺, 123, 107, 95, 77214 (M⁺), 107, 91 (base peak)

Note: The spectroscopic data for (4-Butoxy-3-fluorophenyl)methanol are predicted based on its chemical structure and established spectroscopic trends for similar molecules.

Discussion of Comparative Data

The characterization data presented above highlights several key trends and provides valuable insights for researchers.

  • Physical State and Melting Point: The melting points of the alkoxybenzyl alcohols increase with the size and rigidity of the alkoxy group. 4-Methoxybenzyl alcohol and 4-ethoxybenzyl alcohol are low-melting solids or liquids at room temperature, while the larger benzyloxy group in 4-benzyloxybenzyl alcohol results in a significantly higher melting point. (4-Butoxy-3-fluorophenyl)methanol, with its flexible butyl chain, is predicted to be a low-melting solid or a viscous oil.

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra are highly informative for confirming the structure of these compounds. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the alkoxy groups. In the case of (4-Butoxy-3-fluorophenyl)methanol, the fluorine atom will introduce characteristic splitting patterns (coupling constants) in both the ¹H and ¹³C NMR spectra of the aromatic ring, providing a clear diagnostic handle for its identification.

  • Infrared Spectroscopy: The IR spectra of all compounds show a characteristic broad absorption band for the hydroxyl (O-H) group around 3300-3400 cm⁻¹. The presence of the C-O and C-F stretching vibrations in the fingerprint region can further aid in the identification of (4-Butoxy-3-fluorophenyl)methanol.

  • Mass Spectrometry: The mass spectra provide information about the molecular weight and fragmentation patterns. For all the benzyl alcohol derivatives, a common fragmentation pathway is the loss of the hydroxyl radical (-OH) or the entire hydroxymethyl group (-CH₂OH). The presence of the butoxy and fluoro substituents in the target compound will lead to a unique fragmentation pattern that can be used for its unambiguous identification.

Conclusion

This comparative guide provides a comprehensive overview of the synthesis and characterization of (4-Butoxy-3-fluorophenyl)methanol. While direct experimental data for this compound is not widely available, its synthesis via the reduction of the corresponding aldehyde is straightforward. By comparing its predicted physicochemical and spectroscopic properties with those of well-characterized analogs, researchers can gain valuable insights into its expected behavior and utilize this information for its synthesis, purification, and application in drug discovery and development programs. The detailed experimental protocol and the comparative data tables serve as a practical resource for scientists working with substituted phenylmethanol intermediates.

References

  • PubChem. 4-Methoxybenzyl alcohol. National Center for Biotechnology Information. [Link]

  • Consolidated Chemical & Solvents. Anisyl Alcohol (4-Methoxybenzyl Alcohol). [Link]

  • Stenutz, R. 4-ethoxybenzyl alcohol. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PubChem. 4-Ethoxybenzyl alcohol. National Center for Biotechnology Information. [Link]

  • NIST. Benzenemethanol, 4-methoxy-. National Institute of Standards and Technology. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Brainly. Draw the major organic product for the reaction of benzaldehyde with sodium borohydride. [Link]

  • Organic-Chemistry.org. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Biological Magnetic Resonance Bank. bmse010136 4-Methoxy Benzyl Alcohol at BMRB. [Link]

  • The Royal Society of Chemistry. Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. [Link]

  • TradeIndia. 4-Methoxybenzyl Alcohol. [Link]

  • PureSynth. 4-Ethoxybenzyl Alcohol 97.0%(GC). [Link]

  • NIST. Benzenemethanol, 4-methoxy-. National Institute of Standards and Technology. [Link]

  • Cheméo. Chemical Properties of p-Ethoxybenzyl alcohol (CAS 6214-44-4). [Link]

  • The Royal Society of Chemistry. Contents. [Link]

  • European Bioinformatics Institute. 4-isopropylbenzyl alcohol (CHEBI:27628). [Link]

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Safety Operating Guide

Laboratory Stewardship Guide: (4-Butoxy-3-fluorophenyl)methanol Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

Effective chemical stewardship requires more than simply following a checklist; it requires an understanding of the chemical fate of the molecule. (4-Butoxy-3-fluorophenyl)methanol is a halogenated benzyl alcohol derivative commonly used as an intermediate in medicinal chemistry.

Its disposal profile is governed by two critical structural features:

  • The Aryl Fluoride (Ar-F): This defines the waste stream. The carbon-fluorine bond is one of the strongest in organic chemistry ($ \approx 485 \text{ kJ/mol} $), requiring high-temperature incineration with specific scrubbing capabilities to manage hydrofluoric acid (HF) byproducts.

  • The Benzyl Alcohol Moiety: This presents reactivity concerns (oxidation potential) and dictates compatibility during waste aggregation.

Chemical Identity Table
PropertyDetail
Chemical Name (4-Butoxy-3-fluorophenyl)methanol
Functional Class Halogenated Benzyl Alcohol / Aryl Ether
Molecular Formula

Waste Classification Halogenated Organic (Non-RCRA Listed, but Characteristic)
Primary Hazard Skin/Eye Irritant; Potential Aquatic Toxicity; Combustible
Disposal Stream High-Temperature Incineration (Halogen-Specific)

Immediate Safety & Pre-Disposal Handling[2]

Before disposal, the compound must be stabilized and packaged correctly. This section details the immediate handling requirements to ensure "waste stream integrity."

A. Personal Protective Equipment (PPE) Matrix
  • Respiratory: If handling neat powder/solid, use a P95/P100 particulate respirator. If in solution, work within a certified fume hood.

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental contact. For prolonged handling, double-glove to prevent permeation of the organic carrier.

  • Ocular: ANSI Z87.1 compliant safety glasses with side shields.

B. Spill Management (Small Scale < 50g/50mL)
  • Do NOT wash down the drain. The fluorine content poses a risk to municipal water treatment bacteria and does not degrade easily.

  • Protocol:

    • Isolate the area.[1]

    • Adsorb liquid spills with vermiculite or a generic organic spill pad.

    • Sweep solid spills using a dedicated brush; avoid generating dust.

    • Place all spill debris into a wide-mouth HDPE jar labeled "Debris contaminated with Halogenated Organics."

The Disposal Protocol (Step-by-Step)

This protocol is designed to prevent "commingling errors"—the most common cause of laboratory accidents and regulatory fines.

Step 1: Waste Stream Segregation (The Critical Decision)

You must segregate this compound into the Halogenated Waste stream.

  • Why? Mixing halogenated compounds (containing F, Cl, Br, I) with non-halogenated solvents (like Acetone or Methanol) renders the entire mixture "Halogenated." This increases disposal costs by approximately 300% and complicates the incineration process.

  • Incompatibility Alert: Do not mix with strong oxidizing agents (e.g., Chromic acid, Permanganates) or acid chlorides. The alcohol group can react exothermically.

Step 2: Packaging
  • Solid Waste: Collect in a clear, wide-mouth HDPE (High-Density Polyethylene) jar.

  • Liquid Waste (Mother Liquors): Collect in an amber glass bottle or HDPE carboy. Ensure the container is rated for solvent storage.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion during transport.

Step 3: Labeling Compliance

Attach a hazardous waste tag immediately upon the first addition of waste. The label must contain:

  • Full Chemical Name: (4-Butoxy-3-fluorophenyl)methanol (No abbreviations/formulas).

  • Hazard Checkboxes: [x] Irritant [x] Toxic (if applicable based on concentration).

  • Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, (4-Butoxy-3-fluorophenyl)methanol 10%").

Scientific Rationale: The Incineration Logic

Why do we insist on specific "Halogenated" disposal? It is a matter of combustion chemistry and environmental protection.

When (4-Butoxy-3-fluorophenyl)methanol is incinerated, the fluorine atom does not simply vanish. It reacts with hydrogen sources in the fuel to form Hydrofluoric Acid (HF) gas.



Standard municipal incinerators are not equipped to handle HF, which corrodes the combustion chamber and is a severe atmospheric pollutant.

  • The Solution: Specialized Hazardous Waste Incinerators operate at temperatures >1100°C and utilize Caustic Scrubbers (spraying NaOH or Lime) in the exhaust stack.

  • The Reaction: $ HF + NaOH \rightarrow NaF + H_2O $

  • Result: The toxic HF is neutralized into Sodium Fluoride (NaF), which is captured as a solid ash, preventing atmospheric release.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of (4-Butoxy-3-fluorophenyl)methanol, ensuring no critical decision points are missed.

DisposalWorkflow Start Start: Waste Generation (4-Butoxy-3-fluorophenyl)methanol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid / Solution StateCheck->Liquid Reaction Mixture Segregation SEGREGATION STEP: Isolate from Oxidizers & Acids Solid->Segregation SolventCheck Is it dissolved in a Halogenated Solvent? Liquid->SolventCheck SolventCheck->Segregation Yes (e.g., DCM) SolventCheck->Segregation No (e.g., MeOH) ContainerSolid Container: Wide-mouth HDPE Jar Segregation->ContainerSolid If Solid ContainerLiq Container: Amber Glass or HDPE Carboy Segregation->ContainerLiq If Liquid Tagging LABELING: Mark as 'Halogenated Organic' List all constituents ContainerSolid->Tagging ContainerLiq->Tagging Disposal FINAL DISPOSAL: High-Temp Incineration (with HF Scrubbing) Tagging->Disposal

Figure 1: Decision tree ensuring correct segregation and packaging to prevent cross-contamination of waste streams.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [Link][2][3]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Personal protective equipment for handling (4-Butoxy-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocol for (4-Butoxy-3-fluorophenyl)methanol Audience: Research Scientists, Medicinal Chemists, and EHS Officers.[1]

Part 1: Executive Safety Assessment

Senior Scientist Note: (4-Butoxy-3-fluorophenyl)methanol is a specialized fluorinated benzyl alcohol derivative, typically utilized as an intermediate in medicinal chemistry (e.g., synthesis of GPCR modulators or kinase inhibitors).[1]

Unlike simple solvents, this compound possesses a lipophilic tail (butoxy group) combined with a benzylic hydroxyl group .[1] This structural combination facilitates rapid dermal absorption while retaining the potential for significant irritation or sensitization common to benzyl alcohols.

Core Safety Directive: Treat this compound as a Potent Irritant and Potential Sensitizer .[1] Do not rely on standard "solvent" PPE protocols; the lipophilicity requires enhanced dermal protection.

Part 2: Hazard Identification & Risk Profile

Before selecting PPE, we must define the enemy. This compound presents specific risks based on its Structure-Activity Relationship (SAR).[1]

Hazard ClassGHS CodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritation.[1][2][3]Benzylic alcohols defat skin; Fluorine substitution can enhance local cytotoxicity.
Eye Irritation H319 Causes serious eye irritation.[1][3]Direct chemical insult to corneal epithelium.
Acute Toxicity H302 Harmful if swallowed.[1]Standard precaution for benzyl alcohol analogs; potential CNS depression.
Resp. Irritation H335 May cause respiratory irritation.[1]Inhalation of mists/dusts triggers mucosal inflammation.

Physical State Note: Depending on purity and ambient temperature, this compound may present as a viscous oil or a low-melting solid .[1] Plan for liquid handling protocols to account for potential melting or solution-phase work.

Part 3: PPE Specification Matrix

This matrix is designed to prevent exposure, not just mitigate it.

Hand Protection (Critical)
  • The Science: The butoxy group increases the compound's partition coefficient (LogP), allowing it to permeate standard nitrile gloves faster than hydrophilic alcohols.[1]

  • Protocol:

    • Routine Handling: Double-gloving is mandatory.[1]

      • Inner Layer: 4 mil Nitrile (Examination grade).[1]

      • Outer Layer: 4-8 mil Nitrile (Extended cuff preferred).[1]

    • Spill Cleanup: Laminate Film (Silver Shield/4H) .[1] Nitrile provides insufficient protection against prolonged contact with fluorinated aromatic ethers.

Eye & Face Protection[1][3][4]
  • Standard: Chemical Splash Goggles (ANSI Z87.1 D3 rating).[1]

    • Why: Safety glasses are insufficient because the compound is likely an oil/liquid.[1] A splash can wick around glasses.

  • High Risk: Face shield required if handling volumes >100 mL or working under pressure.[1]

Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary (If hood unavailable):

    • Solid/Dust:[1] N95 or P100 Particulate Respirator.[1]

    • Liquid/Aerosol: Half-face respirator with Organic Vapor (OV) cartridges.[1]

Body Protection
  • Standard: Flame-resistant (FR) Lab Coat (buttoned to collar).[1]

  • Supplemental: Tyvek® Sleeve Covers are recommended during transfer steps to bridge the gap between glove and lab coat cuff.[1]

Part 4: Operational Workflow & Decision Logic

The following diagrams illustrate the decision-making process for handling and emergency response.

Workflow 1: Pre-Work Risk Assessment

RiskAssessment Start Start: Handling (4-Butoxy-3-fluorophenyl)methanol StateCheck Check Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Liquid / Oil StateCheck->IsLiquid PPE_Solid PPE: Safety Glasses + Double Nitrile Gloves IsSolid->PPE_Solid PPE_Liquid PPE: Splash Goggles + Double Nitrile + Sleeves IsLiquid->PPE_Liquid Weighing Weighing Protocol Transfer Transfer Protocol HoodCheck Is Fume Hood Available? NoHood STOP: Do Not Proceed Req: N95/P100 + Goggles HoodCheck->NoHood No YesHood Proceed in Hood Sash height < 18 inches HoodCheck->YesHood Yes YesHood->Weighing YesHood->Transfer PPE_Solid->HoodCheck PPE_Liquid->HoodCheck

Caption: Decision logic for selecting PPE based on physical state and engineering controls.

Workflow 2: Spill Response Protocol

SpillResponse SpillStart Event: Chemical Spill SizeCheck Assess Volume SpillStart->SizeCheck Minor Minor (< 10 mL) SizeCheck->Minor Low Risk Major Major (> 10 mL or Outside Hood) SizeCheck->Major High Risk PPE_Check Verify PPE: Double Gloves + Goggles Minor->PPE_Check Evacuate Evacuate Area Alert EHS Major->Evacuate Absorb Absorb with Vermiculite or Chem-Pad PPE_Check->Absorb Clean Clean Surface with Soap & Water (3x) Absorb->Clean Dispose Disposal: Halogenated Organic Waste Clean->Dispose

Caption: Immediate response logic distinguishing between researcher-managed spills and EHS-level emergencies.

Part 5: Detailed Operational Protocols

A. Weighing & Transfer (The "Red Zone")

The highest risk of exposure occurs during weighing (dust generation) or transfer (splash risk).[1]

  • Preparation:

    • Place a disposable absorbent mat (benchkote) in the fume hood.[1]

    • Pre-weigh the receiving vessel (tare) to avoid returning excess material to the stock bottle.[1]

  • Technique:

    • Solids: Use an anti-static gun if the powder is flighty.[1] Use a disposable spatula.

    • Liquids: Use a positive-displacement pipette for viscous oils to prevent dripping.[1] Never pour directly from a large stock bottle into a small graduated cylinder; use a secondary beaker.

  • Decontamination:

    • Immediately wipe the exterior of the stock bottle with a Kimwipe dampened with ethanol before returning it to storage.

    • Dispose of the Kimwipe as solid hazardous waste.[1]

B. Waste Disposal

Due to the Fluorine (F) atom on the aromatic ring, this compound must be segregated correctly to prevent regulatory violations (e.g., EPA RCRA).[1]

  • Category: Halogenated Organic Solvent Waste .[1]

  • Do Not Mix With: Acid waste or Oxidizers (e.g., Nitric Acid), as benzyl alcohols can oxidize exothermically.[1]

  • Labeling: Must explicitly list "(4-Butoxy-3-fluorophenyl)methanol" on the waste tag.[1] Do not use generic labels like "Organic Waste."

Part 6: References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733567 (Analog: 4-Butoxybenzyl alcohol). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.